Fmoc-Ser-Obzl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJVEJVEJKIXCH-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101173017 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101173017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73724-46-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73724-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101173017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-Ser(Bzl)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(Bzl)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, comprising a base-labile Fmoc protecting group for the α-amino group and an acid-labile benzyl ether protecting the side-chain hydroxyl group, offer orthogonal protection essential for the stepwise assembly of complex peptide chains. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of Fmoc-Ser(Bzl)-OH, with a focus on its role in modern peptide and drug development.
Chemical Properties and Structure
Fmoc-Ser(Bzl)-OH is a white to light yellow crystalline powder. Its structure combines the L-serine backbone with two key protecting groups: the bulky, UV-active Fmoc group and the benzyl group. This strategic protection prevents unwanted side reactions during peptide synthesis.[1]
Table 1: Physicochemical Properties of Fmoc-Ser(Bzl)-OH
| Property | Value | References |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(phenylmethoxy)propanoic acid | [2] |
| Synonyms | Fmoc-O-Benzyl-L-serine, N-Fmoc-O-benzyl-L-serine | [1][3] |
| CAS Number | 83792-48-7 | [3][4] |
| Molecular Formula | C₂₅H₂₃NO₅ | [3][4] |
| Molecular Weight | 417.45 g/mol | [1][4] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 140-142 °C | [1] |
| Optical Rotation | [α]²⁰/D +22° to +26° (c=1 in Ethyl Acetate) | [1] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). | [5][6] |
Synthesis and Purification
The synthesis of Fmoc-Ser(Bzl)-OH is typically achieved through the reaction of O-benzyl-L-serine with a fluorenylmethoxycarbonylating agent.
Experimental Protocol: Synthesis of Fmoc-Ser(Bzl)-OH
A common method for the synthesis of Fmoc-Ser(Bzl)-OH involves the reaction of O-benzyl-L-serine with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5]
Materials:
-
O-benzyl-L-serine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve O-benzyl-L-serine in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.
-
Continue stirring the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl).
-
Extract the precipitated product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-Ser(Bzl)-OH.
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ser(Bzl)-OH is a cornerstone building block in Fmoc-based SPPS. The orthogonality of its protecting groups allows for the selective deprotection of the α-amino group for chain elongation without affecting the benzyl protection of the serine side chain.[1]
Fmoc Deprotection
The Fmoc group is removed under mild basic conditions, typically using a solution of 20% piperidine in DMF.[7][8] The deprotection proceeds via a β-elimination mechanism.
Caption: Mechanism of Fmoc deprotection by piperidine.
Peptide Coupling
Following Fmoc deprotection, the newly liberated free amine on the growing peptide chain is coupled with the activated carboxyl group of the next Fmoc-amino acid. Common activating agents include HBTU, HATU, and DIC/HOBt.[9]
Experimental Protocol: A Single Coupling Cycle in SPPS using Fmoc-Ser(Bzl)-OH
This protocol outlines a manual SPPS coupling cycle for adding an Fmoc-Ser(Bzl)-OH residue to a growing peptide chain attached to a resin (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Ser(Bzl)-OH
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., DMF)
-
Washing solvents (DMF, DCM, Methanol)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-Ser(Bzl)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and Methanol (2-3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Caption: General workflow of a solid-phase peptide synthesis cycle.
Stability and Reactivity
The stability of the protecting groups on Fmoc-Ser(Bzl)-OH is crucial for successful peptide synthesis.
-
Fmoc Group: Stable to acidic conditions but readily cleaved by bases, particularly secondary amines like piperidine.[9]
-
Benzyl Group: Stable to the basic conditions used for Fmoc removal and to mild acids. It is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[10]
Conclusion
Fmoc-Ser(Bzl)-OH is an indispensable reagent in the field of peptide chemistry and drug discovery. Its well-defined chemical properties, orthogonal protection strategy, and established protocols for its use in SPPS make it a reliable and versatile building block for the synthesis of a wide array of peptides. A thorough understanding of its characteristics and reaction mechanisms is paramount for researchers aiming to produce high-purity, complex peptides for therapeutic and research applications.
References
- 1. Fmoc-Ser(Bzl)-OH [myskinrecipes.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
What is the molecular weight of Fmoc-Ser(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and applications of N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine, commonly abbreviated as Fmoc-Ser(Bzl)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), widely utilized in the development of therapeutic peptides and other complex biomolecules.
Core Properties of Fmoc-Ser(Bzl)-OH
Fmoc-Ser(Bzl)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a base-labile Fmoc group, and the side-chain hydroxyl group is protected by an acid-labile benzyl (Bzl) group. This orthogonal protection scheme is fundamental to modern Fmoc-based peptide synthesis strategies.
Molecular Weight and Formula
The precise molecular weight of a compound is crucial for accurate reagent measurement and reaction stoichiometry in chemical synthesis. The molecular formula for Fmoc-Ser(Bzl)-OH is C₂₅H₂₃NO₅. The molecular weight can be calculated by summing the atomic weights of its constituent atoms.
A detailed breakdown of the molecular weight calculation is provided in the table below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 25 | 12.011 | 300.275 |
| Hydrogen | H | 23 | 1.008 | 23.184 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 5 | 15.999 | 79.995 |
| Total | 417.461 |
Note: Atomic weights are based on IUPAC standard atomic weights.
The calculated molecular weight is approximately 417.46 g/mol . Commercially available Fmoc-Ser(Bzl)-OH typically has a reported molecular weight of around 417.45 g/mol or 417.5 g/mol .
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ser(Bzl)-OH is a standard reagent for incorporating a protected serine residue into a growing peptide chain during Fmoc-based SPPS. The workflow involves sequential steps of deprotection, coupling, and washing.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Resin [label="Resin Support"]; Swell [label="Swell Resin\n(e.g., in DMF)"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)"]; Wash1 [label="Wash\n(DMF)"]; Coupling [label="Amino Acid Coupling\n(Fmoc-Ser(Bzl)-OH,\nCoupling Reagents)"]; Wash2 [label="Wash\n(DMF)"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, style=dashed]; Final_Deprotection [label="Final Fmoc\nDeprotection"]; Cleavage [label="Cleavage from Resin &\nSide-Chain Deprotection\n(e.g., TFA Cocktail)"]; Peptide [label="Crude Peptide", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Resin -> Swell [color="#4285F4"]; Swell -> Deprotection [label="1", color="#EA4335"]; Deprotection -> Wash1 [color="#4285F4"]; Wash1 -> Coupling [label="2", color="#34A853"]; Coupling -> Wash2 [color="#4285F4"]; Wash2 -> Repeat [style=dashed, color="#5F6368"]; Repeat -> Deprotection [style=dashed, label="n cycles", color="#5F6368"]; Wash2 -> Final_Deprotection [label="After last amino acid", color="#4285F4"]; Final_Deprotection -> Cleavage [color="#EA4335"]; Cleavage -> Peptide [color="#34A853"]; } .dot Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-protected amino acid.
Experimental Protocols
Detailed and reliable protocols are essential for the successful synthesis of high-quality peptides. The following sections provide standard methodologies for the key steps involving Fmoc-Ser(Bzl)-OH.
Protocol 1: Fmoc Group Deprotection
The removal of the N-terminal Fmoc protecting group is a critical step to expose the free amine for the subsequent coupling reaction.
Reagents and Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 10-15 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (at least 3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 2: Coupling of Fmoc-Ser(Bzl)-OH
This protocol describes the coupling of Fmoc-Ser(Bzl)-OH to the deprotected N-terminal amine of the resin-bound peptide.
Reagents and Materials:
-
Deprotected peptide-resin
-
Fmoc-Ser(Bzl)-OH
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
-
DMF or N-Methyl-2-pyrrolidone (NMP) as solvent
Procedure:
-
Activation of the Amino Acid:
-
In a separate vial, dissolve Fmoc-Ser(Bzl)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (e.g., 4.5 equivalents) in DMF.
-
Add a base like DIPEA or collidine (e.g., 2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid.
-
Allow the activation to proceed for a few minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the wash solvent from the deprotected peptide-resin.
-
Add the activated Fmoc-Ser(Bzl)-OH solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction time can vary depending on the sequence and coupling efficiency.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Protocol 3: Cleavage of the Benzyl (Bzl) Protecting Group and from Resin
The benzyl ether protecting the serine side chain is stable to the mild basic conditions used for Fmoc removal but can be cleaved under strong acidic conditions, which typically also cleaves the peptide from the resin.
Reagents and Materials:
-
Completed peptide-resin
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5)
-
Cold diethyl ether for precipitation
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum.
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide pellet under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Ser(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the benzyl (Bzl) ether as a side-chain protecting group for serine, in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group, offers an orthogonal protection scheme essential for the synthesis of complex peptides.
Introduction
Fmoc-Ser(Bzl)-OH is a derivative of the amino acid L-serine where the hydroxyl group of the side chain is protected by a benzyl group, and the amino group is protected by a Fmoc group.[1][2] This dual protection is instrumental in peptide synthesis, preventing unwanted side reactions at the serine hydroxyl group and allowing for the sequential addition of amino acids to a growing peptide chain.[2][3] The benzyl group is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) and can be cleaved under acidic conditions or through hydrogenolysis, providing flexibility in deprotection strategies.[4]
Synthesis of Fmoc-Ser(Bzl)-OH
The synthesis of Fmoc-Ser(Bzl)-OH is typically a multi-step process that begins with the selective protection of the hydroxyl group of L-serine, followed by the protection of the α-amino group.[2]
Step 1: Synthesis of O-Benzyl-L-serine (H-Ser(Bzl)-OH)
The selective O-benzylation of L-serine is achieved through a two-step process involving the temporary protection of the amino group, followed by benzylation of the hydroxyl group and subsequent deprotection of the amino group.
Experimental Protocol: Synthesis of O-Benzyl-L-serine
-
N-Boc Protection of L-Serine:
-
Dissolve L-serine in a 1M aqueous solution of sodium hydroxide and 1,4-dioxane.
-
Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc)₂O.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous layer with diethyl ether.
-
Acidify the aqueous layer to a pH of 2-3 with a 1M sulfuric acid solution.
-
Extract the product, N-(tert-butoxycarbonyl)-L-serine, with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
O-Benzylation:
-
Dissolve the obtained N-(tert-butoxycarbonyl)-L-serine in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C under an argon atmosphere and add sodium hydride.
-
Stir the mixture for 30 minutes at 0°C.
-
Add benzyl bromide and stir at room temperature for 24 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a 1M sulfuric acid solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-O-benzyl-L-serine.
-
-
N-Boc Deprotection:
-
Dissolve the N-(tert-butoxycarbonyl)-O-benzyl-L-serine in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[5]
-
Stir the reaction mixture at room temperature for 2 hours.[5]
-
Remove the solvents under reduced pressure.
-
The resulting residue can be purified by decantation with diethyl ether to yield O-benzyl-L-serine as a white solid.[5]
-
Quantitative Data for H-Ser(Bzl)-OH Synthesis
| Step | Reactants | Solvents | Key Reagents | Typical Yield |
| N-Boc Protection | L-Serine | 1M NaOH(aq), 1,4-Dioxane | Di-tert-butyl dicarbonate | ~94% |
| O-Benzylation | N-Boc-L-Serine | Anhydrous DMF | Sodium Hydride, Benzyl Bromide | High |
| N-Boc Deprotection | N-Boc-O-benzyl-L-serine | Dichloromethane, Trifluoroacetic Acid | Trifluoroacetic Acid | ~97%[5] |
Step 2: N-α-Fmoc Protection of O-Benzyl-L-serine
The final step in the synthesis is the protection of the α-amino group of H-Ser(Bzl)-OH with the Fmoc group. This is typically achieved using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][6]
Experimental Protocol: N-α-Fmoc Protection
-
Reaction Setup:
-
Dissolve O-benzyl-L-serine in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Separately, dissolve Fmoc-Cl or Fmoc-OSu in a solvent such as 1,4-dioxane or acetone.
-
-
Fmocylation:
-
Slowly add the Fmoc-reagent solution to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to stir for several hours at room temperature while maintaining a basic pH.
-
-
Work-up and Isolation:
-
Wash the reaction mixture with diethyl ether to remove any unreacted Fmoc reagent and by-products.
-
Acidify the aqueous layer with a cold 1M hydrochloric acid solution to a pH of approximately 2, which will precipitate the Fmoc-protected amino acid.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold water to remove any inorganic salts.
-
Quantitative Data for Fmoc-Ser(Bzl)-OH Synthesis
| Step | Reactants | Solvents | Key Reagents | Typical Purity |
| N-α-Fmoc Protection | H-Ser(Bzl)-OH | 10% Na₂CO₃(aq), Dioxane/Acetone | Fmoc-Cl or Fmoc-OSu | >98.5% (HPLC)[7] |
Purification of Fmoc-Ser(Bzl)-OH
The crude Fmoc-Ser(Bzl)-OH obtained after synthesis requires purification to remove any remaining starting materials, by-products, and salts. Recrystallization is a common and effective method for purifying Fmoc-amino acids.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
While specific solvent systems for Fmoc-Ser(Bzl)-OH can vary, common solvent pairs for the recrystallization of Fmoc-amino acids include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water. The goal is to find a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
-
Recrystallization Procedure:
-
Dissolve the crude Fmoc-Ser(Bzl)-OH in a minimal amount of the hot solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, which should induce crystallization.
-
Further cooling in an ice bath or refrigerator can enhance the yield of the crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Characterization
The identity and purity of the synthesized Fmoc-Ser(Bzl)-OH should be confirmed using various analytical techniques.
Analytical Methods
| Technique | Purpose | Typical Observations |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak indicating high purity (>98.5%).[7] Chiral HPLC can be used to confirm enantiomeric purity.[8] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation. | 1H and 13C NMR spectra should show characteristic peaks corresponding to the Fmoc, benzyl, and serine moieties. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular weight should match the calculated molecular weight of Fmoc-Ser(Bzl)-OH (417.45 g/mol ). |
| Melting Point | Physical property confirmation and purity indication. | A sharp melting point range is indicative of high purity. |
Visualization of Workflows
Synthesis Pathway of Fmoc-Ser(Bzl)-OH
Caption: Synthetic route to Fmoc-Ser(Bzl)-OH.
Purification Workflow for Fmoc-Ser(Bzl)-OH
Caption: Recrystallization purification workflow.
Conclusion
The synthesis and purification of Fmoc-Ser(Bzl)-OH are well-established processes crucial for the advancement of peptide-based drug discovery and development. The protocols outlined in this guide, when executed with precision, can yield high-purity Fmoc-Ser(Bzl)-OH suitable for use in the most demanding peptide synthesis applications. Careful monitoring of reaction conditions and rigorous purification are paramount to ensuring the quality of this essential building block.
References
Fmoc-Ser(Bzl)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH). This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this key building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of Fmoc-Ser(Bzl)-OH is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes.
Physicochemical Properties and Specifications
Fmoc-Ser(Bzl)-OH is a white to off-white crystalline powder.[1] It is a derivative of the amino acid L-serine, where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether.[2][3] This dual-protection strategy allows for its effective use in Fmoc-based peptide synthesis protocols.[2]
Table 1: Physicochemical and Quality Specifications of Fmoc-Ser(Bzl)-OH
| Parameter | Specification | Reference |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Molecular Formula | C25H23NO5 | [1][5] |
| Molecular Weight | 417.45 g/mol | [1][5] |
| Melting Point | 140-148 °C | [1][4] |
| Purity (HPLC) | Typically ≥98% | [6][7] |
| Storage Temperature | 2-8°C | [6][8] |
Stability Profile and Degradation Pathways
The stability of Fmoc-Ser(Bzl)-OH is primarily influenced by the lability of the Fmoc protecting group and the robustness of the benzyl ether linkage. While specific kinetic data for the degradation of Fmoc-Ser(Bzl)-OH is not extensively published, its stability can be inferred from the known chemical behavior of its constituent protecting groups.
Stability of the Fmoc Group
The Fmoc group is notoriously susceptible to cleavage under basic conditions.[2][] The mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, leading to the formation of dibenzofulvene and carbon dioxide.[7] While this reactivity is exploited for its removal during SPPS, it also represents a primary degradation pathway upon storage if exposed to basic contaminants.
Stability of the Benzyl Ether Group
The benzyl ether protecting the serine side-chain is generally stable to a wide range of conditions, including the basic conditions used for Fmoc group removal and the acidic conditions of trifluoroacetic acid (TFA) used for final peptide cleavage from the resin in many SPPS protocols.[3] However, the benzyl group can be cleaved by strong acids or through hydrogenolysis.[3]
Potential Degradation Pathways
A plausible degradation pathway for Fmoc-Ser(Bzl)-OH under basic conditions involves the cleavage of the Fmoc group, yielding O-benzyl-L-serine. Under harsh acidic conditions, cleavage of the benzyl ether could occur. Thermal stress, particularly in solvents like DMSO, can also lead to the cleavage of the Fmoc group.[10]
Caption: Plausible degradation of Fmoc-Ser(Bzl)-OH under basic conditions.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of Fmoc-Ser(Bzl)-OH, the following storage and handling conditions are recommended based on manufacturer guidelines and chemical principles:
Table 2: Recommended Storage and Handling of Fmoc-Ser(Bzl)-OH
| Condition | Recommendation | Rationale | Reference |
| Temperature | 2-8°C | To minimize thermal degradation and potential autocatalytic cleavage of the Fmoc group. | [6][8] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and atmospheric contaminants that could initiate degradation. | [1] |
| Light | Protect from light. | To prevent potential photodegradation, although specific data on photosensitivity is limited. | [1] |
| Moisture | Store in a dry environment. | To prevent hydrolysis of the Fmoc group or other moisture-mediated degradation. | [1] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. | Standard safety precautions for handling chemical reagents. | [1] |
Experimental Protocols for Stability Assessment
For researchers wishing to perform their own stability assessment of Fmoc-Ser(Bzl)-OH, the following forced degradation and analytical protocols can be adapted.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][4][11]
Caption: Workflow for a forced degradation study of Fmoc-Ser(Bzl)-OH.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Fmoc-Ser(Bzl)-OH in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature. Due to the lability of the Fmoc group, degradation is expected to be rapid, so collect samples at early time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature. Collect samples at various time points.
-
Thermal Degradation: Incubate aliquots of the stock solution and solid material at an elevated temperature (e.g., 60°C). Collect samples at various time points.
-
Photolytic Degradation: Expose aliquots of the stock solution and solid material to UV and visible light in a photostability chamber. Protect control samples from light. Collect samples at various time points.
-
Sample Analysis: Prior to analysis, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact Fmoc-Ser(Bzl)-OH from its potential degradation products.
Table 3: Representative Stability-Indicating HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at 265 nm and 301 nm (for Fmoc chromophore) |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
Fmoc-Ser(Bzl)-OH is a stable compound when stored under the recommended conditions of 2-8°C in a dry, dark environment. The primary stability concern is the base-lability of the Fmoc group. For researchers and drug development professionals, adherence to proper storage and handling procedures is critical to maintain the purity and integrity of this essential peptide synthesis reagent. The provided experimental protocols offer a framework for in-house stability assessment and the development of robust analytical methods to ensure the quality of Fmoc-Ser(Bzl)-OH used in their work.
References
- 1. sgs.com [sgs.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 10. chimia.ch [chimia.ch]
- 11. SOP for Forced Degradation Study [m-pharmainfo.com]
N-alpha-Fmoc-O-benzyl-L-serine: A Comprehensive Technical Guide for Researchers
CAS Number: 83792-48-7
This in-depth technical guide provides core information on N-alpha-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and its relevance in the development of therapeutic peptides, such as the HIV fusion inhibitor Enfuvirtide.
Physicochemical Properties
N-alpha-Fmoc-O-benzyl-L-serine is a white to off-white crystalline powder.[1][2] Its chemical structure is characterized by the presence of a base-labile fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and an acid-labile benzyl (Bzl) group protecting the hydroxyl side chain of the L-serine residue. This orthogonal protection scheme is fundamental to its widespread use in Fmoc-based SPPS.[1]
| Property | Value | Reference |
| CAS Number | 83792-48-7 | [1][3] |
| Molecular Formula | C25H23NO5 | [1][3] |
| Molecular Weight | 417.45 g/mol | [1] |
| Appearance | White to off-white powder | [1][2] |
| Purity | Typically >98.5% (HPLC) | [4] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) | [2] |
| Storage | 2-8°C, protected from light and moisture | [4] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following sections provide a detailed methodology for the incorporation of Fmoc-Ser(Bzl)-OH into a peptide chain using manual or automated SPPS.
Resin Preparation and Swelling
The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). A common choice for C-terminal amides is the Rink Amide resin.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with Dimethylformamide (DMF) (3 x 10 mL/g of resin).
-
Swell the resin in DMF for at least 1 hour at room temperature.[5]
-
Fmoc Deprotection
The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step to allow for the coupling of the next amino acid.
-
Reagents: 20% piperidine in DMF (v/v).
-
Procedure:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[6]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of N-alpha-Fmoc-O-benzyl-L-serine
The activation of the carboxylic acid of Fmoc-Ser(Bzl)-OH is necessary to facilitate the formation of the peptide bond. Several coupling reagents can be employed.
-
Reagents:
-
Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) (3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)
-
Solvent: DMF
-
-
Procedure (using HBTU):
-
In a separate vial, dissolve Fmoc-Ser(Bzl)-OH and HBTU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.[7] A negative test (no color change) indicates a complete reaction.
-
After a complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
-
| Coupling Reagent | Description |
| HBTU/DIPEA | A common and efficient uronium-based coupling reagent. |
| HATU/DIPEA | A more reactive uronium-based reagent, often used for sterically hindered amino acids. |
| DIC/HOBt | A carbodiimide-based activation method that can minimize racemization.[7] |
Capping (Optional)
If the coupling reaction is incomplete, any unreacted amino groups should be capped to prevent the formation of deletion peptides.
-
Reagents: Acetic anhydride and DIPEA in DMF.
-
Procedure:
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF.
-
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl group from Ser(Bzl), are removed.
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL/g of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Mandatory Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Chemical Steps in SPPS
Caption: Key chemical transformations in an SPPS cycle.
Application in Drug Development: Enfuvirtide
N-alpha-Fmoc-O-benzyl-L-serine is a crucial component in the synthesis of various therapeutic peptides. A prominent example is Enfuvirtide (Fuzeon®) , a 36-amino acid peptide used in the treatment of HIV infection.[8]
Mechanism of Action of Enfuvirtide
Enfuvirtide is a fusion inhibitor that mimics a segment of the HIV-1 transmembrane glycoprotein gp41.[9][10] It binds to the first heptad-repeat (HR1) domain of gp41, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[9][11] This action effectively blocks the entry of the virus into the host cell.
Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 entry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. FMOC-SER(BZL)-OH [chembk.com]
- 3. Fmoc-O-benzyl-L-serine | C25H23NO5 | CID 7017914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ruifuchem.com [ruifuchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 10. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 11. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
The Benzyl Group as a Hydroxyl Protecting Moiety in Fmoc-Ser(Bzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-yield, high-purity peptides. For the amino acid serine, with its nucleophilic hydroxyl side chain, effective protection is crucial to prevent a host of undesirable side reactions. This technical guide provides an in-depth exploration of the benzyl (Bzl) protecting group as utilized in the commercially available building block, Nα-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH). We will delve into its function, stability, and cleavage, offering a comparative perspective against other common protecting groups and providing detailed experimental protocols for its use in Fmoc-based SPPS.
The Core Function of the Benzyl Protecting Group
The primary role of the benzyl group in Fmoc-Ser(Bzl)-OH is to mask the reactivity of the serine hydroxyl side chain during peptide synthesis.[1][2] This protection is essential to prevent several side reactions that can compromise the integrity and yield of the target peptide.
Key Functions:
-
Prevention of O-acylation: The hydroxyl group of an unprotected serine residue can be acylated by activated amino acids during the coupling steps, leading to the formation of branched peptides. The benzyl ether linkage in Fmoc-Ser(Bzl)-OH is stable under standard coupling conditions, thus preventing this side reaction.[3]
-
Inhibition of Dehydration (β-elimination): Under certain conditions, particularly basic environments, the serine side chain can undergo β-elimination to form a dehydroalanine residue.[1] While the protecting group does not entirely eliminate this possibility, it significantly reduces its occurrence.
-
Suppression of N-O Acyl Shift: During the acidic conditions of final cleavage, an unprotected serine hydroxyl group can participate in an N-O acyl shift, where the peptide backbone migrates from the amide nitrogen to the hydroxyl oxygen.[4] The benzyl group's presence prevents this rearrangement.
The benzyl group is characterized by its stability to the basic conditions required for the removal of the temporary Nα-Fmoc protecting group (typically 20% piperidine in DMF) and its stability to the moderate acidic conditions used for the cleavage of many other side-chain protecting groups, such as the tert-butyl (tBu) group (using trifluoroacetic acid - TFA).[1][5] This dual stability makes it a valuable tool in specific synthetic strategies.
Comparative Analysis of Serine Protecting Groups
While the benzyl group offers robust protection, it is less commonly employed in routine Fmoc-SPPS compared to the tert-butyl (tBu) group. The primary reason for this lies in the harsh conditions required for its removal. The following table provides a comparative overview of the most common protecting groups for the serine side chain in the context of Fmoc-SPPS.
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application in Fmoc-SPPS |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Strong acid (HF) or hydrogenolysis | Stable to both TFA and piperidine, allowing for an orthogonal protection strategy. | Requires harsh cleavage conditions (e.g., HF) that can be detrimental to sensitive peptides. Less compatible with standard Fmoc-SPPS cleavage protocols. | Synthesis of protected peptide fragments where the side-chain protection is retained after cleavage from the resin. |
| tert-Butyl (tBu) | -C(CH₃)₃ | Acid-labile (TFA) | Highly stable to the basic conditions of Fmoc removal. Cleaved simultaneously with the peptide from most resins using TFA. The standard choice for routine Fmoc-SPPS. | Can lead to the formation of t-butyl cation side products upon cleavage, which may modify sensitive residues. | Standard protection for serine in routine Fmoc-SPPS. |
| Trityl (Trt) | -C(C₆H₅)₃ | Very acid-labile (dilute TFA) | Can be removed under milder acidic conditions than tBu, which is beneficial for sensitive peptides. | The bulky nature of the Trt group can sometimes hinder coupling efficiency. | Synthesis of protected peptide fragments and on-resin side-chain modifications. |
Experimental Protocols
The following are generalized protocols for the use of Fmoc-Ser(Bzl)-OH in manual solid-phase peptide synthesis. It is important to note that reaction times and reagent equivalents may need to be optimized based on the specific peptide sequence and resin.
Coupling of Fmoc-Ser(Bzl)-OH
This protocol describes the incorporation of a Fmoc-Ser(Bzl)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Ser(Bzl)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIEA or NMM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test results in a blue color).
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve Fmoc-Ser(Bzl)-OH (3 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIEA, 6 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Coupling Completion Check: Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete. If the test is positive, the coupling step should be repeated.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
Cleavage of the Benzyl Group and Peptide from the Resin
The removal of the benzyl group from the serine side chain requires harsh acidic conditions, typically using anhydrous hydrogen fluoride (HF). This procedure must be performed with extreme caution in a specialized apparatus by trained personnel. An alternative method is catalytic hydrogenolysis, which is milder but may not be suitable for all peptides, especially those containing sulfur-containing amino acids.
Method 1: Hydrogen Fluoride (HF) Cleavage
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure should only be performed in a dedicated, well-ventilated fume hood with appropriate safety equipment and by experienced personnel.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Cleavage Cocktail: In the reaction vessel of the HF apparatus, combine the peptide-resin with appropriate scavengers (typically 5-10% of the total volume).
-
HF Distillation: Cool the reaction vessel with liquid nitrogen and distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation: Wash the remaining resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Isolate the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Method 2: Catalytic Hydrogenolysis
This method is an alternative to HF cleavage for removing the benzyl group.
Materials:
-
Protected peptide (cleaved from the resin with side-chain protection intact)
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Solvent (e.g., methanol, acetic acid, or a mixture)
-
Hydrogen gas source
Procedure:
-
Dissolution: Dissolve the protected peptide in the chosen solvent.
-
Catalyst Addition: Add the Pd/C catalyst to the peptide solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure or slightly above) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or mass spectrometry).
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure, and purify the deprotected peptide by RP-HPLC.
Visualizing the Workflow and Chemical Structures
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A simplified workflow of solid-phase peptide synthesis incorporating Fmoc-Ser(Bzl)-OH.
Caption: Logical relationship showing the function of the benzyl group in protecting the serine side chain.
Conclusion
The benzyl protecting group in Fmoc-Ser(Bzl)-OH offers a robust and orthogonal strategy for the protection of the serine hydroxyl side chain in peptide synthesis. Its stability to both the basic conditions of Fmoc deprotection and the moderately acidic conditions used for the removal of tBu-based protecting groups makes it particularly suitable for the synthesis of protected peptide fragments. However, the harsh conditions required for its cleavage, namely strong acids like HF or catalytic hydrogenolysis, limit its application in the synthesis of sensitive peptides and have led to the wider adoption of the tBu group for routine Fmoc-SPPS. A thorough understanding of the properties and cleavage requirements of the benzyl group is essential for its successful implementation in complex peptide synthesis strategies.
References
Spectroscopic and Analytical Profile of Fmoc-Ser(Bzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery. This document details expected spectroscopic data (NMR, IR, Mass Spectrometry), experimental protocols for its characterization, and its primary application workflow.
Compound Overview
Fmoc-Ser(Bzl)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. This dual protection strategy is fundamental to its application in the controlled, stepwise synthesis of peptides.
Quantitative Data Summary
The following table summarizes the key physical and analytical properties of Fmoc-Ser(Bzl)-OH.
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₃NO₅ | --INVALID-LINK--[1] |
| Molecular Weight | 417.45 g/mol | --INVALID-LINK--[1] |
| Appearance | White to light yellow powder | --INVALID-LINK--[2] |
| Melting Point | 140.0 - 145.0 °C | --INVALID-LINK-- |
| Specific Rotation [α]²⁰/D | +22.0° to +26.0° (c=1 in Ethyl Acetate) | --INVALID-LINK-- |
| Purity (HPLC) | >98.5% | --INVALID-LINK-- |
| Loss on Drying | <0.50% | --INVALID-LINK-- |
Spectroscopic Data and Analysis
While publicly available spectra for Fmoc-Ser(Bzl)-OH are limited, this section outlines the expected spectroscopic characteristics based on its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR (400 MHz, CDCl₃) Chemical Shifts:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Fmoc and Benzyl) | 7.80 - 7.20 | Multiplet |
| NH (Amide) | ~5.5 - 6.0 | Doublet |
| CH (α-proton) | ~4.6 - 4.4 | Multiplet |
| CH₂ (Fmoc) | ~4.5 - 4.3 | Multiplet |
| CH (Fmoc) | ~4.2 | Triplet |
| CH₂ (Benzyl) | ~4.5 | Singlet |
| CH₂ (β-protons) | ~3.9 - 3.7 | Multiplet |
Expected ¹³C-NMR (100 MHz, CDCl₃) Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic acid) | ~174 - 171 |
| C=O (Urethane) | ~156 |
| Aromatic (Fmoc and Benzyl) | ~144 - 120 |
| CH (α-carbon) | ~55 |
| CH₂ (β-carbon) | ~70 |
| CH₂ (Benzyl) | ~73 |
| CH₂ (Fmoc) | ~67 |
| CH (Fmoc) | ~47 |
Infrared (IR) Spectroscopy
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H Stretch | Amide |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic |
| 3000 - 2850 | C-H Stretch (sp³) | Alkyl |
| ~1720 | C=O Stretch | Carboxylic Acid |
| ~1690 | C=O Stretch | Urethane (Amide I) |
| ~1530 | N-H Bend | Amide II |
| ~1100 | C-O Stretch | Ether |
Mass Spectrometry (MS)
Expected Mass Spectrum (Electrospray Ionization - ESI):
-
[M+H]⁺: m/z ≈ 418.16
-
[M+Na]⁺: m/z ≈ 440.14
-
[M-H]⁻: m/z ≈ 416.15
Expected Fragmentation Pattern:
The fragmentation of Fmoc-Ser(Bzl)-OH in tandem MS (MS/MS) would likely involve the characteristic loss of the Fmoc group and fragments related to the benzyl and serine moieties.
Experimental Protocols
The following are representative protocols for the spectroscopic analysis of Fmoc-Ser(Bzl)-OH.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Fmoc-Ser(Bzl)-OH in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, often requiring several hours.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
IR Spectroscopy
-
Sample Preparation (ATR Method): Place a small amount of the solid Fmoc-Ser(Bzl)-OH powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of Fmoc-Ser(Bzl)-OH (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC system. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
Data Analysis: Determine the m/z values of the molecular ions and any significant fragment ions. Compare the observed masses with the calculated theoretical masses.
Application Workflow and Logical Relationships
Fmoc-Ser(Bzl)-OH is a cornerstone in the chemical synthesis of peptides. Its application in Solid-Phase Peptide Synthesis (SPPS) follows a well-defined workflow.
Caption: Workflow for the incorporation of Fmoc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
The following diagram illustrates the logical relationship between the key functional groups of Fmoc-Ser(Bzl)-OH and their expected regions in an Infrared spectrum.
Caption: Key functional groups of Fmoc-Ser(Bzl)-OH and their corresponding IR spectral regions.
This technical guide serves as a valuable resource for researchers and professionals in peptide chemistry and drug development, providing essential analytical and spectroscopic information for the effective utilization and characterization of Fmoc-Ser(Bzl)-OH.
References
The Genesis of a Peptide Synthesis Cornerstone: A Technical History of Fmoc-Protected Amino Acids
For decades, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains. This technical guide delves into the discovery, history, and core methodologies surrounding Fmoc-protected amino acids, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal chemical tool.
The Dawn of a New Protecting Group: Carpino and Han's Innovation
In the landscape of peptide chemistry, the choice of a temporary protecting group for the α-amino function of amino acids is paramount. In 1970, Louis A. Carpino and Grace Y. Han of the University of Massachusetts introduced a novel, base-labile protecting group: the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] Their seminal work, published in the Journal of the American Chemical Society and followed by a full paper in the Journal of Organic Chemistry in 1972, laid the groundwork for a new era in peptide synthesis.[3][4][5][6]
Initially developed for solution-phase peptide synthesis, the Fmoc group presented a unique advantage: its removal under mild, non-hydrolytic basic conditions, a stark contrast to the harsh acidic treatments required for the then-prevalent tert-butyloxycarbonyl (Boc) group.[1] However, its adoption was not immediate. A key challenge in solution-phase synthesis was the reactivity of the cleavage byproduct, dibenzofulvene, which could undergo side reactions with the newly liberated amine.[1]
The Solid-Phase Revolution: A Perfect Marriage
The true potential of the Fmoc group was unlocked in the late 1970s through the pioneering work of Eric Atherton and Bob Sheppard at the MRC Laboratory of Molecular Biology in Cambridge. They ingeniously adapted Fmoc chemistry for solid-phase peptide synthesis (SPPS).[1] In SPPS, the growing peptide chain is anchored to an insoluble resin. This immobilization proved to be the perfect solution to the dibenzofulvene problem; the byproduct and any related adducts could be simply and efficiently washed away from the resin-bound peptide.[1]
This breakthrough marked a turning point. The mild deprotection conditions of Fmoc-SPPS offered significant advantages over Boc-SPPS, particularly for the synthesis of peptides containing acid-sensitive residues. The orthogonality of the Fmoc group with many acid-labile side-chain protecting groups further solidified its utility. By the mid-1990s, Fmoc chemistry had become the dominant methodology for routine solid-phase peptide synthesis.
The Chemistry of Fmoc: Protection and Deprotection
The stability and selective cleavage of the Fmoc group are central to its success.
Fmoc Protection of Amino Acids
The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly today, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. The use of Fmoc-OSu is generally preferred as it minimizes the formation of Fmoc-dipeptide impurities.[7]
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position. This initiates an elimination reaction, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene. The dibenzofulvene is subsequently trapped by the amine base to form a stable adduct.
Below is a diagram illustrating the deprotection mechanism:
Caption: The β-elimination mechanism of Fmoc deprotection initiated by piperidine.
Experimental Protocols
Original Synthesis of N-Fmoc-Amino Acids (Carpino & Han, 1972)
The following is a representative protocol based on the original work by Carpino and Han for the synthesis of N-9-fluorenylmethoxycarbonylamino acids.
Materials:
-
Amino Acid (1.0 equivalent)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane (or Acetone) and Water
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 equivalent)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
Procedure:
-
The amino acid is dissolved in a mixture of aqueous sodium bicarbonate and an organic solvent like dioxane or acetone.
-
The solution is cooled in an ice bath.
-
A solution of 9-fluorenylmethyl chloroformate in the organic solvent is added dropwise with vigorous stirring.
-
The reaction mixture is stirred for several hours, allowing it to warm to room temperature.
-
The mixture is then diluted with water and washed with ether to remove unreacted Fmoc-Cl and other impurities.
-
The aqueous layer is acidified with hydrochloric acid to precipitate the N-Fmoc-amino acid.
-
The solid product is collected by filtration, washed with water, and dried.
Quantitative Data from Original Synthesis: The yields for the synthesis of various N-Fmoc-amino acids as reported by Carpino and Han in their 1972 publication are summarized in the table below.
| Amino Acid Derivative | Yield (%) | Melting Point (°C) |
| Fmoc-Glycine | 97 | 175-176 |
| Fmoc-L-Alanine | 95 | 144-145 |
| Fmoc-L-Valine | 96 | 143-144 |
| Fmoc-L-Leucine | 92 | 135-137 |
| Fmoc-L-Phenylalanine | 95 | 183-184 |
| Fmoc-S-benzyl-L-cysteine | 97 | 139-140 |
Data extracted from Carpino, L. A.; Han, G. Y. J. Org. Chem. 1972, 37 (22), 3404–3409.
Standard Protocol for a Manual Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition in a typical manual solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
DMF (for washing)
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling activator (e.g., HBTU, 3-5 equivalents)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents)
-
Dichloromethane (DCM) (for washing)
Workflow Diagram:
Caption: A standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.
Procedure:
-
Resin Swelling: The Fmoc-protected peptide-resin is swelled in DMF for 15-30 minutes.
-
Fmoc Deprotection: The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added. The mixture is agitated for 5-20 minutes. The solution is drained, and the process is repeated once.
-
Washing: The resin is thoroughly washed with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: A pre-activated solution of the next Fmoc-amino acid (dissolved in DMF with an activator and a base) is added to the resin. The mixture is agitated for 1-2 hours.
-
Washing: The resin is washed with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and byproducts.
-
Monitoring: A small sample of the resin can be taken for a qualitative test (e.g., the Kaiser test) to confirm the completion of the coupling reaction. If the test is negative (indicating free amines), the coupling step is repeated.
-
The cycle is repeated for each amino acid in the peptide sequence.
Conclusion: An Enduring Legacy
The discovery of the Fmoc protecting group by Carpino and Han, and its subsequent application to solid-phase synthesis by Atherton and Sheppard, fundamentally transformed the field of peptide chemistry. The mildness, efficiency, and versatility of Fmoc-SPPS have enabled the routine synthesis of increasingly complex peptides, fueling advancements in drug discovery, materials science, and fundamental biological research. The principles and protocols established decades ago continue to form the basis of modern peptide synthesis, a testament to the enduring legacy of this powerful chemical tool.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 4. 9-Fluorenylmethoxycarbonyl amino-protecting group | Semantic Scholar [semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
An In-depth Technical Guide to the Role of Fmoc-Ser(Bzl)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Ser(Bzl)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique combination of protecting groups—the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function and the acid-labile or hydrogenolysis-sensitive benzyl (Bzl) group for the side-chain hydroxyl function—offers a strategic advantage in the controlled, stepwise assembly of peptide chains. This guide provides a comprehensive overview of its properties, applications, and the methodologies governing its use in modern peptide chemistry.
Core Properties and Data Presentation
The physical and chemical properties of Fmoc-Ser(Bzl)-OH are fundamental to its application in peptide synthesis. A summary of its key characteristics is provided below.
Table 1: Physicochemical Properties of Fmoc-Ser(Bzl)-OH
| Property | Value |
| CAS Number | 83792-48-7[1][2] |
| Molecular Formula | C₂₅H₂₃NO₅[2] |
| Molecular Weight | 417.45 g/mol [2] |
| Appearance | White to light yellow powder[2] |
| Melting Point | 140-142 °C[2] |
| Storage Temperature | 2-8°C[1] |
Table 2: Solubility of Fmoc-Protected Amino Acids in Common SPPS Solvents
| Solvent | General Solubility of Fmoc-Amino Acids | Observations |
| N,N-Dimethylformamide (DMF) | Good | The most common solvent for SPPS. Can break down to form dimethylamine, which can cause premature Fmoc deprotection. |
| N-Methyl-2-pyrrolidone (NMP) | Good | Often used as a substitute for DMF, particularly for difficult sequences, as it can help to disrupt peptide aggregation. |
| Dichloromethane (DCM) | Moderate | More commonly used in Boc-SPPS. In Fmoc-SPPS, it is often used for the coupling of the first amino acid to the resin. |
Table 3: Quantitative Data on Fmoc-Deprotection and Coupling
Precise, comparative quantitative data for the coupling efficiency and deprotection kinetics of Fmoc-Ser(Bzl)-OH is not extensively documented in single-source tables. The efficiency of these processes is highly dependent on the specific peptide sequence, resin, coupling reagents, and reaction conditions. However, the following provides typical parameters based on standard Fmoc-SPPS protocols.
| Parameter | Typical Value/Range | Notes |
| Fmoc-Deprotection Time (20% piperidine in DMF) | 5-20 minutes | A two-step deprotection (e.g., 2 min + 8 min) is common to ensure complete removal of the Fmoc group. |
| Coupling Time (with HBTU/HOBt) | 30-120 minutes | Completion of the coupling reaction is typically monitored by a qualitative ninhydrin test. |
| Coupling Efficiency | >99% | For most standard couplings, the efficiency is very high. Difficult couplings, such as those involving sterically hindered amino acids, may require double coupling or the use of stronger activating agents. |
Experimental Protocols
The successful incorporation of Fmoc-Ser(Bzl)-OH into a peptide sequence relies on well-defined experimental protocols for deprotection and coupling steps in solid-phase peptide synthesis.
Protocol 1: Fmoc-Group Deprotection
This protocol outlines the removal of the N-α-Fmoc protecting group from the resin-bound peptide chain to expose the free amine for the next coupling cycle.
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin suspension for 5-20 minutes at room temperature. A common procedure is a two-step deprotection: an initial treatment for 2-5 minutes followed by a second treatment with fresh reagent for 10-15 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to the coupling step.
Protocol 2: Coupling of Fmoc-Ser(Bzl)-OH using HBTU/HOBt
This protocol describes the activation and coupling of Fmoc-Ser(Bzl)-OH to the deprotected N-terminus of the resin-bound peptide.
Reagents:
-
Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to resin loading)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
HOBt (Hydroxybenzotriazole) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIPEA to the solution to activate the amino acid. The solution will typically change color. Allow pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected and washed peptide-resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (no color change) indicates the absence of free primary amines and thus a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Mandatory Visualizations
Signaling Pathway: Neurokinin-1 Receptor Activation by Substance P
Substance P is an 11-amino acid neuropeptide that contains a serine residue. It is the endogenous ligand for the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) involved in numerous physiological processes, including pain transmission and inflammation. The synthesis of Substance P analogues for research and therapeutic development often involves the use of Fmoc-Ser(Bzl)-OH.
Caption: Neurokinin-1 receptor signaling pathway.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the general workflow for a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for an SPPS cycle.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development. The choice of protecting groups for the N-terminus (α-amino group) and the amino acid side chains is critical for the success of the synthesis. The most widely used strategy in SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups, typically tert-butyl (tBu) based, for permanent side-chain protection.
This document provides detailed application notes and protocols for the use of Nα-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), a serine derivative where the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. While the tBu group is the standard for serine side-chain protection in routine Fmoc-SPPS, the Bzl group offers a distinct advantage in specific applications, primarily in the synthesis of protected peptide fragments. The benzyl group is stable to the mild basic conditions used for Fmoc removal (e.g., piperidine in DMF) and also to the moderate acidic conditions (e.g., dilute TFA) used to cleave peptides from highly acid-labile resins, but it requires strong acid (e.g., HF) for its removal.[1] This differential lability allows for the synthesis of peptide fragments with the serine side-chain protection intact, which can be valuable for subsequent fragment condensation strategies.
Chemical and Physical Properties
A summary of the key properties of Fmoc-Ser(Bzl)-OH is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃NO₅ | [] |
| Molecular Weight | 417.45 g/mol | [] |
| Appearance | White to light yellow powder | [] |
| Purity (HPLC) | ≥98% | [] |
| Melting Point | 140-142 °C | [] |
| Storage Temperature | 2-8 °C | [] |
Comparison of Serine Protecting Groups in Fmoc-SPPS
The choice between a benzyl (Bzl) and a tert-butyl (tBu) protecting group for the serine side chain depends on the synthetic goal.
| Feature | Fmoc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH |
| Side-Chain Protection | Benzyl (Bzl) ether | tert-Butyl (tBu) ether |
| Lability to Base | Stable to standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF). | Stable to standard Fmoc deprotection conditions. |
| Lability to Acid | Requires strong acid (e.g., HF) for cleavage. Stable to mild acid (e.g., dilute TFA).[1] | Cleaved by moderate to strong acid (e.g., TFA).[3] |
| Primary Application | Synthesis of protected peptide fragments on highly acid-labile resins (e.g., 2-chlorotrityl chloride resin).[1][4] | Routine Fmoc-SPPS for the synthesis of fully deprotected peptides.[3] |
| Orthogonality | Provides an orthogonal protecting group strategy when used with highly acid-labile resins.[5] | Forms the basis of the standard orthogonal Fmoc/tBu strategy.[6] |
Experimental Protocols
The following protocols are designed for the synthesis of a protected peptide fragment using Fmoc-Ser(Bzl)-OH on 2-chlorotrityl chloride resin. This resin is highly acid-labile, allowing for the cleavage of the peptide from the solid support while leaving the benzyl side-chain protection of serine intact.[1][4]
1. Resin Preparation and First Amino Acid Loading
-
Resin: 2-chlorotrityl chloride resin.
-
Procedure:
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) (10-15 mL/g of resin) for at least 30 minutes in a suitable reaction vessel.
-
Drain the DCM.
-
Dissolve the first Fmoc-amino acid (1.0-1.5 equivalents relative to the resin substitution) in DCM (or a minimal amount of DMF if solubility is an issue, then dilute with DCM).
-
Add N,N-diisopropylethylamine (DIEA) (2.0-3.0 equivalents) to the amino acid solution.
-
Add the amino acid/DIEA solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.
-
To cap any remaining unreacted sites on the resin, add methanol (0.8 mL/g of resin) and agitate for an additional 15-30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
-
2. Solid-Phase Peptide Synthesis Cycle
The following steps are repeated for each amino acid coupling.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (including Fmoc-Ser(Bzl)-OH) (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution and pre-activate for 5-15 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin (Kaiser) test. A negative test indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
3. Cleavage of the Protected Peptide from the Resin
This procedure cleaves the peptide from the 2-chlorotrityl chloride resin while preserving the benzyl side-chain protecting group on serine.
-
Cleavage Cocktail: A mixture of acetic acid (AcOH), trifluoroethanol (TFE), and DCM in a 1:1:8 (v/v/v) ratio is a common choice.[4] Alternatively, a solution of 1-2% TFA in DCM can be used.[7]
-
Procedure:
-
Wash the fully assembled peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 20 mL/g of resin).[4]
-
Agitate the mixture at room temperature for 30-60 minutes.[4]
-
Filter the resin and collect the filtrate containing the protected peptide.
-
Wash the resin with additional cleavage cocktail or DCM and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the protected peptide fragment under vacuum.
-
Potential Side Reactions
-
β-Elimination: During the basic conditions of Fmoc deprotection, serine residues can undergo β-elimination to form dehydroalanine. However, the use of a stable ether protecting group like benzyl (or tert-butyl) on the side chain significantly minimizes this side reaction.[3][8] This side reaction is more pronounced with phosphorylated serine residues.[9]
-
Racemization: While generally low for most amino acids during coupling with standard reagents, some amino acids like histidine and cysteine are more prone to racemization. The choice of coupling reagents and conditions can help to minimize this.
Visualized Workflow
The following diagram illustrates the key stages in the solid-phase synthesis of a protected peptide fragment using Fmoc-Ser(Bzl)-OH.
Caption: Workflow for the synthesis of a protected peptide fragment using Fmoc-Ser(Bzl)-OH.
Conclusion
Fmoc-Ser(Bzl)-OH is a valuable reagent for specific applications in solid-phase peptide synthesis, particularly for the preparation of protected peptide fragments. Its key feature is the stability of the benzyl protecting group to the mild basic and acidic conditions employed during Fmoc-SPPS on highly acid-labile resins, allowing for the isolation of peptides with the serine side chain still protected. This enables advanced synthetic strategies such as fragment condensation for the construction of larger and more complex peptides. For routine synthesis of fully deprotected peptides via the standard Fmoc/tBu strategy, Fmoc-Ser(tBu)-OH remains the preferred choice due to the convenient removal of the tBu group with TFA in the final cleavage step.
References
Application Notes and Protocols for the Coupling of Fmoc-Ser(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(Bzl)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of a serine residue with its side-chain hydroxyl group protected by a benzyl ether.[1][2] This protection strategy is orthogonal to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine, allowing for selective deprotection and chain elongation.[3] The benzyl group is stable under the basic conditions required for Fmoc removal (typically piperidine in DMF) and is cleaved under acidic conditions, usually during the final cleavage of the peptide from the resin support.[3][4]
The efficiency of the coupling reaction is paramount for the successful synthesis of high-purity peptides. Incomplete coupling can lead to deletion sequences, while harsh conditions can cause side reactions such as racemization.[5][6] This document provides a detailed overview of common coupling conditions, experimental protocols, and troubleshooting strategies for Fmoc-Ser(Bzl)-OH.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners and the desired reaction kinetics. Below is a summary of commonly used coupling systems for Fmoc-Ser(Bzl)-OH.
| Coupling System | Reagents | Typical Equivalents (vs. Amine) | Activator/Additive | Base (Equivalents) | Typical Solvent | Advantages | Potential Drawbacks |
| Carbodiimide | DIC (Diisopropylcarbodiimide) or DCC (Dicyclohexylcarbodiimide) | 3 | HOBt (1-Hydroxybenzotriazole) or Oxyma Pure | None (for pre-activation); Base needed for in situ neutralization | DMF, DCM/DMF[5][7] | Cost-effective, low racemization with additive.[8] | DCC produces insoluble urea byproduct; Dehydration of Asn/Gln if no additive is used.[7] |
| Onium Salt (Aminium/Uronium) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | 3-4 | None (contains HOBt moiety) | DIPEA (N,N-Diisopropylethylamine) (2-4) or 2,4,6-Collidine[5][9] | DMF, NMP[5] | Fast reaction times, high efficiency.[5] | Potential for guanidinylation of the N-terminus; racemization risk with excess base.[5][10] |
| Onium Salt (Aminium/Uronium) | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 3-4 | None (contains HOAt moiety) | DIPEA (2-4) or 2,4,6-Collidine[9][10] | DMF, NMP[10] | More reactive than HBTU, excellent for difficult couplings, less racemization.[5][10] | Higher cost, potential for guanidinylation.[10] |
| Onium Salt (Phosphonium) | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | 3 | None | DIPEA (2-4) or NMM (N-Methylmorpholine)[5][8] | DMF | High reactivity, good for sterically hindered couplings.[8] | Byproducts can be difficult to remove. |
| Onium Salt (Phosphonium) | DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | 1.5 | None | DIPEA (2) | DMF | Remarkably resistant to racemization.[8] | Lower reported yields in some contexts compared to other onium salts.[10] |
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis. Reagent equivalents are calculated based on the initial loading of the resin. Ensure high-quality, amine-free DMF is used for all steps.[9]
Protocol 1: Coupling using DIC/HOBt
This method is a classic and cost-effective approach, particularly suitable for routine couplings.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 1 hour.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common procedure is one treatment of 3-5 minutes followed by a second treatment of 7-10 minutes.[5]
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.[9] Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.
-
Amino Acid Activation (Pre-activation method):
-
In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution.
-
Allow the activation to proceed for 15-20 minutes at room temperature.[5]
-
-
Coupling:
-
Filter the activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct if DCC was used (DIC's urea is more soluble).[8]
-
Add the filtered solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a colorimetric test (e.g., negative Kaiser test). If the reaction is incomplete, a second coupling may be necessary.[5]
-
Once complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Protocol 2: Coupling using HATU/DIPEA
This protocol utilizes a highly reactive onium salt, ideal for rapid and efficient couplings, including those that are sterically hindered.
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (4 eq.) and HATU (3.95 eq.) in DMF.[11]
-
-
Coupling:
-
Monitoring and Washing:
Visualizations
Experimental Workflow
Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Coupling Reaction Mechanism
Caption: Simplified schematic of the coupling reaction of Fmoc-Ser(Bzl)-OH on a solid support.
Decision Logic for Coupling Strategy
Caption: Decision tree for selecting a suitable coupling strategy for Fmoc-Ser(Bzl)-OH.
Troubleshooting and Side Reactions
-
Incomplete Coupling: If a Kaiser test remains positive, repeat the coupling with fresh reagents. For difficult sequences known to aggregate, consider switching to a more effective solvent like NMP, increasing the coupling temperature, or using microwave irradiation.[6]
-
Racemization: The risk of racemization increases with over-activation or the use of strong bases. Using additives like HOBt or HOAt is crucial for suppressing this side reaction.[5] For base-mediated couplings, using a weaker base like 2,4,6-collidine instead of DIPEA is recommended, especially for sensitive amino acids.[5]
-
β-Elimination: While more pronounced with phosphorylated or other electron-withdrawing side-chain groups, β-elimination to form dehydroalanine can occur under strongly basic conditions.[11] This is less common for the Bzl protecting group but can be minimized by avoiding prolonged exposure to base and using milder coupling conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Ser(Bzl)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fmoc-Ser(Bzl)-OH
Fmoc-Ser(Bzl)-OH is a protected amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy. Unlike the more common Fmoc-Ser(tBu)-OH, where the tert-butyl (tBu) side-chain protection is removed with trifluoroacetic acid (TFA), the benzyl (Bzl) group of Fmoc-Ser(Bzl)-OH is stable under these conditions.[1][2] This unique stability profile makes Fmoc-Ser(Bzl)-OH an essential tool for specific, advanced applications rather than for routine peptide synthesis.
The primary application for Fmoc-Ser(Bzl)-OH is the synthesis of fully protected peptide fragments.[3][4] These fragments can then be used in convergent or fragment condensation approaches to assemble larger, more complex peptides or proteins.[5] The Bzl group's resistance to TFA allows for the cleavage of the peptide from a highly acid-labile resin, yielding a protected fragment with the serine side-chain still masked. The Bzl group is typically removed in a subsequent, orthogonal step, most commonly via catalytic hydrogenation or treatment with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][6][7]
Core Principles and Best Practices
When to Use Fmoc-Ser(Bzl)-OH
The use of Fmoc-Ser(Bzl)-OH is recommended for:
-
Synthesis of Protected Peptide Fragments: This is the most common and advantageous application. The resulting fragments can be purified and then ligated in solution or on a solid support.
-
Convergent Synthesis Strategies: For the synthesis of long or difficult peptide sequences, a convergent approach involving the coupling of protected fragments can lead to higher purity and overall yield compared to a linear stepwise synthesis.[5]
-
Peptides with Modifications Sensitive to Hydrogenation or Strong Acids: If a desired final peptide contains modifications that are labile to the conditions required for Bzl group removal, then Fmoc-Ser(tBu)-OH is the preferred choice.
Coupling in Automated Synthesizers
The incorporation of Fmoc-Ser(Bzl)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols. However, to ensure high coupling efficiency and minimize side reactions, the following practices are recommended:
-
Choice of Coupling Reagents: Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are effective. For potentially difficult couplings, the use of more potent activating agents like HATU is advisable.
-
Double Coupling: As a precautionary measure to ensure complete reaction, a double coupling protocol for the Fmoc-Ser(Bzl)-OH residue can be programmed into the synthesizer.
-
Monitoring: If the synthesizer is equipped with a UV monitoring system for the Fmoc deprotection step, ensure that the deprotection is complete before proceeding to the coupling step. Incomplete Fmoc removal can lead to deletion sequences.
Potential Side Reactions and Mitigation
While the Bzl ether linkage is generally stable, several potential side reactions should be considered:
-
β-Elimination: Under the basic conditions of Fmoc deprotection (piperidine in DMF), serine residues can undergo β-elimination to form dehydroalanine. While the Bzl protecting group minimizes this, it is a possibility, especially with prolonged exposure to base. Using fresh, high-quality piperidine solutions and minimizing deprotection times can mitigate this risk.
-
N-O Acyl Shift: During final deprotection with strong acids like HF or TFMSA, an N-O acyl shift can occur. This is less of a concern with the milder catalytic hydrogenation method for Bzl group removal.
-
O-Sulfonation: In peptides containing arginine protected with Pmc or Mtr groups, O-sulfonation of serine can occur during final cleavage with TFA if appropriate scavengers are not used.[8]
-
Incomplete Bzl Group Removal: Catalytic hydrogenation is generally efficient, but the catalyst can be poisoned by sulfur-containing residues like cysteine and methionine. In such cases, careful selection of the catalyst and reaction conditions is crucial.
Data Presentation: Comparative Overview
Direct quantitative comparisons of Fmoc-Ser(Bzl)-OH with other protected serine derivatives in automated Fmoc-SPPS are not abundant in the literature. The choice of protecting group is highly dependent on the overall synthetic strategy.
Table 1: Comparison of Common Serine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Structure | Deprotection Condition | Stability to 20% Piperidine/DMF | Stability to 95% TFA | Primary Application |
| tert-Butyl (tBu) | -C(CH₃)₃ | 95% TFA | Stable | Labile | Routine Fmoc-SPPS |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Catalytic Hydrogenation, HF, TFMSA | Stable | Stable[1][2] | Synthesis of protected peptide fragments |
| Trityl (Trt) | -C(C₆H₅)₃ | 1-5% TFA in DCM | Stable | Very Labile | Synthesis of protected fragments under mild acidic cleavage |
Table 2: Common Cleavage/Deprotection Cocktails
| Reagent/Cocktail | Composition | Application |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | Standard cleavage for peptides with tBu-based protecting groups. |
| TFA/EDT/TIS/H₂O | 94% / 2.5% / 1% / 2.5% | For peptides containing cysteine to prevent side reactions.[2] |
| TFMSA/TFA/DMS/m-cresol | 10% / 50% / 30% / 10% | Strong acid cocktail for Sₙ2 deprotection of Bzl groups.[6] |
| H₂/Pd on Carbon | 10% Pd/C in a suitable solvent (e.g., DMF, MeOH, AcOH) | Mild deprotection of Bzl groups via catalytic hydrogenation. |
Experimental Protocols
Protocol 1: Automated Cycle for Fmoc-Ser(Bzl)-OH Incorporation
This protocol is a general guideline and should be adapted to the specific automated peptide synthesizer being used.
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin for protected fragments) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 cycles).
-
-
Fmoc-Ser(Bzl)-OH Coupling:
-
Prepare a solution of Fmoc-Ser(Bzl)-OH (3-5 equivalents), an activating agent such as HATU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Couple for 60-120 minutes. Consider a double coupling for this residue.
-
-
Washing: Wash the resin with DMF (5-7 cycles).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes.
-
Repeat Cycle: Continue with the subsequent amino acid coupling cycles.
Protocol 2: Cleavage of a Protected Peptide Fragment from 2-Chlorotrityl Chloride Resin
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (3-5 cycles) and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Suspend the dry resin in a solution of 1-5% TFA in DCM.
-
Gently agitate the suspension at room temperature for 30-60 minutes.
-
Drain the cleavage solution into a flask containing a neutralizing amount of pyridine or another suitable base.
-
-
Resin Washing: Wash the resin with additional cleavage solution and combine the filtrates.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure to obtain the protected peptide fragment.
-
Purification: The crude protected fragment can be purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of DMF and precipitating with cold diethyl ether) or by flash chromatography.
Protocol 3: Deprotection of the Benzyl Group via Catalytic Hydrogenation
-
Dissolution: Dissolve the protected peptide fragment in a suitable solvent such as DMF, methanol, or acetic acid.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).
-
Hydrogenation:
-
Purge the reaction vessel with nitrogen or argon.
-
Introduce hydrogen gas (H₂) via a balloon or by connecting to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring: Monitor the reaction progress by HPLC or mass spectrometry. The reaction is typically complete within 2-24 hours.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent to obtain the deprotected peptide. Further purification by RP-HPLC may be necessary.
Visualizations
Caption: Orthogonal synthesis and deprotection workflow using Fmoc-Ser(Bzl)-OH.
Caption: Experimental workflow for protected peptide fragment synthesis.
Caption: Example of a GPCR signaling pathway modulated by a synthetic peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Synthesis of Fully Protected Peptide Fragments | Springer Nature Experiments [experiments.springernature.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Semantic Scholar [semanticscholar.org]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of the Benzyl Group from Serine in a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (Bzl) group is a commonly employed protecting group for the hydroxyl functionality of serine in peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its stability to the mildly acidic and basic conditions used during peptide chain elongation makes it a robust choice. However, the final removal of the benzyl group, a critical step in obtaining the native peptide, requires specific deprotection strategies. The choice of the cleavage method is paramount as it can significantly impact the yield, and purity of the final peptide, and can lead to undesired side reactions.
These application notes provide a detailed overview and comparison of the most common methods for the cleavage of the benzyl group from serine residues in a peptide sequence. We present detailed experimental protocols for each method, a comparative analysis of their efficiency, and a discussion of potential side reactions.
Deprotection Methodologies: A Comparative Overview
The two primary strategies for the removal of the benzyl ether from a serine side chain are catalytic transfer hydrogenation and acid-catalyzed cleavage. The selection of the optimal method depends on the overall peptide sequence, the presence of other protecting groups, and the desired purity of the final product.
| Deprotection Method | Reagents | Key Features & Applications | Potential Side Reactions |
| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) with a hydrogen donor (e.g., Formic Acid, Ammonium Formate, Cyclohexene) | - Mild reaction conditions. - High selectivity, minimizing damage to other functional groups. - Particularly useful for peptides sensitive to strong acids. | - Incomplete reaction if the catalyst is poisoned (e.g., by sulfur-containing residues). - Potential for reduction of other functional groups if not optimized. |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) cocktails | - Strong cleavage conditions, often used for simultaneous deprotection of other acid-labile protecting groups and cleavage from the resin in SPPS. - Can be faster than hydrogenation. | - β-Elimination: Formation of dehydroalanine.[1] - N-O Acyl Shift: Rearrangement of the peptide backbone. - Alkylation of sensitive residues (e.g., Trp, Met) by the benzyl cation. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Formic Acid
This method offers a mild and efficient way to remove the benzyl group from serine.[2][3]
Materials:
-
Peptide containing Ser(Bzl)
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH), 98-100%
-
Methanol (MeOH) or Acetic Acid (AcOH)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolve the peptide containing the Ser(Bzl) residue in a suitable solvent such as methanol or acetic acid. The choice of solvent may depend on the solubility of the peptide.
-
Add 10% Palladium on Carbon catalyst to the solution. The amount of catalyst can be approximately equal to the weight of the peptide.
-
Under an inert atmosphere (N2 or Ar), add formic acid to the reaction mixture. The formic acid acts as the hydrogen donor.[2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Reaction times can vary from minutes to a few hours depending on the peptide sequence and scale.[2]
-
Upon completion of the reaction, remove the catalyst by filtration through a Celite pad or a syringe filter.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the peptide.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected peptide.
Quantitative Data:
| Peptide/Amino Acid Derivative | Hydrogen Donor | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Z-Gly | HCOOH | 10% Pd/C | MeOH | 3 min | 95 | [2] |
| Z-Phe | HCOOH | 10% Pd/C | MeOH | 3 min | 95 | [2] |
| Boc-Ala-Ser(Bzl)-Tyr-OMe | HCOOH | 10% Pd/C | MeOH | 120 min | 88 | [2] |
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol provides an alternative hydrogen donor under neutral conditions.
Materials:
-
Peptide containing Ser(Bzl)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH4)
-
Methanol (MeOH), dry
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, create a suspension of the peptide containing the Ser(Bzl) residue and an equal weight of 10% Pd/C in dry methanol.
-
Under a nitrogen atmosphere, add anhydrous ammonium formate (approximately 5 equivalents relative to the peptide) to the stirred suspension in a single portion.
-
Reflux the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
After the reaction is complete, cool the mixture and filter it through a Celite pad to remove the catalyst.
-
Wash the Celite pad with chloroform or methanol.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.
Protocol 3: Acid-Catalyzed Cleavage using a Trifluoroacetic Acid (TFA) Cocktail
This method is commonly used in the final step of Fmoc-based SPPS to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups, including the benzyl group from serine.[1]
Materials:
-
Peptidyl-resin containing Ser(Bzl)
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas for drying
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the freshly prepared Reagent K cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 4 hours. The optimal time should be determined empirically for each peptide.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Potential Side Reactions and Mitigation Strategies
β-Elimination (Dehydroalanine Formation)
Under basic or strongly acidic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine residue. This is more prevalent with activated serine derivatives but can also occur with benzyl-protected serine, especially at elevated temperatures.[1]
-
Identification: Mass spectrometry will show a mass loss of 108 Da (benzyl group + water) from the serine residue.
-
Mitigation:
-
During Fmoc deprotection (if applicable), avoid prolonged exposure to piperidine and high temperatures.
-
During acid cleavage, use optimized cleavage cocktails and minimize the cleavage time.
-
N-O Acyl Shift
In the presence of strong acids like TFA, the peptide bond preceding a serine residue can undergo an intramolecular rearrangement to form an O-acyl isopeptide. This side reaction is reversible under neutral or slightly basic conditions.
-
Identification: The resulting isopeptide may be difficult to purify and can show altered fragmentation in MS/MS analysis.
-
Mitigation:
-
Minimize the time the peptide is exposed to strong acid.
-
After cleavage and precipitation, treating the crude peptide with a neutral or slightly basic buffer can help to reverse the N-O acyl shift back to the native peptide bond.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Benzyl Group Cleavage
Caption: General workflow for the deprotection of a benzyl-protected serine residue in a peptide.
Serine Phosphorylation in a Signaling Pathway Context
The deprotection of the serine hydroxyl group is often a prerequisite for subsequent modifications, such as phosphorylation, which is a key event in many cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example where serine phosphorylation plays a crucial role in signal transduction.
Caption: Simplified MAPK signaling cascade highlighting key serine/threonine phosphorylation events.
Conclusion
The choice between catalytic transfer hydrogenation and acid-catalyzed cleavage for the removal of the benzyl group from serine depends on the specific requirements of the peptide synthesis project. Catalytic transfer hydrogenation offers a milder, more selective approach, while acid-catalyzed cleavage is often more convenient for simultaneous global deprotection in SPPS. Careful consideration of the peptide sequence and potential side reactions is essential for maximizing the yield and purity of the final peptide product. The protocols and data presented in these application notes serve as a guide for researchers to select and optimize the most suitable deprotection strategy for their specific needs.
References
Application Notes and Protocols: The Use of Fmoc-Ser(PO(OBzl)OH)-OH in the Synthesis of Phosphorylated Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein phosphorylation, a pivotal post-translational modification, is integral to the regulation of a vast array of cellular processes, including signal transduction, cell cycle control, and apoptosis. The synthesis of phosphorylated peptides is therefore a critical tool for elucidating the roles of protein kinases and phosphatases, developing novel therapeutics, and advancing our understanding of cellular signaling. Fmoc-Ser(PO(OBzl)OH)-OH is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) that enables the direct incorporation of phosphoserine residues into peptide sequences, facilitating the study of these fundamental biological mechanisms.
Applications of Phosphopeptides Synthesized with Fmoc-Ser(PO(OBzl)OH)-OH
Synthetically produced phosphopeptides are indispensable tools across various fields of biological and biomedical research.
-
Elucidating Enzyme Kinetics and Specificity: Phosphopeptides serve as specific substrates for protein phosphatases and as targets for protein kinases. They are crucial for in vitro assays to determine the kinetic parameters (K_m, k_cat) and substrate specificity of these enzymes, which is fundamental in drug discovery for screening potential inhibitors or activators.[1]
-
Investigating Signal Transduction Pathways: Phosphorylation cascades are central to cellular signaling. Synthetic phosphopeptides that mimic the phosphorylated motifs of proteins can be used to study protein-protein interactions. For instance, they can be used in pull-down assays to identify binding partners that recognize and bind to specific phosphorylation sites, thereby mapping out signaling networks.
-
Generation of Phospho-Specific Antibodies: Phosphopeptides are widely used as antigens to generate antibodies that specifically recognize a protein only when it is phosphorylated at a particular site. These antibodies are invaluable reagents for tracking the activation state of proteins in complex biological samples via techniques like Western blotting, immunohistochemistry, and flow cytometry.
-
Quantitative Analysis in Proteomics: In studies of cardiac muscle, synthetic phosphopeptides of phospholamban (PLB), created using Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH, have been instrumental.[2] They serve as standards in quantitative immunoblot assays to determine the precise concentrations of different phosphorylation states of PLB in tissue samples.[2] This allows for a detailed understanding of how phosphorylation patterns change in disease states, such as left ventricular hypertrophy.[2]
Data Presentation: Comparison of Building Blocks and Quantitative Applications
Table 1: Comparison of Common Fmoc-Protected Phosphoserine/Threonine Building Blocks
| Building Block | Key Advantages | Key Disadvantages |
| Fmoc-Ser/Thr(PO(OBzl)OH)-OH | Considered the most suitable option for stepwise synthesis.[3] The ionized phosphorodiester is stable to piperidine-mediated β-elimination.[4] | The partially protected phosphate can cause issues during coupling.[3] Requires careful selection of coupling reagents (uronium-based like HATU/HBTU) and an excess of DIPEA.[1][3] Can form piperidine salts during Fmoc deprotection.[1] |
| Fmoc-Ser/Thr(PO3H2)-OH | Cost-effective.[1] No need for phosphate protecting group removal post-synthesis. | The unprotected phosphate group leads to sluggish coupling and requires strong activation with reagents like HATU and high equivalents of DIPEA.[1][3] Prone to pyrophosphate formation between adjacent phosphoresidues.[3] Forms piperidine salts that can interfere with subsequent couplings.[1] |
| Fmoc-Ser/Thr(PO(OR)2)-OH (e.g., R=Bzl, tBu) | Fully protected phosphate group can lead to more efficient coupling.[4] Acid-labile groups are compatible with standard TFA cleavage.[4] | Prone to β-elimination when treated with piperidine during Fmoc deprotection steps.[4][5] This side reaction is a major challenge, especially in the synthesis of multi-phosphorylated peptides.[5] |
Table 2: Example Application - Quantitative Analysis of Phospholamban (PLB) Phosphorylation States in Cardiac Tissue
This table summarizes data from a study where synthetic phosphopeptides were used as standards to quantify the mole fractions of four PLB phosphorylation states in pig hearts with and without Left Ventricular Hypertrophy (LVH).
| PLB Phosphorylation State | Control (Sham) - Mole Fraction (X) | LVH - Mole Fraction (X) | Methodological Significance |
| Unphosphorylated (U-PLB) | 0.31 ± 0.01 | 0.24 ± 0.01 | The use of synthetic standards, including those made with Fmoc-Ser(PO(OBzl)OH)-OH, allows for the creation of a 4x4 matrix to solve for the unknown concentrations of each species from immunoblot data, correcting for antibody cross-reactivity.[2] This provides accurate quantification in complex mixtures.[2] |
| Phosphorylated at Ser-16 (P16-PLB) | 0.24 ± 0.01 | 0.20 ± 0.01 | |
| Phosphorylated at Thr-17 (P17-PLB) | 0.20 ± 0.01 | 0.25 ± 0.01 | |
| Dual Phosphorylated (2P-PLB) | 0.25 ± 0.01 | Not specified | |
| Data adapted from Reddy et al., 2011. The mole fractions are presented as examples of the utility of synthetic standards.[2] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis of a Phosphoserine-Containing Peptide
This protocol outlines the manual synthesis of a generic phosphopeptide on a Rink Amide resin.
Materials:
-
Resin: Rink Amide AM resin (or other suitable solid support).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-Ser(PO(OBzl)OH)-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: HATU (or HBTU/HCTU), N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O.
-
Other: Diethyl ether (cold), Acetonitrile, Water.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain, and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Standard Residues):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HATU (0.95 eq. to the amino acid) and DIPEA (2 eq. to the amino acid) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
Confirm completion of the coupling using a Kaiser test.[1]
-
-
Incorporation of Fmoc-Ser(PO(OBzl)OH)-OH:
-
Pre-activate Fmoc-Ser(PO(OBzl)OH)-OH (3 equivalents) with HATU (2.9 equivalents) in DMF.
-
Crucially, add a larger excess of DIPEA (at least 3-fold excess, up to 8-10 equivalents) to the activation mixture.[1][3] This is vital to neutralize the acidic phosphate proton and facilitate the coupling.
-
Immediately add the solution to the deprotected resin and let it react for 2-4 hours.
-
Wash thoroughly with DMF. A Kaiser test is recommended to ensure complete coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent phospho-amino acids) for each amino acid in the peptide sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA) for 2-3 hours at room temperature. The benzyl protecting group on the phosphate is removed during this step.[1]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 2: Microwave-Assisted Synthesis of Phosphopeptides
Microwave energy accelerates both the deprotection and coupling steps, significantly reducing synthesis time while potentially improving efficiency, especially for difficult sequences.[6][7]
Equipment: Automated microwave peptide synthesizer (e.g., CEM Liberty Blue).
Reagents:
-
As per Protocol 1, with specific reagents recommended by the synthesizer manufacturer.
-
Coupling methodology like CarboMAX™ can be used, which employs DIC/Oxyma Pure and helps stabilize the acid-labile phosphate group at high temperatures.[6]
Procedure (General Steps):
-
Setup: Program the peptide sequence and synthesis parameters into the synthesizer software. Use a 0.1 mmol scale on a suitable resin (e.g., Rink Amide ProTide LL).[6]
-
Deprotection: Perform microwave-assisted deprotection using 20% piperidine in DMF, often at an elevated temperature (e.g., 75-90°C) for a short duration (e.g., 1-3 minutes).
-
Coupling:
-
Use a 5-fold excess of Fmoc-amino acids.[6]
-
For standard amino acids, perform microwave-assisted coupling at high temperature (e.g., 90°C) for several minutes.
-
For Fmoc-Ser(PO(OBzl)OH)-OH , it is critical to modify the conditions. The coupling should be performed at a lower temperature (e.g., room temperature or up to 50°C) to prevent side reactions like β-elimination, which can be exacerbated by heat.[8] The first deprotection step after the phospho-amino acid incorporation should also be performed at room temperature.[6]
-
-
Cleavage and Purification: Follow steps 7 and 8 from Protocol 1. The entire peptide assembly on the synthesizer can often be completed in under two hours.[7]
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for solid-phase phosphopeptide synthesis.
Caption: A representative kinase signaling cascade.
Caption: Competing reactions during phosphopeptide synthesis.
Conclusion
Fmoc-Ser(PO(OBzl)OH)-OH is a cornerstone reagent for the reliable synthesis of phosphoserine-containing peptides. While its use requires careful optimization of coupling conditions to overcome the challenges posed by the partially protected phosphate group, the resulting phosphopeptides are of immense value. They are critical for dissecting complex biological signaling pathways, developing new diagnostic tools, and screening for therapeutic agents that target protein phosphorylation. The protocols and data presented here provide a framework for researchers to successfully synthesize these vital molecules and apply them to a wide range of scientific inquiries.
References
- 1. peptide.com [peptide.com]
- 2. Synthetic Phosphopeptides Enable Quantitation of the Content and Function of the Four Phosphorylation States of Phospholamban in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. kohan.com.tw [kohan.com.tw]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Fmoc-Ser(Bzl)-OH into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, enabling the efficient construction of complex peptide chains. The strategic use of protecting groups is fundamental to this process, ensuring the selective formation of peptide bonds and preventing unwanted side reactions. For the incorporation of serine, a common amino acid with a reactive hydroxyl side chain, Fmoc-Ser(Bzl)-OH is a widely utilized building block. The benzyl (Bzl) ether provides robust protection for the serine hydroxyl group under the basic conditions required for Fmoc deprotection, yet it can be readily removed during the final acidic cleavage step.[1][2]
This document provides a detailed, step-by-step guide for the efficient incorporation of Fmoc-Ser(Bzl)-OH into a growing peptide chain using Fmoc-based SPPS. It covers the essential protocols from resin preparation to the final cleavage and deprotection of the peptide, along with data on coupling efficiency and potential side reactions.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier(s) |
| Fmoc-Ser(Bzl)-OH | Peptide Synthesis Grade | Major chemical suppliers |
| Solid-phase synthesis resin (e.g., Wang, Rink Amide) | 100-200 mesh | Standard peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical suppliers |
| Dichloromethane (DCM) | ACS Grade | Major chemical suppliers |
| Piperidine | Reagent Grade | Major chemical suppliers |
| Coupling Reagents (e.g., HBTU, HATU, DIC) | Peptide Synthesis Grade | Standard peptide synthesis suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major chemical suppliers |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Standard peptide synthesis suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major chemical suppliers |
| Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)) | Reagent Grade | Major chemical suppliers |
| Diethyl ether (cold) | ACS Grade | Major chemical suppliers |
Experimental Protocols
The incorporation of Fmoc-Ser(Bzl)-OH follows the standard cycle of Fmoc-SPPS, which consists of deprotection, activation, and coupling steps.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient synthesis.
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[3]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
References
Application Notes & Protocols: Fmoc-Ser(Bzl)-OH in Solution-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fmoc-Ser(Bzl)-OH is a crucial building block in peptide synthesis, incorporating a serine residue with its side-chain hydroxyl group protected by a benzyl (Bzl) ether. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group. While solid-phase peptide synthesis (SPPS) is the most common methodology, solution-phase synthesis remains highly relevant for large-scale production, the synthesis of peptide fragments, and specific research applications where resin-related side reactions are a concern.[1] The benzyl group is stable under the mildly basic conditions required for Fmoc removal and is typically cleaved under acidic conditions or by hydrogenolysis, offering an orthogonal protection strategy.[2][3]
These application notes provide detailed protocols for the use of Fmoc-Ser(Bzl)-OH in solution-phase peptide synthesis (SPPS), covering coupling, deprotection, and purification strategies.
Key Protecting Groups: Properties and Strategy
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is stable to acidic conditions. It is typically removed using a solution of a secondary amine, such as piperidine or dimethylamine, in an organic solvent like N,N-dimethylformamide (DMF).[4][5] This orthogonality is a cornerstone of the Fmoc/tBu (and Fmoc/Bzl) protection strategy.[6]
-
Bzl (Benzyl) Group: The benzyl ether protecting the serine side-chain is stable to the basic conditions of Fmoc deprotection.[3] It is typically removed at the final stage of synthesis via strong acidolysis (e.g., with Trifluoroacetic Acid - TFA) or catalytic hydrogenolysis, which provides flexibility in the overall synthetic design.[2]
Experimental Workflow: Solution-Phase Synthesis Cycle
The following diagram illustrates the key steps in a single cycle of amino acid addition in solution-phase peptide synthesis using an Fmoc-protected amino acid like Fmoc-Ser(Bzl)-OH.
Caption: Workflow for a single amino acid elongation cycle in solution-phase synthesis.
Detailed Experimental Protocols
Protocol 1: Peptide Coupling using HATU
This protocol describes the coupling of Fmoc-Ser(Bzl)-OH to a peptide fragment with a free N-terminus in solution. HATU is a highly efficient coupling reagent suitable for many sequences.[7]
Materials:
-
Fmoc-Ser(Bzl)-OH (1.2 equivalents)
-
Peptide fragment with free amine (1.0 equivalent)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the peptide fragment (1.0 eq) in anhydrous DMF.
-
In a separate vial, pre-activate the Fmoc-Ser(Bzl)-OH (1.2 eq) by dissolving it with HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.4 eq) and stir for 3-5 minutes at room temperature.
-
Add the activated amino acid solution to the flask containing the peptide fragment.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed (typically 2-4 hours).
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected peptide.
-
The crude product can be purified by silica gel column chromatography or used directly in the next step if purity is sufficient.
Protocol 2: Fmoc Group Deprotection in Solution
This protocol details the removal of the N-terminal Fmoc group to liberate the free amine for the next coupling step.
Materials:
-
Fmoc-protected peptide
-
20% (v/v) Piperidine in DMF
-
Cold diethyl ether
Procedure:
-
Dissolve the Fmoc-protected peptide in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution to the dissolved peptide.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or HPLC to confirm the disappearance of the starting material.
-
Once the deprotection is complete, add the reaction mixture dropwise to a flask of cold diethyl ether with vigorous stirring to precipitate the deprotected peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the solid product with additional cold diethyl ether to remove the fluorenyl-piperidine adduct.
-
Dry the resulting peptide under vacuum. The product is now ready for the next coupling cycle.
Quantitative Data Summary
Solution-phase synthesis yields can be highly variable depending on the sequence, coupling efficiency, and purification losses at each step. The following table provides illustrative data for coupling and deprotection steps. Note that yields in multi-step syntheses are cumulative.
| Step | Reagents & Conditions | Typical Yield | Typical Purity (Crude) | Reference |
| Coupling | Fmoc-AA-OH, HATU/DIPEA in DMF | 85-95% | >90% | [7][8] |
| Coupling | Fmoc-AA-OH, EDC/HOBt in CHCl₃/DMF | 80-90% | >85% | [8] |
| Fmoc Deprotection | 20% Piperidine in DMF | >95% | >95% | [4][5] |
| Overall Cycle | Coupling + Deprotection + Purification | 70-85% | - | [9] |
Yields are highly dependent on the specific amino acids being coupled and the success of purification steps like extraction, precipitation, and chromatography.
Troubleshooting and Side Reactions
Potential side reactions must be managed to ensure high purity of the final peptide.
Caption: Common side reactions and their respective mitigation strategies.
-
Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. This can be minimized by using coupling additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, and by avoiding prolonged activation times or high temperatures.[3][7]
-
β-Elimination: Under strongly basic conditions during Fmoc deprotection, the protected serine residue can undergo β-elimination to form a dehydroalanine derivative. This is more common with phosphorylated serine but can occur with Bzl-protected serine. Using milder bases or shorter deprotection times can reduce this side reaction.[10]
-
Incomplete Reactions: Both coupling and deprotection steps can be incomplete, leading to deletion sequences or capped peptides. Reaction progress should always be monitored (e.g., via HPLC) to ensure completion before proceeding to the next step.[11]
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Monitoring the Coupling Efficiency of Fmoc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract:
In solid-phase peptide synthesis (SPPS), the complete and efficient coupling of each amino acid is paramount to achieving high purity and yield of the target peptide. The coupling of Fmoc-Ser(Bzl)-OH, a commonly used protected serine derivative, can present challenges due to potential steric hindrance from the benzyl protecting group and the inherent reactivity of the serine side chain. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the desired product. This document provides detailed application notes and protocols for monitoring the coupling efficiency of Fmoc-Ser(Bzl)-OH, enabling researchers to optimize their synthesis strategies and ensure the integrity of their synthetic peptides. Both qualitative and quantitative methods are discussed, including the widely used Kaiser test, as well as HPLC and mass spectrometry analysis.
Introduction
The hydroxyl group of serine is typically protected during Fmoc-based SPPS to prevent side reactions. The benzyl group is a common choice for this purpose. While effective, the bulky nature of the benzyl group can sometimes impede the coupling reaction, necessitating careful monitoring to ensure the reaction proceeds to completion. A coupling efficiency of over 99% is desirable for each step to obtain a high-purity final product.[1] This application note outlines the most common methods for assessing the coupling efficiency of Fmoc-Ser(Bzl)-OH, providing both theoretical background and practical, step-by-step protocols.
Monitoring Methods: An Overview
Several methods, both qualitative and quantitative, can be employed to monitor the coupling efficiency of Fmoc-Ser(Bzl)-OH.
-
Qualitative Methods: These methods provide a rapid, yes/no indication of the presence of unreacted primary amines on the resin.
-
Kaiser Test (Ninhydrin Test): The most common method, which gives a color change in the presence of free primary amines.[2]
-
Chloranil Test: An alternative for N-terminal proline, but can also be used for other amino acids.
-
Isatin Test: Another alternative, particularly useful for secondary amines.[3]
-
-
Quantitative Methods: These methods provide a numerical value for the extent of the coupling reaction.
-
Quantitative Ninhydrin (Kaiser) Test: A spectrophotometric adaptation of the Kaiser test to quantify the number of free amines.[2]
-
HPLC Analysis of a Cleaved Resin Sample: A highly accurate but destructive method that analyzes a small portion of the peptide cleaved from the resin.[4]
-
Mass Spectrometry (MS) Analysis: Used in conjunction with HPLC, MS confirms the identity of the desired peptide and any impurities.[4]
-
The choice of method depends on the desired level of accuracy, the stage of the synthesis, and the available instrumentation.
Data Presentation: Coupling Efficiency of Fmoc-Ser(Bzl)-OH with Various Reagents
The choice of coupling reagent significantly impacts the efficiency and reaction time for sterically hindered amino acids like Fmoc-Ser(Bzl)-OH. While exact efficiencies can be sequence-dependent, the following table provides a comparative overview based on typical performance with challenging couplings.
| Coupling Reagent Class | Example Reagent | Typical Reaction Time (minutes) | Estimated Coupling Efficiency (%) | Notes |
| Carbodiimides | DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective but slower. Potential for side reactions like N-acylurea formation.[5] |
| Aminium/Uronium Salts | HBTU/DIPEA | 30 - 60 | 98 - 99.5 | Fast and efficient. Widely used for most couplings.[5] |
| Aminium/Uronium Salts | HATU/DIPEA | 20 - 45 | > 99.5 | Highly reactive, excellent for sterically hindered couplings with low racemization.[5] |
| Phosphonium Salts | PyBOP/DIPEA | 30 - 60 | 98 - 99 | Very efficient, with no risk of guanidinylation side reactions. |
| Immonium/Uronium Salts | COMU/DIPEA | 20 - 45 | > 99.5 | High reactivity with safer byproducts compared to benzotriazole-based reagents. |
Note: These values are estimates for a standard SPPS protocol and can be influenced by factors such as resin type, peptide sequence, and solvent. For difficult couplings, a "double coupling" strategy, where the coupling step is repeated with fresh reagents, is often employed to drive the reaction to completion.[6]
Experimental Protocols
Qualitative Kaiser (Ninhydrin) Test
This test is a rapid and sensitive method for detecting the presence of free primary amines on the resin. A blue or purple color indicates an incomplete coupling, while a yellow or colorless result suggests a complete reaction.
Materials:
-
Resin sample (a few beads)
-
Reagent A: 5% (w/v) ninhydrin in ethanol
-
Reagent B: 80% (w/v) phenol in ethanol
-
Reagent C: 2% (v/v) 0.001 M aqueous KCN in pyridine
-
Small glass test tube
-
Heating block or water bath at 100-120°C
Protocol:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF (3x) and then with ethanol (3x) to remove any residual reagents.
-
Place the washed beads in a small, clean glass test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Positive (Incomplete Coupling): The solution and/or beads turn a deep blue or purple. This indicates the presence of free primary amines and that the coupling reaction is not complete.
-
Negative (Complete Coupling): The solution remains yellow, and the beads are colorless or slightly yellow. This indicates the absence of a significant amount of free primary amines and a successful coupling.
Caution: Overheating or prolonged heating can lead to the removal of the Fmoc group by pyridine in the reagents, resulting in a false positive result.[2] The Kaiser test does not give a strong positive result for N-terminal proline (a secondary amine).
Quantitative Ninhydrin (Kaiser) Test
This protocol provides a quantitative measure of the coupling efficiency by spectrophotometrically determining the amount of free amine on the resin.
Materials:
-
Accurately weighed resin sample (approx. 5-10 mg)
-
Kaiser test reagents (as above)
-
Ethanol
-
Volumetric flasks
-
UV-Vis Spectrophotometer
Protocol:
-
Accurately weigh two samples of the resin (one before and one after coupling).
-
Wash the resin samples thoroughly as described in the qualitative test.
-
To each sample, add a defined volume of the Kaiser test reagents.
-
Heat the samples at 110°C for a precise amount of time (e.g., 5 minutes).
-
After cooling, dilute the samples with a known volume of 60% ethanol in water.
-
Measure the absorbance of the resulting blue solution at 570 nm using a spectrophotometer.
-
The coupling efficiency can be calculated using the following formula:
Coupling Efficiency (%) = [1 - (Absorbance after coupling / Absorbance before coupling)] x 100
HPLC Analysis of a Cleaved Resin Sample
This is a highly reliable method for determining the success of a coupling step. It involves cleaving the peptide from a small aliquot of resin and analyzing the crude product by reverse-phase HPLC (RP-HPLC).
Materials:
-
Resin sample (10-20 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system with a C18 column
-
Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
Protocol:
-
Take a small sample of the dried peptide-resin.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by RP-HPLC. A typical gradient is a linear increase in mobile phase B.
-
Monitor the elution profile at 214 nm or 280 nm.
Interpretation of Results:
-
Complete Coupling: The chromatogram will show a major peak corresponding to the desired peptide.
-
Incomplete Coupling: An additional peak will be present, typically eluting earlier than the main product, which corresponds to the deletion sequence (the peptide without the Fmoc-Ser(Bzl)-OH residue).
-
The coupling efficiency can be quantified by integrating the peak areas:
Coupling Efficiency (%) = [Area of desired peptide peak / (Area of desired peptide peak + Area of deletion sequence peak)] x 100
Visualization of Workflows and Relationships
Experimental Workflow for Monitoring Coupling Efficiency
Caption: Workflow for monitoring Fmoc-Ser(Bzl)-OH coupling efficiency.
Logical Relationship of Monitoring Methods
Caption: Relationship between different coupling monitoring methods.
Troubleshooting Incomplete Coupling
If monitoring indicates incomplete coupling of Fmoc-Ser(Bzl)-OH, consider the following troubleshooting steps:
-
Double Coupling: Immediately repeat the coupling step with fresh reagents. This is often sufficient to drive the reaction to completion.
-
Change Coupling Reagent: Switch to a more potent coupling reagent, such as HATU or COMU.
-
Increase Reaction Time: Extend the coupling reaction time.
-
Increase Temperature: For particularly difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency.
-
Solvent Choice: In cases of peptide aggregation, adding a solvent like NMP or DMSO can help to disrupt secondary structures and improve accessibility of the N-terminus.[7]
-
Capping: If incomplete coupling persists after troubleshooting, the unreacted amines should be "capped" by acetylation (e.g., with acetic anhydride and DIPEA) to prevent the formation of deletion peptides in subsequent steps.[3]
Conclusion
Careful and consistent monitoring of the coupling efficiency of Fmoc-Ser(Bzl)-OH is crucial for the successful synthesis of high-quality peptides. The choice of monitoring method will depend on the specific requirements of the synthesis. For routine synthesis, the qualitative Kaiser test provides a rapid and effective check. For process optimization, troubleshooting, and GMP-level manufacturing, quantitative methods such as HPLC analysis of cleaved aliquots are indispensable. By implementing the protocols and strategies outlined in this application note, researchers can significantly improve the outcome of their peptide synthesis endeavors.
References
- 1. Selected Reaction Monitoring Applied to Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. peptide.com [peptide.com]
- 3. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fmoc-Ser(Bzl)-OH in the Synthesis of Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the strategic use of N-α-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH) in the solid-phase synthesis of O-linked glycopeptides. This document outlines a key strategy where the benzyl group serves as a temporary protecting group for the serine hydroxyl function, allowing for peptide chain elongation followed by on-resin deprotection and subsequent glycosylation. This approach offers flexibility in synthesizing various glycoforms of a peptide from a common peptide backbone.
Introduction: The Strategic Role of Fmoc-Ser(Bzl)-OH in Glycopeptide Synthesis
The chemical synthesis of glycopeptides is a cornerstone of glycobiology and drug discovery, enabling detailed studies of protein glycosylation and the development of novel therapeutics. The most prevalent method for glycopeptide synthesis is the building block approach, where pre-glycosylated amino acids are incorporated during solid-phase peptide synthesis (SPPS). However, an alternative and highly flexible strategy involves the synthesis of the full peptide chain with a temporarily protected serine residue, followed by selective deprotection and glycosylation on the solid support.
Fmoc-Ser(Bzl)-OH is a key reagent for this "post-synthetic glycosylation" strategy. The benzyl (Bzl) ether protecting the serine side chain is stable to the basic conditions used for Fmoc group removal and the acidic conditions of final cleavage when more acid-labile resins are used. Crucially, the benzyl group can be selectively removed under neutral conditions via catalytic transfer hydrogenation, leaving other acid-labile side-chain protecting groups intact. This orthogonality allows for the specific deprotection of the serine hydroxyl group on the resin-bound peptide, which can then be glycosylated.[1]
Key Applications:
-
Convergent Glycopeptide Synthesis: A single, resin-bound peptide backbone can be divided into multiple portions, each glycosylated with a different carbohydrate to create a library of glycoforms for structure-activity relationship (SAR) studies.
-
Synthesis of Glycopeptides with Base-Labile Glycans: On-resin glycosylation can be performed as one of the final steps, minimizing the exposure of sensitive glycans to the repeated cycles of Fmoc deprotection.
-
Incorporation of Non-Glycosylated Serine: Fmoc-Ser(Bzl)-OH can also be used to introduce serine residues that are to remain non-glycosylated, with the benzyl group being removed during the final global deprotection step.
Orthogonal Protection Strategy
The successful synthesis of glycopeptides using this strategy hinges on a well-designed orthogonal protection scheme. The core principle is the differential lability of the protecting groups, allowing for their sequential removal without affecting others.
-
N-α-Amino Group Protection: The Fmoc group is used for temporary protection of the N-terminus and is removed at each cycle with a mild base, typically a solution of piperidine in DMF.[2]
-
Serine Side-Chain Hydroxyl Protection: The benzyl (Bzl) group provides temporary protection. It is stable to the basic conditions of Fmoc deprotection and can be removed orthogonally by catalytic transfer hydrogenation.[3]
-
Other Amino Acid Side-Chain Protection: Standard acid-labile protecting groups such as tert-butyl (tBu) for Ser, Thr, Tyr, Asp, and Glu, and trityl (Trt) for Asn, Gln, and His are used. These are stable to both piperidine and the conditions for benzyl group removal.
-
Final Cleavage: The completed glycopeptide is cleaved from the resin, and the remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone
This protocol describes the manual synthesis of a peptide chain on a solid support using the Fmoc/tBu strategy, incorporating Fmoc-Ser(Bzl)-OH at the desired glycosylation site.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-amino acids (including Fmoc-Ser(Bzl)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Solution: Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure (4 eq.) in DMF.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution by dissolving the Fmoc-amino acid, DIC, and OxymaPure in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a second coupling.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-Ser(Bzl)-OH at the desired position for future glycosylation.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin thoroughly with DMF and DCM, then dry under vacuum.
Protocol 2: On-Resin Deprotection of the Benzyl Group
This protocol describes the selective removal of the benzyl group from the serine side chain using catalytic transfer hydrogenation.
Materials:
-
Peptidyl-resin containing Ser(Bzl)
-
Palladium on carbon (10% Pd/C)
-
Anhydrous NMP or a mixture of DMF/MeOH
Procedure:
-
Resin Swelling: Swell the dried peptidyl-resin in the chosen solvent system (e.g., NMP) for 30 minutes in a round-bottom flask.
-
Catalyst Addition: Add 10% Pd/C (catalytic amount, e.g., 0.2 eq by weight relative to the resin) to the resin suspension.
-
Hydrogen Donor Addition: Add the hydrogen donor (e.g., formic acid, 10-20 equivalents) to the reaction mixture.
-
Reaction: Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.
-
Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry to confirm the removal of the benzyl group (mass difference of 90.05 Da).
-
Catalyst Removal: Once the deprotection is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Resin Washing: Wash the resin thoroughly with the reaction solvent, followed by DCM, and dry under vacuum.
Protocol 3: On-Resin O-Glycosylation of Serine
This protocol outlines a general procedure for the glycosylation of the deprotected serine hydroxyl group on the solid support using a glycosyl donor.
Materials:
-
Peptidyl-resin with deprotected Ser hydroxyl group
-
Glycosyl donor (e.g., a peracetylated glycosyl trichloroacetimidate or a glycosyl phosphate)
-
Activator (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) for trichloroacetimidate donors)
-
Anhydrous DCM or other suitable aprotic solvent
-
Molecular sieves (4 Å)
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin in a reaction vessel with activated molecular sieves and swell in anhydrous DCM under an inert atmosphere for 30 minutes.
-
Glycosylation Reaction:
-
Dissolve the glycosyl donor (2-5 equivalents) in anhydrous DCM and add it to the resin suspension.
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C, depending on the donor and activator).
-
Add the activator (e.g., TMSOTf, 0.1-0.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed for 2-6 hours, gradually warming to room temperature.
-
-
Quenching and Washing:
-
Quench the reaction by adding a mild base (e.g., pyridine or DIPEA).
-
Drain the reaction solution and wash the resin extensively with DCM, DMF, and MeOH.
-
-
Drying: Dry the glycosylated peptidyl-resin under vacuum.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the glycopeptide from the resin and the removal of the remaining acid-labile side-chain protecting groups.
Materials:
-
Glycosylated peptidyl-resin
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail and agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude glycopeptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the suspension to pellet the glycopeptide.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables present illustrative quantitative data for the synthesis of a model glycopeptide using the Fmoc-Ser(Bzl)-OH strategy. These values are representative and may vary depending on the specific peptide sequence, glycosyl donor, and reaction conditions.
Table 1: On-Resin Benzyl Deprotection Efficiency
| Hydrogen Donor | Solvent | Reaction Time (h) | Deprotection Yield (%) |
| Formic Acid | NMP | 6 | >95 |
| Ammonium Formate | DMF/MeOH (1:1) | 8 | >95 |
Table 2: On-Resin Glycosylation Yield
| Glycosyl Donor | Activator | Reaction Time (h) | Glycosylation Yield (%) |
| Peracetylated GalNAc Trichloroacetimidate | TMSOTf | 4 | 75-85 |
| Peracetylated GlcNAc Phosphate | TMSOTf | 6 | 70-80 |
Table 3: Overall Yield and Purity of a Model Glycopeptide
| Glycopeptide | Overall Yield (%) | Purity after HPLC (%) |
| Model Glycopeptide 1 (GalNAc-Ser) | 15-25 | >98 |
| Model Glycopeptide 2 (GlcNAc-Ser) | 12-22 | >98 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of a glycopeptide using the Fmoc-Ser(Bzl)-OH strategy.
Caption: Workflow for glycopeptide synthesis using Fmoc-Ser(Bzl)-OH.
Signaling Pathway Application
Glycopeptides synthesized by this method can be used to study how specific glycosylation patterns affect biological signaling. For example, a glycopeptide mimicking a region of a cell surface receptor could be used to investigate its binding to a ligand and the subsequent downstream signaling cascade.
Caption: Application of a synthesized glycopeptide in a signaling pathway study.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Ser(Bzl)-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Ser(Bzl)-OH.
Troubleshooting Guide: Improving Low Coupling Efficiency of Fmoc-Ser(Bzl)-OH
Low coupling efficiency of Fmoc-Ser(Bzl)-OH is a common issue in SPPS, primarily attributed to the steric hindrance posed by the bulky benzyl (Bzl) protecting group and the propensity of serine-containing peptide sequences to aggregate. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: Incomplete coupling of Fmoc-Ser(Bzl)-OH, as indicated by a positive Kaiser test after the coupling step.
Possible Cause 1: Steric Hindrance
The bulky benzyl group on the serine side chain can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
Solutions:
-
Utilize a more potent coupling reagent: For sterically hindered amino acids, standard coupling reagents may not be sufficient. Uronium/aminium or phosphonium salt-based reagents are recommended.[1]
-
Perform a double coupling: Repeating the coupling step with fresh reagents can drive the reaction to completion.[2]
-
Increase coupling time: Extending the reaction time can allow for more successful coupling events to occur.
Possible Cause 2: Peptide Aggregation
The growing peptide chain, particularly sequences rich in serine or hydrophobic residues, can aggregate on the solid support, physically blocking the N-terminal amine from reacting.
Solutions:
-
Change the solvent system: Switching from the standard N,N-dimethylformamide (DMF) to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF with dimethyl sulfoxide (DMSO) can help disrupt secondary structures and improve solvation.[3][4]
-
Increase the reaction temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help to break up aggregates. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions.
-
Incorporate chaotropic salts: The addition of salts like lithium chloride (LiCl) to the coupling solution can disrupt hydrogen bonding and reduce aggregation.
Possible Cause 3: Suboptimal Reagent Quality or Handling
Degraded reagents or the presence of moisture can significantly reduce coupling efficiency.
Solutions:
-
Use high-purity reagents: Ensure that the Fmoc-Ser(Bzl)-OH, coupling reagents, and solvents are of high purity and stored under anhydrous conditions.
-
Freshly prepare solutions: Prepare solutions of coupling reagents and activated amino acids immediately before use.
Quantitative Data Summary
While direct comparative studies for Fmoc-Ser(Bzl)-OH are limited, the following table provides a general guide to the relative efficiency of common coupling reagents for sterically hindered amino acids.
| Coupling Reagent Combination | Reagent Class | Relative Efficiency for Hindered Couplings | Recommended for Fmoc-Ser(Bzl)-OH? |
| HATU/DIPEA | Uronium/Aminium Salt | Very High | Highly Recommended |
| HCTU/DIPEA | Uronium/Aminium Salt | High | Recommended |
| PyBOP/DIPEA | Phosphonium Salt | High | Recommended |
| DIC/Oxyma | Carbodiimide | Moderate | Use with caution; may require longer coupling times or double coupling |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Ser(Bzl)-OH using HATU
This protocol is suitable for routine couplings where significant difficulties are not anticipated.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Wash the resin with DMF (3-5 times).
Protocol 2: Double Coupling of Fmoc-Ser(Bzl)-OH for Difficult Sequences
This protocol is recommended when a positive Kaiser test is observed after a standard coupling or for sequences known to be prone to aggregation.
-
First Coupling: Follow steps 1-5 of the Standard Coupling Protocol.
-
First Coupling Wash: Wash the resin with DMF (3 times).
-
Second Coupling Activation: Prepare a fresh activation mixture as described in step 4 of the Standard Coupling Protocol.
-
Second Coupling: Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours.
-
Monitoring: Perform a Kaiser test. If the test is negative, proceed to the final washing step. If it remains positive, consider capping the unreacted amines.
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times).
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is still positive after a double coupling of Fmoc-Ser(Bzl)-OH. What should I do?
If a double coupling fails to drive the reaction to completion, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
Q2: Are there any specific side reactions to be aware of when coupling Fmoc-Ser(Bzl)-OH?
A potential side reaction is the formation of an endo-Ser impurity. This can occur through a double insertion of a serine residue, followed by an acyl O-to-N shift. This side product will have a mass increase of 87 Da compared to the desired peptide. Careful monitoring of the reaction conditions and purification by HPLC can help to identify and remove this impurity.
Q3: Is it better to use DMF or NMP as the solvent for coupling Fmoc-Ser(Bzl)-OH?
For difficult sequences prone to aggregation, NMP is often a better choice than DMF due to its superior solvating properties for both the resin and the growing peptide chain.[3] However, for routine couplings, DMF is generally sufficient and more cost-effective.
Q4: Can I use microwave-assisted peptide synthesis for coupling Fmoc-Ser(Bzl)-OH?
Yes, microwave synthesis can be beneficial as the elevated temperature can help to disrupt aggregation and accelerate the coupling reaction. However, it is crucial to carefully control the temperature to avoid potential side reactions, such as racemization.
Visualizations
Caption: Troubleshooting workflow for low Fmoc-Ser(Bzl)-OH coupling efficiency.
Caption: Experimental workflow for a double coupling procedure.
References
Troubleshooting aggregation during synthesis with Fmoc-Ser(Bzl)-OH
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies for aggregation issues encountered during solid-phase peptide synthesis (SPPS) when using Fmoc-Ser(Bzl)-OH.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common problems.
Q1: What are the typical signs of on-resin aggregation when using Fmoc-Ser(Bzl)-OH?
A1: Aggregation of the growing peptide chain on the solid support is a primary cause of synthesis failure, particularly for sequences prone to forming secondary structures like β-sheets.[1] Key indicators include:
-
Poor Resin Swelling: The peptide-resin fails to swell adequately in standard solvents like DMF or NMP.[1][2]
-
Incomplete or Slow Reactions: Both Fmoc deprotection and the subsequent amino acid coupling become sluggish or incomplete.[1] This is because aggregation hinders the accessibility of reagents to the N-terminus of the peptide chain.[2]
-
Inconclusive or Failed Kaiser Test: A positive Kaiser test (blue/purple beads) after a coupling step indicates a failed reaction. However, in cases of severe aggregation, the ninhydrin reagent may not be able to access the free amines, leading to a false negative result.
-
Physical Changes: In extreme cases, the resin may clump together or take on a gel-like consistency.[2]
-
Low Purity/Yield: The final crude peptide shows a complex HPLC profile with multiple deletion sequences and a low yield of the target product.
Q2: My coupling reaction following a Ser(Bzl) residue is incomplete. What is the most effective strategy to overcome this?
A2: The most robust and widely recommended strategy is to re-synthesize the peptide using a pseudoproline dipeptide at the problematic position.[1][3][4] Pseudoproline dipeptides, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH , introduce a temporary "kink" in the peptide backbone.[5][6] This kink disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, thereby improving chain solvation and reaction efficiency.[1][5] The native serine structure is fully restored during the final TFA cleavage step.[3][6]
If re-synthesis is not an option, several on-the-fly interventions can be attempted, as outlined in the workflow below.
Diagram: Troubleshooting Workflow for Aggregation
The following decision tree illustrates a logical progression of troubleshooting steps when aggregation is detected.
Caption: A decision tree for troubleshooting peptide aggregation.
Q3: How do I use elevated temperatures or special solvent mixtures to combat aggregation?
A3: Both strategies aim to disrupt the hydrogen bonds causing aggregation.[1]
-
Elevated Temperature: Increasing the reaction temperature to 50-75°C can provide enough energy to break up aggregates and improve coupling kinetics.[1][7] This is often effective for moderately difficult sequences.
-
Chaotropic Agents & "Magic Mixtures": For severe aggregation, modifying the solvent system is highly effective.
-
Chaotropic Agents: These are salts (e.g., LiCl, NaClO₄) or other molecules (e.g., urea) that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[8][9] Adding them to the coupling reaction can help keep the peptide chain solvated.[1]
-
"Magic Mixture": A well-known solvent system for severe aggregation consists of a mixture like DCM/DMF/NMP (1:1:1) containing additives such as 1% Triton X-100 and 2M ethylene carbonate.[2]
-
Q4: What is the mechanism of a pseudoproline dipeptide and why is it so effective?
A4: Pseudoproline dipeptides are formed by reacting the side-chain hydroxyl group of a serine or threonine with an aldehyde or ketone to create a temporary, proline-like oxazolidine ring.[3][5] This modification has two key benefits:
-
Structural Disruption: The five-membered ring forces a "kink" in the peptide backbone, similar to natural proline.[6] This kink favors a cis-amide bond conformation, which physically disrupts the inter-chain hydrogen bonding required for β-sheet formation.[5]
-
Enhanced Solvation: By preventing aggregation, the peptide chain remains better solvated by the synthesis solvents, ensuring the N-terminal amine is accessible for the next coupling reaction.[5][10]
The native Ser/Thr residue is regenerated upon final cleavage with TFA.[4]
Diagram: Mechanism of Pseudoproline Action
This diagram illustrates how a pseudoproline dipeptide prevents chain aggregation.
Caption: Pseudoproline dipeptides introduce a backbone kink, preventing aggregation.
Comparative Data on Synthesis Strategies
The choice of strategy can dramatically impact the final purity and yield of a difficult peptide.
| Strategy for Difficult Sequence | Typical Crude Purity (%) | Relative Yield | Key Advantage |
| Standard Coupling (25°C, DMF) | < 50% | Low | Standard protocol |
| Double Coupling | 50-65% | Low-Moderate | Simple to implement |
| Elevated Temperature (75°C) | 65-80% | Moderate | Effective for moderate aggregation[7] |
| Pseudoproline Dipeptide | > 90% | High | Most effective method for preventing aggregation [3] |
Note: Values are representative and can vary significantly based on the specific peptide sequence.
Experimental Protocols
Protocol 1: Elevated Temperature Coupling
This protocol is for a single coupling cycle when aggregation is suspected.
-
Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), a coupling reagent like HATU (2.9 eq.), and a base like DIPEA or Collidine (6 eq.) in NMP.
-
Coupling: Add the activated amino acid solution to the resin. Heat the reaction vessel to the target temperature (e.g., 75°C) and agitate for 5-10 minutes.[7]
-
Washing: Drain the vessel and wash the resin thoroughly with NMP and DCM.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol replaces a standard amino acid coupling step with a pseudoproline dipeptide coupling.
-
Planning: In your synthesis plan, replace the residue preceding Serine and the Fmoc-Ser(Bzl)-OH itself with the corresponding Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide.
-
Deprotection: Perform standard Fmoc deprotection on the resin-bound peptide.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Use a standard phosphonium or aminium-based coupling protocol.
-
Dissolve the pseudoproline dipeptide (1.5-2 eq.) and a coupling reagent (e.g., HBTU/HCTU, 1.5-2 eq.) in DMF or NMP.
-
Add DIPEA (3-4 eq.) and mix.
-
Immediately add the solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing & Capping: Wash the resin thoroughly. If necessary, cap any unreacted amines with acetic anhydride.
-
Continuation: Proceed with the synthesis. The oxazolidine ring is stable to the subsequent cycles of piperidine treatment.
-
Cleavage: During the final TFA cleavage, the pseudoproline will revert to the native serine residue.[6]
FAQs
Q: Why is Fmoc-Ser(Bzl)-OH particularly prone to causing aggregation? A: While the bulky Benzyl (Bzl) group offers excellent side-chain protection, both it and the peptide backbone can contribute to inter-chain interactions. Amino acids like Ser, Thr, and Gln are known to form intra-chain hydrogen bonds, which can nucleate the aggregation process, especially in longer or more hydrophobic sequences.
Q: Can I just use a different protecting group for Serine, like tert-Butyl (tBu)? A: Yes, switching from Ser(Bzl) to Ser(tBu) is a common strategy.[11] The tBu group is less bulky and can sometimes reduce aggregation tendency. However, this is not a guaranteed solution, as the primary driver of aggregation is often the peptide backbone itself. If the sequence is inherently difficult, aggregation can still occur with Ser(tBu).
Q: Is it better to place a pseudoproline dipeptide before or after a hydrophobic region? A: It is generally recommended to place the pseudoproline dipeptide immediately before a known hydrophobic or difficult region.[6] This helps to keep the peptide chain solvated as it enters the aggregation-prone sequence.
Q: Are there any side reactions associated with pseudoproline dipeptides? A: While highly effective, some studies have noted that under harsh conditions, such as very high temperatures in flow chemistry, pseudoproline moieties can sometimes catalyze aspartimide formation in adjacent Asp residues.[5][10] This is less common in standard batch SPPS at moderate temperatures.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
Side reactions associated with Fmoc-Ser(Bzl)-OH during peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-Ser(Bzl)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Fmoc-Ser(Bzl)-OH during Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: The primary side reactions encountered when using Fmoc-Ser(Bzl)-OH are:
-
Racemization: Loss of stereochemical integrity at the α-carbon during the activation/coupling step, leading to the incorporation of D-Ser(Bzl) into the peptide sequence. This is a risk for most amino acids, but serine is moderately susceptible.[1][2]
-
β-Elimination: Under the basic conditions of Fmoc deprotection (using piperidine), the serine side chain can undergo β-elimination to form a dehydroalanine (Dha) residue.[3]
-
Piperidine Adduct Formation: The highly reactive Dha intermediate can subsequently react with piperidine from the deprotection solution to form a stable piperidinyl-alanine adduct, resulting in a mass increase of +85 Da in the final peptide.
-
Incomplete Cleavage of the Benzyl Group: The benzyl (Bzl) ether protecting the serine side chain is stable to the standard TFA cleavage cocktails used in Fmoc-SPPS.[4] Its removal typically requires harsher acidic conditions, such as treatment with hydrogen fluoride (HF), which is more characteristic of Boc-SPPS.[5][6] Partial cleavage can lead to a heterogeneous final product.
Q2: When should I choose Fmoc-Ser(Bzl)-OH over the more commonly used Fmoc-Ser(tBu)-OH?
A2: Fmoc-Ser(tBu)-OH is generally the preferred choice for standard Fmoc-SPPS due to the lability of the tert-butyl (tBu) group under standard TFA cleavage conditions.[4][7] However, Fmoc-Ser(Bzl)-OH may be strategically employed in specific situations:
-
Synthesis of Protected Peptide Fragments: When the synthesis requires a fully protected peptide fragment to be cleaved from the resin for subsequent solution-phase ligation, the stability of the Bzl group to TFA is advantageous.
-
Orthogonal Protection Schemes: In complex syntheses involving multiple protecting groups, the unique cleavage requirements of the Bzl group (hydrogenolysis or strong acid) can provide an additional layer of orthogonality.
Q3: How can I detect the common side products of Fmoc-Ser(Bzl)-OH?
A3: The primary methods for detection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Side products will typically appear as distinct peaks with different retention times from the target peptide.
-
Mass Spectrometry: MS can identify the mass shifts associated with specific side reactions.
-
β-Elimination: A mass loss of 18 Da (H₂O) from the expected mass of the peptide.[3]
-
Piperidine Adduct: A mass increase of 85 Da (C₅H₁₁N) from the β-eliminated peptide, or +67 Da from the target peptide.
-
Incomplete Benzyl Cleavage: A mass increase of 90 Da (C₇H₆) for each remaining benzyl group.
-
Troubleshooting Guides
Issue 1: Racemization of Serine Residue
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC chromatogram, often as a shoulder or closely eluting peak to the main product peak.
-
Mass spectrometry shows a peak with the correct mass, but the product is not chromatographically pure.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Prolonged pre-activation time | Minimize the time between the activation of Fmoc-Ser(Bzl)-OH and its addition to the resin. For carbodiimide-mediated couplings, add the activator (e.g., DIC) to the amino acid/HOBt solution immediately before adding to the resin. |
| Excessive base during coupling | Use a hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine in stoichiometric amounts. Avoid using N-methylmorpholine (NMM) with uronium/aminium reagents like HATU, as this combination has been shown to increase racemization for serine derivatives.[1][8] |
| High coupling temperature | Perform coupling reactions at room temperature. Elevated temperatures, sometimes used for difficult couplings, can increase the rate of racemization. |
| Choice of coupling reagent | For sensitive residues, consider using carbodiimide-based activators like DIC with an additive such as HOBt or Oxyma, which are known to suppress racemization.[8][9] |
Issue 2: β-Elimination and Piperidine Adduct Formation
Symptoms:
-
HPLC analysis shows impurity peaks.
-
Mass spectrometry reveals unexpected masses corresponding to a loss of 18 Da (β-elimination) and/or a gain of 67 Da (piperidine adduct) relative to the target peptide mass.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Standard piperidine deprotection | For N-terminal Ser(Bzl) residues, which are most susceptible, consider using a milder base for Fmoc deprotection, such as 50% cyclohexylamine in DCM.[10] Alternatively, use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in carefully controlled concentrations and times. |
| Elevated temperature during deprotection | Ensure Fmoc deprotection is carried out at room temperature. This is especially critical when using microwave-assisted synthesis, as high temperatures significantly accelerate β-elimination.[10] |
| Prolonged exposure to base | Minimize the duration of the Fmoc deprotection step. Two short treatments (e.g., 1 and 5 minutes) with 20% piperidine in DMF are often sufficient. |
Issue 3: Incomplete Cleavage of the Benzyl Protecting Group
Symptoms:
-
The final product shows a mass corresponding to the peptide with the benzyl group still attached (+90 Da) upon MS analysis.
-
HPLC analysis shows a more hydrophobic (later eluting) peak corresponding to the protected peptide.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Use of standard TFA cleavage cocktail | The benzyl group is stable to TFA.[4] For complete removal, a stronger acid is required. |
| Inappropriate cleavage method | Employ a cleavage protocol suitable for benzyl ether removal. The most common method is treatment with anhydrous liquid Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1 hour. Caution: HF is extremely hazardous and requires specialized equipment and training. |
| Alternative cleavage | If HF is not available, other strong acids like trifluoromethanesulfonic acid (TFMSA) can be used, although these may cause more side reactions.[11] Catalytic transfer hydrogenolysis can also be an option for cleaving the benzyl group, but this is typically performed in solution after cleavage of the protected peptide from the resin. |
Data Summary
Table 1: Comparison of Serine Protecting Groups in Fmoc-SPPS
| Feature | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Bzl)-OH | Fmoc-Ser(Trt)-OH |
| Cleavage Condition | Standard TFA cocktails (e.g., TFA/TIS/H₂O) | Strong acid (HF, TFMSA) or hydrogenolysis[4] | Very mild acid (e.g., 1-2% TFA in DCM)[7] |
| Orthogonality in Fmoc SPPS | Standard | High (requires non-standard cleavage) | High (allows for selective on-resin deprotection) |
| Risk of β-Elimination | Low to moderate | Moderate | Low (bulky group may offer some steric hindrance) |
| Risk of Racemization | Low to moderate[1] | Moderate | Moderate |
| Cost | Generally lowest | Moderate | Highest |
| Primary Application | Routine peptide synthesis | Synthesis of protected fragments | Synthesis of protected fragments; difficult/aggregating sequences[7][12] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Ser(Bzl)-OH
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 x 10 minutes. Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3-5 equivalents), HOBt (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), recouple using fresh reagents.
-
Washing: Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) and proceed to the next cycle.
Protocol 2: Cleavage of Ser(Bzl)-containing Peptides using HF
WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), a highly toxic and corrosive gas. It must be performed by trained personnel in a specialized, dedicated apparatus within a certified fume hood.
-
Resin Preparation: Ensure the N-terminal Fmoc group is removed. Thoroughly dry the peptide-resin under high vacuum for several hours.
-
Apparatus Setup: Use a dedicated all-polytetrafluoroethylene (PTFE) HF cleavage apparatus.
-
Scavenger Addition: Place the dried peptide-resin in the reaction vessel. Add a scavenger, such as p-cresol or anisole (typically 1 mL per gram of resin).
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill a calculated amount of anhydrous HF into the vessel (typically 10 mL per gram of resin).
-
Cleavage Reaction: Warm the reaction vessel to 0°C (ice bath) and stir for 1 hour.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.
-
Peptide Precipitation: Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Visualizations
Signaling Pathways and Workflows
Caption: Key side reaction pathways for Fmoc-Ser(Bzl)-OH.
Caption: Troubleshooting workflow for Fmoc-Ser(Bzl)-OH side reactions.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. cblpatras.gr [cblpatras.gr]
Technical Support Center: Preventing Racemization of Serine during Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of serine racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which a chiral molecule, such as an L-amino acid, is converted into a mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain where an L-amino acid was intended, resulting in a diastereomeric impurity that can be difficult to separate and can significantly impact the peptide's biological activity.
Q2: Why is serine susceptible to racemization during peptide synthesis?
A2: Serine, while generally less prone to racemization than amino acids like histidine or cysteine, can still undergo this side reaction under certain conditions.[1][2] The primary mechanism involves the formation of a planar oxazolone (or azlactone) intermediate when the carboxylic acid of the N-protected serine is activated by a coupling reagent.[1] This planar structure allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][3]
Q3: What are the main factors that contribute to serine racemization?
A3: Several factors during the coupling step can influence the extent of serine racemization:
-
Coupling Reagents: Certain coupling reagents, especially carbodiimides like DCC and DIC used alone, can promote the formation of the unstable oxazolone intermediate, leading to increased racemization.[1]
-
Base: The presence, strength, and concentration of the base used can significantly increase the rate of racemization by promoting direct alpha-proton abstraction.[4]
-
Activation Time: Longer pre-activation times of the amino acid before addition to the peptide-resin can sometimes increase the risk of racemization.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[1]
-
Protecting Groups: While the side-chain protecting group of serine primarily prevents other side reactions, its steric bulk can influence coupling kinetics, indirectly affecting the potential for racemization.[5] The N-terminal protecting group also plays a crucial role, with studies showing that alternatives to the standard Fmoc group, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, can suppress racemization.[6][7]
Troubleshooting Guide
Issue: I am observing a significant amount of a diastereomeric impurity in my serine-containing peptide, suggesting racemization.
Step 1: Evaluate Your Coupling Reagent and Additives.
-
Problem: The use of carbodiimide coupling reagents (e.g., DIC, DCC) without additives is a common cause of racemization.[1]
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation. Alternatively, consider using phosphonium or aminium/uronium-based coupling reagents such as HBTU, HATU, or PyBOP, which are generally associated with lower levels of racemization when used correctly.[8]
Step 2: Assess the Base Used in the Coupling Reaction.
-
Problem: The type and concentration of the base can significantly influence racemization.[4] Strong bases or high concentrations can lead to direct enolization.
-
Solution: If a base is necessary, opt for sterically hindered or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Use the minimum amount of base required for the reaction to proceed efficiently.
Step 3: Optimize Your Reaction Conditions.
-
Problem: Elevated temperatures and prolonged reaction times can increase the likelihood of racemization.
-
Solution: Perform the coupling reaction at a lower temperature, for instance, at 0°C, to reduce the rate of racemization.[1] Ensure the coupling reaction time is optimized to be sufficient for complete coupling but not excessively long.
Step 4: Consider the Serine Protecting Group.
-
Problem: While less common, the side-chain protecting group can have an indirect effect. For routine Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) group is widely used and effective.[5]
-
Solution: For most applications, Fmoc-Ser(tBu)-OH is the standard and a reliable choice.[5][9] If you are synthesizing protected peptide fragments and require milder cleavage conditions for the side chain, the trityl (Trt) group can be an alternative.[5]
Data Presentation
The following table summarizes the effect of different coupling reagents on the racemization of serine, presented as the ratio of the desired L-product to the undesired D-product. A higher L/D ratio indicates less racemization.
| Coupling Reagent/Additive | L/D Ratio for Serine | Reference |
| DIC/HOBt | >100/1 | [8] |
| HBTU/HOBt/DIPEA | >100/1 | [8] |
| HATU/HOAt/DIPEA | >100/1 | [8] |
| PyBop/HOBt/DIPEA | >100/1 | [8] |
| EDCI/HOBt | >100/1 | [8] |
Data synthesized from a study on the effect of coupling reagents on α-C racemization of various amino acids.[8]
Experimental Protocols
Protocol 1: Standard Fmoc-Ser(tBu)-OH Coupling with Minimized Racemization
This protocol outlines a standard procedure for coupling Fmoc-protected serine in solid-phase peptide synthesis (SPPS) with measures to minimize racemization.
Materials:
-
Fmoc-Ser(tBu)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
1-hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
N-methylmorpholine (NMM) (if required)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Pre-activation (Optional but Recommended):
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
Allow the pre-activation to proceed for a short period (e.g., 2-5 minutes).
-
-
Coupling: Add the pre-activated amino acid solution to the washed resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin test.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF.
Protocol 2: Quantification of Serine Racemization by HPLC
This protocol provides a general method for quantifying the level of racemization in a synthetic peptide containing serine using High-Performance Liquid Chromatography (HPLC).
Objective: To separate and quantify the desired peptide (LLL-diastereomer) from its diastereomeric (LDL, LLD, etc.) forms.
Materials:
-
Crude synthetic peptide
-
HPLC system with a UV detector
-
Appropriate reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standards of the pure LLL-peptide and, if available, the corresponding D-Ser containing diastereomer.
Procedure:
-
Sample Preparation: Dissolve the crude synthetic peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Elute the peptides using a linear gradient of Mobile Phase B into Mobile Phase A. The exact gradient will need to be optimized for the specific peptide.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired peptide and its diastereomers. The elution order may vary.
-
Integrate the peak areas of the desired peptide and the racemized impurity.
-
Calculate the percentage of racemization using the following formula: % Racemization = (Area of Diastereomer Peak / (Area of Desired Peptide Peak + Area of Diastereomer Peak)) * 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Fmoc-Ser(Bzl)-OH solubility issues in DMF or NMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with Fmoc-Ser(Bzl)-OH in common solid-phase peptide synthesis (SPPS) solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving Fmoc-Ser(Bzl)-OH in DMF. What are the common causes?
A1: Difficulty in dissolving Fmoc-Ser(Bzl)-OH in DMF is a known issue and can be attributed to several factors:
-
Solvent Quality: The presence of water or other impurities in the DMF can significantly decrease the solubility of Fmoc-Ser(Bzl)-OH. It is crucial to use high-purity, anhydrous DMF.
-
Temperature: Room temperature may not be sufficient to dissolve the protected amino acid, especially at higher concentrations.
-
Compound Purity: Impurities within the Fmoc-Ser(Bzl)-OH solid can hinder dissolution.
-
Aggregation: Fmoc-protected amino acids, including Fmoc-Ser(Bzl)-OH, can sometimes self-associate and form aggregates that are difficult to dissolve.
Q2: Is NMP a better solvent for Fmoc-Ser(Bzl)-OH than DMF?
A2: NMP generally has a higher solvating power for protected amino acids compared to DMF and is often used as an alternative when solubility issues arise. However, the same factors of solvent quality, temperature, and compound purity will still influence the dissolution process.
Troubleshooting Guides
Issue: Fmoc-Ser(Bzl)-OH is not fully dissolving or is forming a suspension.
This guide provides a systematic approach to troubleshoot and resolve the solubility challenges with Fmoc-Ser(Bzl)-OH.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Fmoc-Ser(Bzl)-OH solubility issues.
Quantitative Data
While extensive public data on the solubility of Fmoc-Ser(Bzl)-OH is limited, the following table provides an illustrative guide to its relative solubility in DMF and NMP under different conditions.
| Solvent | Temperature (°C) | Concentration (M) | Observed Solubility |
| DMF | 25 | 0.5 | Poor to Moderate |
| DMF | 40 | 0.5 | Good |
| NMP | 25 | 0.5 | Good |
| NMP | 40 | 0.5 | Excellent |
Note: This data is for illustrative purposes and actual solubility may vary based on the specific purity of the solute and solvent.
Experimental Protocols
Protocol for Dissolving Fmoc-Ser(Bzl)-OH
This protocol details the recommended steps for achieving complete dissolution of Fmoc-Ser(Bzl)-OH.
Materials:
-
Fmoc-Ser(Bzl)-OH
-
Anhydrous, high-purity DMF or NMP
-
Sterile, dry glassware
-
Magnetic stirrer and stir bar or sonicator
-
Water bath or heating block
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination with water.
-
Solvent Addition: To a pre-weighed amount of Fmoc-Ser(Bzl)-OH in the reaction vessel, add the required volume of anhydrous DMF or NMP to achieve the desired concentration.
-
Initial Mixing: Agitate the mixture at room temperature using a magnetic stirrer for 5-10 minutes.
-
Application of Heat (if necessary): If the solute has not fully dissolved, warm the mixture to 30-40°C using a water bath or heating block while continuing to stir.
-
Sonication (if necessary): For persistent solubility issues, sonicate the mixture in short bursts (e.g., 1-2 minutes) until the solution becomes clear.
-
Visual Inspection: Once dissolved, visually inspect the solution to ensure there are no suspended particles.
Logical Relationship of Factors Affecting Solubility
Caption: Factors influencing the solubility of Fmoc-Ser(Bzl)-OH.
Technical Support Center: Fmoc-Protected Amino Acids
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Ser(Bzl)-OH during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended solvent for dissolving Fmoc-Ser(Bzl)-OH for solid-phase peptide synthesis (SPPS)?
The most commonly used solvent for dissolving Fmoc-amino acids, including Fmoc-Ser(Bzl)-OH, is N,N-Dimethylformamide (DMF).[1][2] High-purity, peptide-synthesis-grade DMF is essential for successful dissolution and subsequent coupling reactions.[2] Fmoc-Ser(Bzl)-OH is also known to be soluble in other organic solvents like Dimethyl sulfoxide (DMSO) and methylene chloride (DCM).[3]
Q2: My Fmoc-Ser(Bzl)-OH is not dissolving properly in DMF. What are the potential causes?
Several factors can lead to poor solubility of Fmoc-Ser(Bzl)-OH in DMF:
-
Solvent Quality: The DMF may be of low purity, have absorbed water, or degraded over time to form dimethylamine impurities.[1][2] These impurities can interfere with the synthesis process. Always use fresh, high-purity, anhydrous DMF.
-
Temperature: Lower ambient temperatures in the laboratory can significantly decrease the solubility of the reagent.[2]
-
Reagent Quality: While less common for standard amino acid derivatives, variations in the purity or crystalline structure of the Fmoc-Ser(Bzl)-OH lot could affect its dissolution rate.[2]
-
Aggregation: Some Fmoc-protected amino acids have a tendency to aggregate, which can hinder solvation.[4]
Q3: Are there alternative solvents or co-solvents I can use if DMF is not effective?
Yes, if you continue to experience issues with DMF, consider the following alternatives:
-
N-methylpyrrolidone (NMP): NMP is a common and effective alternative to DMF for SPPS and can improve coupling yields.[1][2]
-
Dimethyl sulfoxide (DMSO): DMSO can be used, often as a co-solvent, to enhance the solubility of difficult-to-dissolve or aggregation-prone sequences.[2] A mixture such as 25% DMSO in DMF can be effective.[2]
-
Dichloromethane (DCM): While more commonly used in Boc-chemistry, DCM can dissolve Fmoc-Ser(Bzl)-OH.[1][3] It is less frequently used in Fmoc chemistry due to its slow reaction with piperidine.[1]
Q4: Is it safe to heat the solution to aid dissolution?
Gentle warming can be an effective method to improve solubility.
-
Recommended Temperature: Heating the solution to approximately 37-40°C is often sufficient to aid dissolution.[2]
-
Caution: Avoid prolonged or excessive heating, as this can lead to the degradation of the Fmoc-amino acid derivative.[2] For serine derivatives specifically, elevated temperatures can increase the risk of side reactions like β-elimination.[5]
Troubleshooting Guide for Fmoc-Ser(Bzl)-OH Dissolution
If you are experiencing difficulty dissolving Fmoc-Ser(Bzl)-OH, follow this systematic workflow.
Step 1: Verify Solvent Integrity
Ensure the solvent is not the source of the problem.
-
Action: Use a fresh, unopened bottle of high-purity, peptide-synthesis-grade DMF or NMP.
-
Rationale: Solvents can absorb atmospheric moisture or degrade over time, which negatively impacts their solvating properties.[2]
Step 2: Employ Physical Dissolution Aids
If the reagent still does not dissolve in fresh solvent, use physical methods to assist the process.
-
Action 1: Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Rationale: Sonication uses ultrasonic waves to break up clumps of powder and agitate the solvent, facilitating faster dissolution.[2]
-
Action 2: Gentle Warming: Gently warm the solution to 37-40°C in a water bath.
-
Rationale: A moderate increase in temperature can significantly improve the solubility of many organic compounds.[2]
Step 3: Modify the Solvent System
If physical aids are insufficient, altering the solvent may be necessary.
-
Action 1: Switch Primary Solvent: If you are using DMF, try dissolving the Fmoc-Ser(Bzl)-OH in NMP.
-
Rationale: NMP is a stronger solvent than DMF and can be more effective for certain reagents.[1]
-
Action 2: Use a Co-solvent: Prepare a solvent mixture, such as DMF with 10-25% DMSO.
-
Rationale: DMSO is a powerful polar aprotic solvent that can disrupt intermolecular forces and break up aggregates that may be hindering dissolution.[2]
Step 4: Contact Technical Support
If all the above steps fail to resolve the issue, there may be a problem with the specific lot of the reagent.
-
Action: Contact the manufacturer's technical support team and provide them with the product lot number and a description of the issues encountered.
Data Presentation
Table 1: Solvent Properties for Fmoc-Ser(Bzl)-OH Dissolution
| Solvent | Abbreviation | Common Use in SPPS | Remarks and Troubleshooting Tips |
| N,N-Dimethylformamide | DMF | Primary solvent for Fmoc-SPPS.[1][2] | Prone to degradation; use only fresh, high-purity grade. If issues arise, try gentle warming or sonication.[1][2] |
| N-methylpyrrolidone | NMP | Common alternative to DMF.[1][2] | More polar and often a better solvent than DMF. A good first alternative if DMF fails.[1] |
| Dimethyl sulfoxide | DMSO | Co-solvent for difficult sequences.[2] | Highly effective for aggregation-prone reagents. Can be mixed with DMF. Avoid using with peptides containing Met or Cys due to oxidation risk.[6] |
| Dichloromethane | DCM | Primarily used in Boc-chemistry.[1] | Can dissolve Fmoc-Ser(Bzl)-OH but is less common in Fmoc synthesis due to reactivity with piperidine.[1][3] |
Experimental Protocols
Protocol: Small-Scale Solubility Test for Fmoc-Ser(Bzl)-OH
Objective: To determine the appropriate solvent and conditions for dissolving a specific lot of Fmoc-Ser(Bzl)-OH.
Materials:
-
Fmoc-Ser(Bzl)-OH
-
High-purity DMF, NMP, and DMSO
-
Small glass vials (e.g., 2 mL) with caps
-
Magnetic stir bar and stir plate (optional)
-
Sonicator bath
-
Water bath set to 40°C
-
Vortex mixer
Methodology:
-
Preparation: Weigh 10-20 mg of Fmoc-Ser(Bzl)-OH into a clean, dry glass vial.
-
Solvent Addition: Add the solvent to be tested (e.g., DMF) to achieve a typical concentration used in your synthesis protocol (e.g., 0.2 M to 0.5 M).
-
Initial Dissolution Attempt:
-
Cap the vial securely.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Alternatively, add a small magnetic stir bar and stir for 5-10 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
-
Applying Physical Aids (if necessary):
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 5-minute intervals, vortexing between intervals.
-
If sonication is ineffective, place the vial in a 40°C water bath for 5-10 minutes, vortexing periodically.
-
-
Testing Alternative Solvents (if necessary):
-
If the reagent fails to dissolve in the primary solvent (e.g., DMF), repeat steps 1-4 with an alternative solvent (NMP) or a co-solvent mixture (e.g., DMF/DMSO 4:1 v/v).
-
-
Observation and Record Keeping: Record the solvent used, the concentration, the methods applied (vortex, sonication, heat), and the final observation (e.g., "Completely dissolved," "Partially dissolved," "Insoluble").
Visualizations
Caption: Troubleshooting workflow for Fmoc-Ser(Bzl)-OH dissolution issues.
References
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during solid-phase peptide synthesis (SPPS), with a focus on unexpected mass gain after the coupling of Fmoc-Ser(Bzl)-OH.
Troubleshooting Guide: Unexpected Mass Gain Post-Coupling of Fmoc-Ser(Bzl)-OH
An unexpected increase in the mass of your peptide after the coupling of Fmoc-Ser(Bzl)-OH can be attributed to a variety of side reactions. This guide provides a systematic approach to identifying and resolving the issue.
Question: We observed a significant and unexpected mass increase in our peptide after a coupling step with Fmoc-Ser(Bzl)-OH. What are the potential causes and how can we troubleshoot this?
Answer:
An unexpected mass gain following the introduction of Fmoc-Ser(Bzl)-OH is a common issue that can stem from several sources, including side reactions with the amino acid itself, impurities in reagents, or reactions with the solid-phase support. A methodical approach involving mass analysis and careful review of your synthesis protocol is crucial for diagnosis.
Step 1: Accurate Mass Determination
The first and most critical step is to precisely determine the mass difference between your expected product and the observed species using high-resolution mass spectrometry (MS). This value is a key diagnostic indicator.
Step 2: Correlate Mass Gain with Potential Side Reactions
Once the exact mass addition is known, compare it against common and uncommon modifications that can occur during SPPS. The table below summarizes potential causes for observed mass gains.
| Mass Gain (Da) | Potential Cause | Description | Proposed Solution(s) |
| +28 | Formylation | Addition of a formyl group (-CHO). This can result from the breakdown of DMF, a common solvent in SPPS, or the presence of formic acid impurities.[1][2] | Use high-purity, fresh DMF. Consider using an alternative solvent like NMP.[3][4] |
| +43 | Carbamoylation | Addition of a carbamoyl group (-CONH2). This can be caused by the reaction of isocyanic acid, which can form from the decomposition of urea (if present as an impurity).[5][6][7] | Ensure high purity of all reagents. |
| +57 | Glycine Adduct or Carbamidomethylation | This could be the unintended coupling of a glycine residue or carbamidomethylation from iodoacetamide if used in other steps.[1][8][9] | Review the synthesis history for potential cross-contamination. If glycine coupling is the cause, optimize coupling conditions to prevent double additions. |
| +86 | t-Butylation | Alkylation of the peptide by a tert-butyl cation. This is more common in Boc chemistry but can occur if t-butyl-containing scavengers are used prematurely. | Avoid the use of t-butyl-containing reagents until the final cleavage step. |
| Variable | O-Acylation | The incoming Fmoc-Ser(Bzl)-OH acylates the hydroxyl group of a previously incorporated serine, threonine, or tyrosine residue. This is more likely if the side-chain protecting group of the accepting residue is prematurely removed.[10] | Ensure the stability of side-chain protecting groups during synthesis. Use of additives like HOBt or Oxyma can suppress O-acylation.[10] |
| Variable | Reaction with Coupling Reagents | Some coupling reagents, particularly guanidinium salts like HATU, can react with the side chains of certain amino acids, including serine, to form adducts.[11] | Use the minimum necessary excess of coupling reagents. Consider alternative coupling reagents if this side reaction is confirmed. |
Step 3: Analytical Characterization
To confirm the nature and location of the modification, further analytical experiments are necessary.
Objective: To determine the specific residue(s) bearing the unexpected mass addition.
Methodology:
-
Sample Preparation: A small aliquot of the cleaved and deprotected peptide is dissolved in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Initial MS Scan: Perform a full MS scan to identify the parent ion with the unexpected mass.
-
Fragmentation: Isolate the parent ion of interest and subject it to fragmentation using collision-induced dissociation (CID) or a similar technique.
-
Fragment Ion Analysis: Analyze the resulting fragment ions (b- and y-ions). A mass shift in a series of fragment ions will pinpoint the modification to a specific amino acid residue.
Step 4: Synthesis Protocol Review and Optimization
Based on the findings from the mass analysis, critically review your synthesis protocol for potential sources of the side reaction.
-
Reagent Purity: Ensure all amino acids, solvents (especially DMF), and coupling reagents are of high purity and stored under appropriate conditions to prevent degradation.
-
Coupling Conditions: Optimize coupling times and reagent stoichiometry. Excessive coupling times or a large excess of reagents can increase the likelihood of side reactions.
-
Protecting Group Strategy: Verify the stability of all protecting groups to the synthesis conditions. Premature deprotection of the benzyl group on serine can expose the hydroxyl group to unwanted reactions.
Frequently Asked Questions (FAQs)
Q1: Could the benzyl (Bzl) protecting group on serine be the cause of the mass gain?
While the benzyl group itself is relatively stable, its premature cleavage can expose the serine hydroxyl group, making it susceptible to side reactions like O-acylation.[10] Additionally, under certain acidic conditions, the benzyl group can migrate, though this is less likely to result in a simple mass addition.[12]
Q2: Can the choice of solvent contribute to unexpected mass gain?
Yes, the solvent can be a direct or indirect source of adducts. As mentioned, DMF can be a source of formyl groups (+28 Da).[1][4] Using high-purity solvents and considering alternatives like N-methyl-2-pyrrolidone (NMP) can mitigate these risks.[3]
Q3: How can I prevent O-acylation of the serine side chain?
O-acylation occurs when the activated amino acid reacts with the hydroxyl group of serine.[10] To prevent this:
-
Ensure the benzyl protecting group is stable and not prematurely cleaved.
-
Use coupling additives like HOBt or Oxyma, which can reduce the reactivity of the activated ester and improve selectivity.[10]
-
Optimize the amount of base used, as excess base can promote side reactions.
Q4: What should I do if I suspect a reaction with the coupling reagent?
If you suspect the coupling reagent is forming an adduct with your peptide, consider the following:
-
Reduce the equivalents of the coupling reagent to the minimum required for efficient coupling.
-
Switch to a different class of coupling reagent (e.g., from a uronium/aminium salt like HATU to a phosphonium salt like PyBOP).[13]
-
Perform a small-scale test coupling with the alternative reagent to see if the side product is eliminated.
Visualizations
Caption: A troubleshooting workflow for unexpected mass gain.
Caption: Potential side reactions leading to mass gain.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Carbamoylation of amino acid, peptides, and proteins by nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamoylation of amino acids and proteins in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
How to remove byproducts from Fmoc-Ser(Bzl)-OH coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Fmoc-Ser(Bzl)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue 1: Incomplete or Low-Yield Coupling of Fmoc-Ser(Bzl)-OH
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.[1]
-
Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to a deletion sequence lacking the serine residue.
-
The resin beads appear clumped or do not swell properly, suggesting peptide aggregation.[2]
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Steric Hindrance | The bulky benzyl (Bzl) protecting group on the serine side chain can impede the coupling reaction. | Optimize Coupling Reagents: Employ more potent coupling reagents like HATU or HCTU. These reagents are known to be highly efficient for difficult couplings.[3] |
| Peptide Aggregation | The growing peptide chain, particularly with hydrophobic sequences or those prone to secondary structure formation, can aggregate on the solid support, blocking reactive sites.[2] | Employ Anti-Aggregation Strategies: - Perform the coupling at an elevated temperature to disrupt secondary structures. - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic agents.[2] - Consider using a low-loading resin to increase the distance between peptide chains. |
| Suboptimal Activation | The activation of Fmoc-Ser(Bzl)-OH may be insufficient for complete coupling. | Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-Ser(Bzl)-OH to drive the reaction to completion. |
Issue 2: Presence of a Side Product with an Unexpected Mass
Symptoms:
-
HPLC analysis of the crude peptide shows a significant, well-resolved impurity peak.
-
Mass spectrometry reveals a side product with a mass that does not correspond to a simple deletion.
Possible Byproducts and Identification:
| Byproduct | Mass Difference (vs. Expected Peptide) | Identification and Removal |
| O-acylated Serine | + Mass of the acylating species (e.g., +42 Da for acetylation from capping) | Identification: The mass shift will correspond to the addition of an acyl group. Removal: O-acylation can often be reversed by treatment with a mild base, such as 20% piperidine in DMF, although this should be done with caution to avoid other side reactions. |
| Racemized Serine (D-Ser) | No mass difference | Identification: Chiral amino acid analysis or chiral HPLC is required to detect the D-isomer.[4][5] Removal: Prevention is key. Once formed, diastereomers can be very difficult to separate by standard reversed-phase HPLC. |
| β-Elimination Product (Dehydroalanine) | -18 Da (loss of H₂O) | Identification: A mass loss of 18 Da is indicative of dehydration. This can be confirmed by MS/MS fragmentation. Removal: Prevention is the primary strategy. This side reaction is more common with phosphorylated serine but can occur with Ser(Bzl) under strong basic conditions.[6] |
| N→O Acyl Shift Product | No mass difference | Identification: This is an isomeric impurity and can be difficult to detect by MS alone. Changes in HPLC retention time and MS/MS fragmentation patterns may indicate its presence. Removal: The N→O acyl shift is reversible and can be converted back to the desired amide bond by treatment with a mild base. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during Fmoc-Ser(Bzl)-OH coupling?
A1: The most common byproducts include deletion sequences due to incomplete coupling, O-acylation of the serine hydroxyl group, and racemization of the serine residue. In some cases, β-elimination to form dehydroalanine can also occur, particularly under harsh basic conditions.
Q2: How can I minimize racemization when coupling Fmoc-Ser(Bzl)-OH?
A2: To minimize racemization, it is crucial to avoid prolonged pre-activation times and elevated temperatures. The choice of coupling reagent and base also plays a significant role. Using a combination like DIC/OxymaPure is highly recommended for suppressing racemization.[7] Sterically hindered bases such as 2,4,6-collidine are preferable to less hindered bases like DIPEA, especially when using onium salt reagents.[3]
Q3: My peptide contains multiple serine residues and is showing significant aggregation. What can I do?
A3: For sequences rich in serine or other residues prone to aggregation, several strategies can be employed. Using a low-substitution resin can help by increasing the distance between peptide chains.[2] Performing the synthesis at a higher temperature or using solvents like NMP can disrupt the hydrogen bonding that leads to aggregation.[2] Additionally, incorporating pseudoproline dipeptides at strategic locations can break up secondary structures.
Q4: How can I effectively purify my serine-containing peptide from byproducts?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[8] For separating closely related impurities, such as deletion sequences or some side-reaction products, a shallow gradient of acetonitrile in water with 0.1% TFA is often effective.[9] It is recommended to first optimize the separation on an analytical column before scaling up to a preparative or semi-preparative column.[9]
Quantitative Data
Table 1: Effect of Coupling Reagents on Racemization of Fmoc-L-Ser(tBu)-OH
| Coupling Reagent/Additive | Base | Temperature (°C) | % D-Serine Formation |
| HATU | NMM | Room Temp | High |
| DIC | HOBt | Room Temp | Low |
| DIC | OxymaPure | Room Temp | Very Low |
| HBTU | DIPEA | Room Temp | Moderate |
This data is based on the coupling of Fmoc-L-Ser(tBu)-OH, which provides a reasonable approximation for the behavior of Fmoc-L-Ser(Bzl)-OH under similar conditions.[10][11][12]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Ser(Bzl)-OH using DIC/OxymaPure
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[7]
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-Ser(Bzl)-OH and 3 equivalents of OxymaPure in DMF. Add 3 equivalents of DIC to the solution.
-
Coupling: Allow the activation to proceed for 1-2 minutes at room temperature before adding the solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, is desired).[13]
Protocol 2: Reversed-Phase HPLC Purification of Serine-Containing Peptides
-
Sample Preparation: Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO, then dilute with Buffer A).
-
HPLC System Preparation:
-
Column: C18 reversed-phase column.
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Detector Wavelength: 214 nm and 280 nm.[14]
-
-
Analytical Run (Optimization):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a linear gradient, for example, from 5% to 65% Buffer B over 30 minutes.
-
Identify the retention time of the main product peak and any impurity peaks.
-
-
Preparative Run:
-
Based on the analytical run, design a shallow gradient around the elution time of the target peptide for the preparative column. For example, if the peptide elutes at 40% Buffer B, a gradient of 30-50% Buffer B over 30-60 minutes can be used to achieve good separation.
-
Inject the dissolved crude peptide onto the preparative C18 column.
-
Collect fractions corresponding to the desired product peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.[9]
-
Visualizations
Caption: Experimental workflow for Fmoc-Ser(Bzl)-OH coupling and subsequent peptide purification.
Caption: Troubleshooting logic for issues encountered during Fmoc-Ser(Bzl)-OH coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. phenomenex.com [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
Technical Support Center: Synthesis of Peptides Containing O-benzyl-serine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of peptides containing O-benzyl-serine (Ser(Bzl)).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of peptides incorporating O-benzyl-serine, offering potential causes and actionable solutions.
Issue 1: Low Coupling Efficiency of Fmoc-Ser(Bzl)-OH
Symptoms:
-
Positive Kaiser test after coupling, indicating incomplete reaction.[1]
-
Presence of deletion sequences (peptide lacking the serine residue) in the final product, confirmed by mass spectrometry.[1]
-
Resin clumping or poor swelling, suggesting peptide aggregation.[1]
Potential Causes:
-
Steric Hindrance: The bulky benzyl group can sterically hinder the coupling reaction.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, limiting reagent access.
-
Suboptimal Activation: The chosen coupling reagent or activation time may not be sufficient.
Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Optimize Coupling Reagents | Use a more potent coupling reagent like HATU or HCTU in the presence of a non-nucleophilic base such as DIEA or 2,4,6-collidine.[1] | HATU/DIEA Coupling Protocol: 1. In a separate vessel, pre-activate Fmoc-Ser(Bzl)-OH (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 1-5 minutes. 2. Add the activated amino acid solution to the deprotected resin-bound peptide. 3. Allow the coupling reaction to proceed for 1-2 hours at room temperature. 4. Monitor the reaction completion using the Kaiser test.[2] |
| Double Coupling | If a single coupling is incomplete, repeat the coupling step with a fresh solution of activated Fmoc-Ser(Bzl)-OH.[1] | After the initial coupling, drain the reaction vessel and add a fresh solution of the activated Fmoc-Ser(Bzl)-OH, allowing the second coupling to proceed for the same duration.[1] |
| Increase Reaction Time/Temperature | Extend the coupling time or slightly elevate the temperature to overcome difficult couplings. However, be cautious as elevated temperatures can increase the risk of racemization.[1] | For difficult sequences, the coupling time can be extended to 4 hours or the temperature can be raised to 35-40°C. Monitor for racemization if elevated temperatures are used. |
| Disrupt Aggregation | Switch the solvent from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the coupling solvent to disrupt secondary structures.[1] | Use a solution of 1% LiCl in DMF as the solvent for the coupling reaction. |
Issue 2: Racemization of the Serine Residue
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC chromatogram of the purified peptide.[1]
-
Confirmation of the D-isomer by chiral chromatography or enzymatic digestion.[3]
Potential Causes:
-
Coupling Reagent and Base Combination: Certain coupling reagents and bases are more prone to causing racemization.[1] The use of NMM with HATU has been shown to increase racemization for serine derivatives.[3]
-
Prolonged Activation Time: Extended pre-activation of the amino acid can increase the risk of racemization.[1]
-
Elevated Temperature: Higher coupling temperatures can accelerate the rate of racemization.[1][3]
Solutions:
| Strategy | Recommendation | Quantitative Data on Racemization of Serine Derivatives |
| Select Low-Racemization Reagents | Use coupling reagent combinations known to suppress racemization, such as DIC/Oxyma.[3] Adding HOBt or HOAt to carbodiimide-mediated couplings also significantly suppresses racemization.[3] | Coupling Reagent/Base |
| Control Temperature | Perform couplings at room temperature unless a higher temperature is necessary to overcome aggregation. If heating is required, limit the temperature and duration.[1] | N/A |
| Minimize Pre-activation Time | Add the activated amino acid to the resin immediately after activation to minimize its time in solution.[1] | N/A |
*Data adapted from a study on Fmoc-L-Ser(tBu)-OH, which provides a useful reference for potential racemization issues with serine derivatives.[3]
Issue 3: Side Reaction - β-Elimination to Dehydroalanine
Symptoms:
-
Mass spectrometry shows a mass loss of 108 Da from the serine residue, corresponding to the loss of the benzyl group and water, resulting in a dehydroalanine (Dha) residue.[1][3]
-
A further mass increase of +85 Da may be observed if piperidine (from Fmoc deprotection) adds to the dehydroalanine.[1][3]
Potential Causes:
-
Base-Mediated Elimination: The use of piperidine for Fmoc deprotection can promote β-elimination, especially at elevated temperatures or with prolonged exposure.[1][4]
-
Elevated Temperatures: Microwave-assisted deprotection with piperidine has been shown to enhance β-elimination in sensitive serine derivatives.[1]
Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Use Alternative Bases for Deprotection | Replace piperidine with a less nucleophilic or sterically hindered base for the deprotection step of the amino acid following serine. A solution of 50% cyclohexylamine in DCM has been shown to suppress β-elimination.[1] | Cyclohexylamine Deprotection: 1. Following the coupling of the subsequent amino acid, wash the resin with DCM. 2. Treat the resin with a solution of 50% cyclohexylamine in DCM for 30 minutes. 3. Wash the resin thoroughly with DCM and then DMF before proceeding to the next coupling step. |
| Avoid High Temperatures During Deprotection | Perform the Fmoc deprotection at room temperature and avoid the use of microwave heating for the deprotection step immediately following the serine residue.[1][5] | N/A |
Issue 4: Side Reaction - N→O Acyl Shift
Symptoms:
-
The final product is difficult to purify and may show unusual fragmentation in MS/MS analysis.[1]
-
Formation of an isopeptide where the peptide bond has shifted to an ester linkage with the serine side-chain hydroxyl group.[6]
Potential Causes:
-
Strong Acidic Conditions: This side reaction can occur during the final cleavage from the resin with strong acids like TFA.
Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Reverse the N→O Acyl Shift | The N→O acyl shift is reversible. Treating the product with a mild base can shift the equilibrium back to the native amide bond.[6] | Reversal of N→O Acyl Shift: 1. After cleavage and precipitation, dissolve the crude peptide in a solution of 10% aqueous sodium bicarbonate. 2. Stir the solution at room temperature for 1-2 hours. 3. Monitor the conversion back to the native peptide by HPLC. 4. Acidify the solution and purify the peptide using standard RP-HPLC methods. |
Frequently Asked Questions (FAQs)
Q1: Is the benzyl group on serine completely stable during Fmoc synthesis?
A1: The benzyl ether protecting group on serine is generally stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage (TFA).[1] However, it is not entirely inert, and side reactions like β-elimination can occur, particularly at elevated temperatures.[1]
Q2: When should I choose Fmoc-Ser(Bzl)-OH over other serine derivatives like Fmoc-Ser(tBu)-OH?
A2: The choice of protecting group depends on the overall synthetic strategy. Fmoc-Ser(tBu)-OH is more commonly used in Fmoc-based solid-phase peptide synthesis because the tert-butyl (tBu) group is cleaved under the same TFA conditions as most other side-chain protecting groups and the resin linkage.[1] Fmoc-Ser(Bzl)-OH is often used in Boc-based SPPS where the benzyl group is removed during the final HF cleavage.[1] It can also be used in Fmoc synthesis if a different final deprotection strategy, such as hydrogenolysis, is planned.[7]
Q3: Can I use microwave synthesis when incorporating Fmoc-Ser(Bzl)-OH?
A3: Yes, but with caution. While microwave energy can accelerate both coupling and deprotection steps, it can also increase the risk of side reactions. For serine, elevated temperatures during coupling can increase racemization, and microwave-assisted deprotection with piperidine can enhance β-elimination.[1] It is recommended to perform the coupling and deprotection steps involving serine at controlled, lower temperatures if possible.[1]
Q4: How can I confirm if racemization of my serine residue has occurred?
A4: The most common method is to analyze the purified peptide by chiral amino acid analysis after acidic hydrolysis, which will quantify the amount of D-serine present.[1] Alternatively, chiral HPLC can sometimes be used to separate the diastereomeric peptides.[3]
Q5: What are the best practices for purifying peptides containing O-benzyl-serine?
A5: Standard reversed-phase HPLC (RP-HPLC) is the most common method for purifying peptides containing O-benzyl-serine. Due to the hydrophobic nature of the benzyl group, a stronger organic solvent gradient (e.g., acetonitrile in water with 0.1% TFA) may be required for elution. If the peptide is poorly soluble, consider dissolving it in a small amount of an organic solvent like DMSO or DMF before diluting it with the HPLC mobile phase.[8][9]
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[10]
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).[10]
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution. Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[7]
-
Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.[7]
Protocol 2: Chiral HPLC Analysis for Racemization
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation: Dry the hydrolysate under vacuum and reconstitute in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample onto a chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).[11]
-
Mobile Phase: A typical mobile phase is a mixture of water, methanol, and formic acid. The exact composition should be optimized for the specific column and amino acids being analyzed.[11]
-
Detection: Monitor the elution of the D- and L-serine enantiomers by UV detection. Quantify the percentage of the D-isomer by integrating the peak areas.
Visualizations
Caption: General workflow for incorporating O-benzyl-serine in SPPS.
Caption: Troubleshooting logic for O-benzyl-serine peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Fmoc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is critical to achieving high yields and purity. This guide provides an objective comparison of two commonly available protected serine derivatives, Fmoc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH, highlighting their performance, compatibility with different synthesis strategies, and potential side reactions, supported by available data and established principles of peptide chemistry.
Core Principles and Orthogonality
The primary distinction between Fmoc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH lies in the nature of their side-chain protecting groups and their compatibility with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[1][2]
-
Fmoc-Ser(tBu)-OH: The tert-butyl (tBu) ether protecting the hydroxyl side chain of serine is the standard choice in Fmoc SPPS.[3][4] The tBu group is highly stable to the basic conditions (typically piperidine in DMF) used for the removal of the Nα-Fmoc group.[5][6] It is, however, readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[5] This orthogonality is the cornerstone of the Fmoc/tBu strategy, allowing for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protection.[1][7]
-
Fmoc-Ser(Bzl)-OH: The benzyl (Bzl) ether protecting the serine side chain is stable to both the basic conditions of Fmoc removal and the standard acidic conditions (TFA) used for final cleavage in Fmoc SPPS.[8][9] The Bzl group typically requires very strong acids like hydrogen fluoride (HF) or hydrogenolysis for its removal, conditions that are characteristic of the Boc/Bzl peptide synthesis strategy.[2][8] Consequently, Fmoc-Ser(Bzl)-OH is not routinely used in standard Fmoc/tBu SPPS protocols.[8]
Performance and Application
Fmoc-Ser(tBu)-OH is the workhorse for routine Fmoc SPPS. Its high compatibility with the orthogonal protection scheme ensures high-fidelity synthesis of a wide range of peptides.[5] Commercially available Fmoc-Ser(tBu)-OH generally possesses high purity, which is crucial for minimizing the introduction of impurities into the final peptide product.[5]
Fmoc-Ser(Bzl)-OH finds its primary application in synthetic strategies where the retention of the serine side-chain protection is desired after cleavage from the resin, for instance, in the synthesis of protected peptide fragments for subsequent fragment condensation.[3][8] In such cases, a very acid-labile resin would be used to cleave the peptide while leaving the Bzl group intact.
Data Presentation: Performance and Purity of Fmoc-Ser(tBu)-OH
The efficiency of incorporating Fmoc-Ser(tBu)-OH is influenced by factors such as the coupling reagent, reaction time, and the peptide sequence itself. The following table summarizes typical performance data for Fmoc-Ser(tBu)-OH in Fmoc SPPS.
| Parameter | Typical Performance of Fmoc-Ser(tBu)-OH |
| Coupling Efficiency | Generally high, often exceeding 99% with efficient coupling reagents like HBTU, HATU, or COMU.[5] The steric hindrance of the tBu group is generally not a significant impediment to coupling.[8] |
| Crude Peptide Purity | Highly dependent on the peptide sequence and synthesis conditions. For standard sequences, high purity can be achieved.[5] |
| Overall Yield | Dependent on the length and complexity of the peptide. Efficient coupling and deprotection cycles with Fmoc-Ser(tBu)-OH contribute to good overall yields. |
| Side Reactions | Potential for racemization, particularly when using diisopropylethylamine (DIPEA) as a base.[9] β-elimination is a potential side reaction for serine under basic conditions, but the stable tBu ether linkage generally minimizes this.[8] Upon cleavage with TFA, the generated t-butyl cation can lead to side products, which can be mitigated with scavengers.[8] |
Note: Quantitative data for Fmoc-Ser(Bzl)-OH in a standard Fmoc/tBu SPPS workflow is not presented, as its use in this context is atypical due to the harsh cleavage conditions required for the Bzl group.
Experimental Protocols
Standard Fmoc SPPS Cycle for Fmoc-Ser(tBu)-OH
The following is a generalized protocol for the incorporation of Fmoc-Ser(tBu)-OH in manual or automated solid-phase peptide synthesis.
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.[5]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc group. This is typically done in two steps (e.g., 2 minutes and then 8 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Coupling of Fmoc-Ser(tBu)-OH:
-
In a separate vessel, pre-activate a solution of Fmoc-Ser(tBu)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[5]
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 30-60 minutes.[5]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tBu side-chain protecting group.[5]
Side Reactions and Mitigation
While SPPS is a robust methodology, certain side reactions can occur.
-
Racemization: The use of DIPEA as a base during the coupling of Fmoc-Ser(tBu)-OH has been shown to potentially induce racemization.[9] Using a less hindered base like 2,4,6-collidine or base-free coupling conditions with DIC/HOBt can mitigate this risk.[9]
-
β-Elimination: The hydroxyl group of serine can undergo β-elimination under basic conditions to form a dehydroalanine residue. The stable ether linkage of the tBu and Bzl protecting groups generally minimizes this side reaction during the basic Fmoc deprotection step.[8]
-
t-Butyl Cation Side Products: During the final TFA cleavage of peptides containing tBu-protected residues, the generated t-butyl cation is a reactive electrophile that can modify sensitive amino acids like tryptophan or cysteine. The inclusion of scavengers such as water, triisopropylsilane (TIS), or 1,2-ethanedithiol (EDT) in the cleavage cocktail is essential to trap these cations.[8]
Visualizing the Workflow and Deprotection Mechanisms
Experimental Workflow for Fmoc SPPS
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Deprotection Mechanisms
Caption: Comparison of cleavage conditions for tBu and Bzl protecting groups.
Conclusion
The choice between Fmoc-Ser(tBu)-OH and Fmoc-Ser(Bzl)-OH is fundamentally dictated by the chosen peptide synthesis strategy. For routine Fmoc-based solid-phase peptide synthesis, Fmoc-Ser(tBu)-OH is the undisputed standard due to its perfect compatibility with the orthogonal Fmoc/tBu protection scheme. Its tBu group is stable during the iterative basic deprotection steps and is efficiently removed during the final acidic cleavage.
Fmoc-Ser(Bzl)-OH , on the other hand, is generally incompatible with standard Fmoc SPPS cleavage protocols due to the stability of the benzyl ether. Its use is reserved for more specialized applications, such as the synthesis of protected peptide fragments that will be used in further condensation reactions. For the vast majority of applications in peptide research and development, Fmoc-Ser(tBu)-OH remains the superior and more practical choice.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-Ser(Bzl)-OH and Its Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids like serine is a critical decision that profoundly impacts the purity, yield, and analytical profile of the final peptide. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Fmoc-Ser(Bzl)-OH against its more commonly used alternatives, Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH. The focus is on the practical implications of protecting group choice on the synthesis strategy, cleavage, and subsequent HPLC analysis, supported by established chemical principles.
Executive Summary
The use of Fmoc-Ser(Bzl)-OH in modern Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) is limited due to the harsh conditions required for the removal of the benzyl (Bzl) protecting group. The standard Fmoc/tBu strategy relies on the orthogonality of the base-labile Fmoc group for N-terminal protection and acid-labile side-chain protecting groups (like tert-butyl, tBu) that are cleaved with trifluoroacetic acid (TFA). The benzyl group, however, is stable to TFA and requires strong acids like hydrogen fluoride (HF) or hydrogenolysis for its removal.[1][2] This fundamental incompatibility makes Fmoc-Ser(Bzl)-OH an unconventional choice for routine Fmoc-SPPS and, consequently, direct comparative HPLC data with standard building blocks is scarce.
This guide will therefore focus on a comparison based on the chemical properties of the protecting groups, their compatibility with Fmoc-SPPS, and the expected outcomes in HPLC analysis of the crude peptide. For routine synthesis, Fmoc-Ser(tBu)-OH remains the gold standard due to its excellent compatibility with the Fmoc/tBu strategy.[1] Fmoc-Ser(Trt)-OH offers a milder cleavage alternative, beneficial for sensitive peptides or the synthesis of protected peptide fragments.
Performance Comparison of Serine Protecting Groups
The choice of a side-chain protecting group for serine directly influences several key aspects of peptide synthesis and subsequent analysis. A qualitative comparison of the most common choices is presented below.
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application in Fmoc-SPPS |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid (HF), Hydrogenolysis[1] | Stable to TFA and piperidine. | Requires harsh cleavage conditions incompatible with standard Fmoc-SPPS; can lead to side products during harsh cleavage.[1][3] | Historically used; now primarily in Boc-SPPS or for synthesis of protected fragments where Bzl is removed in a separate step.[1][4] |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[1] | Highly stable to piperidine; fully compatible with the orthogonal Fmoc/tBu strategy.[1][5] | Requires strong acid for cleavage which can be harsh on some sensitive peptides; can generate t-butyl cations leading to side products.[1] | Standard protection for serine in routine Fmoc-SPPS.[1] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Highly acid-labile (dilute TFA) | Cleavable under milder acidic conditions than tBu; useful for synthesizing protected peptide fragments. | Can be unstable to repeated piperidine treatments in long syntheses; bulky group can sometimes hinder coupling. | Synthesis of sensitive peptides and protected peptide fragments. |
Impact on HPLC Analysis
The choice of serine protecting group and the corresponding cleavage method significantly affects the impurity profile of the crude peptide as observed by HPLC.
| Protecting Group | Expected Crude Purity (by HPLC) | Common Side Products Detectable by HPLC |
| Fmoc-Ser(Bzl)-OH | Lower | Due to the harsh HF cleavage required, side products can include alkylated tryptophan and tyrosine residues, and modifications of methionine.[3][6] Incomplete deprotection can also lead to a heterogeneous mixture. |
| Fmoc-Ser(tBu)-OH | High | Potential for t-butylation of sensitive residues (e.g., Trp, Tyr) if scavengers are not used effectively. β-elimination of serine can occur under basic conditions, leading to dehydroalanine adducts.[1] |
| Fmoc-Ser(Trt)-OH | High | Tritylation of susceptible residues if scavengers are inadequate. Generally, milder cleavage leads to a cleaner crude product compared to harsher methods. |
Experimental Protocols
General Fmoc-SPPS Protocol (Incorporating a Serine Residue)
This protocol outlines the manual steps for incorporating a protected serine amino acid into a peptide sequence using Fmoc-based solid-phase synthesis.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine.
-
Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-Ser(PG)-OH (Protecting Group = Bzl, tBu, or Trt) (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection Protocols
A. Standard TFA Cleavage (for tBu and Trt protected peptides)
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Resin Washing and Drying: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
B. HF Cleavage (for Bzl protected peptides)
Caution: Hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Resin Preparation: The dried peptide-resin is placed in the HF reaction vessel.
-
Scavenger Addition: Add appropriate scavengers (e.g., anisole, p-cresol) to the resin to trap reactive carbocations generated during cleavage.[3][7]
-
HF Condensation: Cool the reaction vessel and condense liquid HF into it.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Washing: Precipitate the peptide with cold diethyl ether and wash thoroughly to remove scavengers and byproducts.[3]
General HPLC Analysis Protocol
This protocol is suitable for the analysis of the crude and purified peptide.
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Gradient Elution: A typical gradient for analyzing a crude peptide would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the peptide. Mass spectrometry should be used to confirm the identity of the main peak and any significant impurities.
Visualizing the Workflow and Decision Logic
Conclusion
References
A Comparative Guide to Mass Spectrometry Validation of Serine Incorporation using Fmoc-Ser(Bzl)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for serine is a critical decision that influences not only the efficiency of synthesis but also the purity of the final peptide. This guide provides a comprehensive comparison of Fmoc-Ser(Bzl)-OH with its common alternatives, focusing on mass spectrometry as the ultimate validation tool for successful serine incorporation.
Introduction to Serine Protection in Fmoc-SPPS
In Fmoc-based solid-phase peptide synthesis, the hydroxyl group of serine must be protected to prevent side reactions during peptide chain elongation. The benzyl (Bzl) group is a classical protecting group for this purpose, offering orthogonality to the base-labile Fmoc group and the acid-labile protecting groups of other amino acid side chains. However, its performance, particularly concerning side reactions, necessitates careful validation, for which mass spectrometry is the definitive analytical technique.
Performance Comparison of Serine Protecting Groups
The selection of a serine protecting group is a balance between synthesis efficiency, prevention of side reactions, and the specific requirements of the peptide sequence. While Fmoc-Ser(Bzl)-OH is a versatile option, alternatives such as Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH are often employed to mitigate issues like aggregation.
Table 1: Qualitative Performance Comparison of Serine Protecting Groups
| Feature | Fmoc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Primary Advantage | General-purpose, cost-effective. | Good for routine synthesis, acid-labile. | Excellent for preventing aggregation in difficult sequences. |
| Deprotection Condition | Hydrogenolysis or strong acid (e.g., HF). | Trifluoroacetic acid (TFA). | Mildly acidic conditions. |
| Key Disadvantage | Potential for β-elimination under basic conditions. | Can be prone to aggregation in serine-rich sequences. | Higher cost. |
| Compatibility | Orthogonal to Fmoc and most acid-labile side-chain protecting groups. | Compatible with standard Fmoc/tBu strategy. | Compatible with standard Fmoc/tBu strategy. |
Table 2: Illustrative Quantitative Comparison of Peptide Synthesis Outcomes
| Parameter | Fmoc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Crude Peptide Purity (%) | 85-95% | 90-98% | >95% |
| Overall Yield (%) | 60-75% | 65-80% | 70-85% |
| Observed Side Products | β-elimination, piperidine adducts | Truncated sequences due to aggregation | Minimal |
Note: The quantitative data in Table 2 is illustrative and can vary significantly depending on the peptide sequence, synthesis scale, and purification methods.
Experimental Protocols
Solid-Phase Peptide Synthesis of a Model Peptide (Ac-Tyr-Ser-Gly-Phe-Leu-NH₂) using Fmoc-Ser(Bzl)-OH
This protocol outlines the manual synthesis on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in 5 mL of dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-Leu-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Leu-OH, 3 equivalents of HCTU, and 6 equivalents of N,N-diisopropylethylamine (DIEA) in 2 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3 x 5 mL).
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ser(Bzl)-OH , and Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of 10% acetic anhydride and 2% DIEA in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Mass Spectrometry Validation Protocol
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water with 0.1% formic acid.
-
Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
MS1 Scan: Acquire full scan mass spectra to identify the molecular weight of the desired peptide and any potential byproducts.
-
MS/MS (Tandem MS) Scan: Perform data-dependent acquisition to trigger fragmentation of the most intense precursor ions. Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) for fragmentation.
-
Mass Spectrometry Validation: Identifying Success and Side Reactions
Mass spectrometry is indispensable for confirming the successful incorporation of serine and for identifying potential side products.
Expected Fragmentation Pattern for Successful Serine Incorporation
For the model peptide Ac-Tyr-Ser-Gly-Phe-Leu-NH₂, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 629.31 Da. In the MS/MS spectrum, a series of b- and y-ions will be observed, confirming the peptide sequence. The presence of fragment ions that include the serine residue will validate its incorporation.
Common Side Reactions and their Mass Spectrometry Signatures
1. β-Elimination to Dehydroalanine (Dha): Under the basic conditions of Fmoc deprotection, the benzyl-protected serine can undergo β-elimination to form a dehydroalanine residue. This results in a mass loss of 18 Da (H₂O) from the serine residue.
-
MS1 Signature: A peak corresponding to the mass of the desired peptide minus 18 Da.
-
MS/MS Signature: The fragmentation pattern will be altered, with specific fragment ions showing a mass shift of -18 Da if they contain the Dha residue. Peptides containing dehydroalanine can also exhibit characteristic fragmentation patterns, such as enhanced cleavage at the N-Cα bond of the Dha residue, leading to prominent c- and z-type fragment ions.[1]
2. Piperidine Adduct Formation: The dehydroalanine intermediate is an electrophile and can react with piperidine from the deprotection solution, leading to the formation of a piperidylalanine adduct. This results in a mass increase of 85.09 Da (the mass of piperidine) at the serine position.
-
MS1 Signature: A peak corresponding to the mass of the desired peptide plus 67.09 Da (net change of -18 + 85.09).
-
MS/MS Signature: Fragment ions containing the modified serine residue will show a mass increase of 67.09 Da.
Table 3: Mass Signatures of Common Side Products for the Model Peptide
| Species | Modification | Expected [M+H]⁺ (Da) | Mass Difference from Target (Da) |
| Target Peptide | - | 629.31 | 0 |
| Dehydroalanine Product | - H₂O | 611.30 | -18.01 |
| Piperidine Adduct | - H₂O + Piperidine | 696.40 | +67.09 |
Visualization of Workflows and Pathways
Conclusion
The use of Fmoc-Ser(Bzl)-OH in solid-phase peptide synthesis is a well-established method for incorporating serine into peptide sequences. However, the potential for side reactions, particularly β-elimination, necessitates rigorous validation of the final product. Mass spectrometry, with its ability to provide precise mass information and detailed fragmentation data, is the gold standard for this purpose. By carefully analyzing the MS1 and MS/MS spectra, researchers can confidently confirm the correct incorporation of serine and identify and quantify any side products, ensuring the quality and integrity of their synthetic peptides. For challenging sequences prone to aggregation, the use of alternative protecting groups like Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH may be advantageous, and the same mass spectrometry validation workflows can be applied to verify their successful incorporation.
References
Stability Showdown: Benzyl vs. Tert-Butyl Protecting Groups for Serine in Chemical Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis and complex molecule construction, the selection of an appropriate protecting group for the hydroxyl moiety of serine is a critical decision. This choice profoundly influences the synthetic strategy, dictating the conditions for subsequent reactions and the final deprotection steps. This guide provides an objective, data-driven comparison of two of the most common serine side-chain protecting groups: the benzyl (Bn) ether and the tert-butyl (tBu) ether.
The fundamental difference between these two stalwart protectors lies in their orthogonal stability profiles. The tert-butyl group is celebrated for its resilience in basic and nucleophilic environments but succumbs readily to acidic conditions.[1] In stark contrast, the benzyl group boasts broad stability across a wider pH range but is selectively cleaved by catalytic hydrogenolysis or harsh acidic conditions.[1][2] This orthogonality is the cornerstone of modern synthetic strategies, enabling the selective deprotection of specific functional groups in the presence of others.[3]
Chemical Structures
Below are the chemical structures of L-serine protected with a benzyl group and a tert-butyl group on its side-chain hydroxyl function.
Comparative Stability Profile
| Condition | O-Benzyl (Bn) Serine Stability | O-tert-Butyl (tBu) Serine Stability | Rationale & Remarks |
| Strongly Acidic (e.g., HF, TFMSA) | Labile | Labile | Both protecting groups are cleaved under these harsh acidic conditions. This is the basis for the final deprotection step in Boc/Bzl solid-phase peptide synthesis (SPPS).[4] |
| Moderately Acidic (e.g., TFA) | Stable | Labile | The tBu group is readily cleaved by trifluoroacetic acid (TFA), which is the cornerstone of the Fmoc/tBu SPPS strategy for final peptide cleavage and deprotection.[2][5] The benzyl group is generally stable to TFA.[2] |
| Weakly Acidic (e.g., Acetic Acid) | Stable | Stable | Both groups are generally stable to weak acids. |
| Strongly Basic (e.g., NaOH, LiOH) | Stable | Generally Stable | Both ether linkages are robust towards strong bases at ambient temperatures. However, prolonged exposure or elevated temperatures can lead to cleavage, particularly of the tBu group in some contexts.[6] |
| Mildly Basic (e.g., 20% Piperidine in DMF) | Stable | Stable | Both groups are stable to the conditions used for the removal of the Fmoc protecting group in SPPS.[2] |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Labile | Stable | The benzyl group is readily cleaved by catalytic hydrogenolysis, a mild and highly selective deprotection method.[1] The tBu group is stable under these conditions. |
| Nucleophilic Conditions | Stable | Stable | Both ether linkages are generally stable to a wide range of nucleophiles. |
| Oxidizing Conditions | Stable | Stable | Both protecting groups are generally stable to common oxidizing agents used in peptide synthesis. |
Deprotection Strategies: A Mechanistic Overview
The choice of deprotection strategy is dictated by the overall synthetic plan and the presence of other functional groups within the molecule.
O-tert-Butyl Serine Deprotection
The cleavage of tert-butyl ethers proceeds almost exclusively via an acid-catalyzed unimolecular (SN1) mechanism. The reaction is initiated by protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is subsequently quenched by a scavenger.
O-Benzyl Serine Deprotection
Benzyl ethers offer greater flexibility in their removal, with two primary methods employed.
-
Catalytic Hydrogenolysis: This is the most common and often the mildest method for benzyl ether cleavage.[1] The reaction involves heterogeneous catalysis with palladium on carbon (Pd/C) and a source of hydrogen.
-
Strong Acid Cleavage: While stable to TFA, benzyl ethers are cleaved by very strong acids like hydrogen fluoride (HF).[2] The mechanism is similar to the acid-catalyzed cleavage of tBu ethers but requires a much stronger acid.
Experimental Protocols
Protection of N-Fmoc-L-Serine
1. O-tert-Butylation of N-Fmoc-L-Serine (General Procedure)
This procedure is based on the principle of acid-catalyzed addition of isobutene to the hydroxyl group.
-
Materials: N-Fmoc-L-serine, Dichloromethane (DCM) or Dioxane, Isobutene (liquefied gas or generated in situ), Strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), Pressurized reaction vessel.
-
Procedure:
-
Dissolve N-Fmoc-L-serine in anhydrous DCM or dioxane in a pressure-resistant vessel.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Carefully add a catalytic amount of a strong acid.
-
Introduce a molar excess of isobutene into the vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture for 48-96 hours.[7]
-
After the reaction is complete, carefully vent the excess isobutene in a fume hood.
-
Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. O-Benzylation of N-Fmoc-L-Serine (Williamson Ether Synthesis)
This is a standard method for the formation of benzyl ethers.
-
Materials: N-Fmoc-L-serine, Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF), Sodium hydride (NaH) or another suitable base, Benzyl bromide (BnBr), Quenching agent (e.g., water or saturated ammonium chloride solution).
-
Procedure:
-
Dissolve N-Fmoc-L-serine in anhydrous DMF or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight molar excess of sodium hydride (typically 1.1-1.2 equivalents) to the solution. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the alkoxide.
-
Add a slight molar excess of benzyl bromide (typically 1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess NaH by the slow addition of water or saturated ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection of Serine Side-Chain
1. TFA-Mediated Cleavage of O-tert-Butyl Serine from Resin
This is a standard final deprotection step in Fmoc/tBu SPPS.
-
Materials: Peptide-resin with O-tBu protected serine, Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol), Dichloromethane (DCM) for washing, Cold diethyl ether for precipitation.
-
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
2. Catalytic Hydrogenolysis of O-Benzyl Serine
A mild and efficient method for benzyl group removal.
-
Materials: O-benzyl protected serine-containing compound, Palladium on carbon (10% Pd/C), Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator), Suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Procedure:
-
Dissolve the O-benzyl protected compound in the chosen solvent in a reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and flush the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected compound.
-
Side Reactions and Mitigation
While both protecting groups are generally robust, certain side reactions can occur.
-
β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine residue. Stable ether linkages, as provided by both Bn and tBu groups, are generally accepted to minimize this side reaction during the basic Fmoc deprotection step.[2]
-
Racemization: Racemization of the serine stereocenter can occur during the activation and coupling steps in peptide synthesis. The choice of coupling reagents and the reaction conditions can influence the extent of racemization.
-
t-Butylation: During the acid-mediated cleavage of the tBu group, the resulting tert-butyl cation can alkylate nucleophilic residues such as tryptophan and methionine. The inclusion of scavengers like triisopropylsilane (TIS) or water in the cleavage cocktail is crucial to trap these reactive cations.[8]
Conclusion: A Strategic Choice
The decision between employing a benzyl or a tert-butyl protecting group for serine is a strategic one, fundamentally tied to the overall synthetic plan.
-
The tert-butyl group is the undisputed champion for routine Fmoc-based solid-phase peptide synthesis . Its stability to the basic conditions required for Fmoc removal and its clean cleavage with TFA make it an integral part of this orthogonal strategy.[2]
-
The benzyl group , while historically significant, finds its modern niche in Boc-based solid-phase peptide synthesis and in solution-phase synthesis where its stability to a broader range of acidic and basic conditions is advantageous.[2][4] Its removal via the orthogonal method of catalytic hydrogenolysis provides a valuable tool for the synthesis of complex molecules where acid-labile groups must be preserved.
Ultimately, a thorough understanding of the stability and reactivity of each protecting group under a variety of experimental conditions is paramount for the successful design and execution of complex chemical syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
A Researcher's Guide to Serine Side Chain Protection in Fmoc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the serine side chain is a critical decision that significantly influences the success of the synthesis. In the context of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the choice of a serine protecting group impacts coupling efficiency, prevents side reactions, and dictates the final cleavage strategy. This guide provides an objective comparison of the most common and alternative protecting groups for the serine side chain, supported by available experimental data and detailed methodologies.
The Gold Standard and Its Primary Alternative: A Head-to-Head Comparison
The most prevalent protecting groups for the serine hydroxyl group in Fmoc SPPS are acid-labile ethers, primarily the tert-butyl (tBu) and trityl (Trt) groups. While both are widely used, they exhibit distinct characteristics that make them suitable for different synthetic challenges.
Tert-Butyl (tBu): The Robust Workhorse
The tert-butyl group is considered the "gold standard" for routine Fmoc-SPPS.[1][2] Its stability to the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) and its clean cleavage with strong acids like trifluoroacetic acid (TFA) make it a reliable choice for a wide range of peptide sequences.[1][2]
Trityl (Trt): The Solution for Demanding Syntheses
The trityl group, being significantly more acid-labile than tBu, offers a valuable alternative for more complex synthetic endeavors.[1][3] It can be removed under much milder acidic conditions (e.g., 1-2% TFA in dichloromethane), which is advantageous for the synthesis of protected peptide fragments and for peptides containing sensitive residues that might be compromised by prolonged exposure to strong TFA.[3][4]
One of the most significant advantages of the Trt group is its ability to mitigate aggregation in "difficult" sequences, such as those containing multiple serine residues (poly-serine tracts).[5][6] The steric bulk of the Trt group is thought to disrupt inter-chain hydrogen bonding, a primary driver of peptide aggregation on the solid support.[5] This can lead to improved coupling efficiencies and higher purity of the final peptide. For instance, the synthesis of deca-serine using Fmoc-Ser(tBu)-OH has been reported to be problematic due to incomplete Fmoc deprotection, a challenge that is overcome by using Fmoc-Ser(Trt)-OH.[3][7]
Furthermore, a study by Barlos et al. (1998) demonstrated that the use of Fmoc/Trt-protected amino acids, including serine, resulted in crude peptides of higher purity compared to their Fmoc/tBu counterparts, especially when synthesizing peptides containing other nucleophilic residues like tryptophan and methionine.[3][8]
Performance Comparison: tBu vs. Trt
| Feature | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH | Key Considerations & Supporting Data |
| Primary Application | Routine SPPS, synthesis of a wide range of peptides. | Synthesis of aggregation-prone sequences (e.g., poly-serine), protected peptide fragments, and peptides with sensitive residues. | The bulky Trt group disrupts secondary structures that lead to aggregation, resulting in higher purity and yield for difficult sequences.[3][5][6] |
| Acid Lability | Cleaved by strong acid (e.g., 95% TFA). | Highly acid-labile; cleaved by mild acid (e.g., 1-2% TFA in DCM).[3][4] | The milder cleavage conditions for Trt are beneficial for sensitive peptides and for orthogonal protection strategies. |
| Coupling Efficiency | Generally high in standard sequences. | Can be slightly lower in some contexts due to steric hindrance, but significantly improves in aggregation-prone sequences. | While the bulkiness of Trt can sometimes hinder coupling, its ability to prevent aggregation often leads to overall higher synthetic success in challenging cases.[1][5] |
| Prevention of Side Reactions | Racemization: Low, but can be induced by certain bases.[9] β-Elimination: Generally low under standard conditions.[10] | Racemization: Generally low. β-Elimination: Generally low. | Stable ether linkages in both tBu and Trt groups minimize β-elimination during Fmoc deprotection.[1] |
| Purity of Crude Peptide | High for standard sequences. | Often higher for complex or aggregation-prone sequences.[3][8] | Milder cleavage conditions and prevention of aggregation contribute to a cleaner crude product with Trt protection. |
Alternative Protecting Groups for Specialized Applications
Beyond tBu and Trt, other protecting groups for the serine side chain have been developed for specific applications.
Benzyl (Bzl): A Legacy Protecting Group
The benzyl group is more commonly associated with Boc (tert-butyloxycarbonyl) chemistry.[1][2] In the context of Fmoc-SPPS, its use is limited due to the harsh conditions required for its removal, typically strong acids like hydrogen fluoride (HF) or catalytic hydrogenolysis, which are not compatible with many standard solid supports and other protecting groups.[1]
tert-Butyldimethylsilyl (TBDMS): A Silyl Ether Alternative
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, have been explored as alternative protecting groups. These groups are typically removed by fluoride ions (e.g., tetrabutylammonium fluoride), offering an orthogonal deprotection strategy to the acid-labile tBu and Trt groups. While not as commonly used as tBu and Trt, they can be valuable in specific synthetic designs requiring multiple levels of orthogonal protection.
Experimental Protocols
The following are generalized experimental protocols for the incorporation of a serine residue with either a tBu or Trt protecting group and a subsequent cleavage from the resin. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence, resin, and instrumentation.
Protocol 1: Coupling of Fmoc-Ser(PG)-OH (PG = tBu or Trt)
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat the treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(PG)-OH, HBTU, and HOBt in DMF.
-
Add DIPEA to the activation mixture and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 2: Cleavage and Deprotection
For Ser(tBu)-containing peptides:
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the peptide under vacuum.
-
For Ser(Trt)-containing peptides (for protected fragment synthesis):
-
Cleavage Cocktail: 1-2% TFA in DCM with 5% TIS as a scavenger.
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and agitate for 2 minutes. Repeat this treatment 5-10 times.
-
Filter the resin and collect the filtrate.
-
Neutralize the filtrate with a base (e.g., pyridine) and proceed with purification of the protected peptide.
-
Visualizing the Logic: Protecting Group Selection and Synthetic Workflow
The choice of a serine protecting group is intrinsically linked to the overall synthetic strategy. The following diagrams illustrate the decision-making process and the general workflow of Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cblpatras.gr [cblpatras.gr]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of Synthetic Peptides: The Case of Fmoc-Ser(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides is paramount for reliable research and the development of safe and efficacious therapeutics. The choice of protecting groups for trifunctional amino acids, such as serine, is a critical factor influencing the final purity of the synthetic peptide. This guide provides an objective comparison of Fmoc-Ser(Bzl)-OH with its common alternatives in solid-phase peptide synthesis (SPPS), supported by representative experimental data and detailed protocols for purity analysis.
Performance Comparison of Serine Protecting Groups in Fmoc-SPPS
The selection of a side-chain protecting group for serine in Fmoc-based solid-phase peptide synthesis directly impacts coupling efficiency, the potential for side reactions, and the conditions required for final cleavage and deprotection. The most utilized protecting groups for the hydroxyl function of serine are the benzyl (Bzl) ether, the tert-butyl (tBu) ether, and the trityl (Trt) ether.
The Fmoc/tBu strategy is the most common orthogonal protection scheme in modern SPPS.[1] In this approach, the temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups are removed at the end of the synthesis by a strong acid (e.g., trifluoroacetic acid, TFA).
Data Presentation
| Feature | Fmoc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Protecting Group | Benzyl (Bzl) | tert-Butyl (tBu) | Trityl (Trt) |
| Lability | Strong acid (HF) or hydrogenolysis[1] | Acid-labile (TFA)[1] | Highly acid-labile (dilute TFA) |
| Compatibility with Fmoc/tBu Strategy | Low | High | Moderate to High |
| Representative Crude Peptide Purity (HPLC) | 70-85% | 85-95% | 90-98% (especially for aggregating sequences) |
| Common Side Reactions | Incomplete deprotection with TFA, potential for side-product formation during harsh cleavage. | t-Butylation of sensitive residues (e.g., Trp) during TFA cleavage. Can be minimized with scavengers. | Tritylation of sensitive residues. The bulky Trt group can help to disrupt peptide aggregation.[2] |
| Primary Application | More common in Boc-SPPS or for the synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.[1] | The "gold standard" for routine Fmoc-SPPS due to its high stability to piperidine and clean cleavage with TFA.[1] | Synthesis of "difficult" or aggregation-prone sequences, such as poly-serine tracts.[2] |
Signaling Pathways and Experimental Workflows
Diagram of the Fmoc-SPPS Workflow
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis, highlighting the key stages from resin preparation to final peptide analysis.
General workflow of Fmoc-SPPS highlighting the key stages.
Logical Relationship of Protecting Group Choice
The choice of the serine protecting group (PG) is intrinsically linked to the desired cleavage strategy and the overall orthogonality of the synthesis.
Logical relationship between synthetic strategy and serine protecting group selection.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of a model serine-containing peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Ser-NH₂) are provided below.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Swelling: Swell Rink Amide resin (e.g., 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
First Amino Acid Coupling (Fmoc-Ser(PG)-OH):
-
Pre-activate Fmoc-Ser(tBu)-OH (or Fmoc-Ser(Trt)-OH) (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF with DIPEA (8 equivalents) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washing: Wash the resin as described in step 3.
-
Subsequent Amino Acid Couplings: Repeat the deprotection (step 2), washing (step 3), and coupling (step 4) steps for the remaining amino acids in the sequence (Phe, Gly, Gly, Tyr).
-
N-terminal Acetylation: After the final amino acid coupling and subsequent Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.
-
Final Washing: Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times) and dry under vacuum.
Peptide Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Identity Verification by Mass Spectrometry (MS)
-
Sample Preparation: Dilute the peptide sample in an appropriate solvent for mass spectrometry analysis (e.g., 50% acetonitrile with 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the target peptide.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the desired peptide to confirm its identity.
References
A Comparative Guide to the Characterization of Post-Translational Modifications Using Fmoc-Ser(Bzl)-OH and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The study of post-translational modifications (PTMs) is fundamental to unraveling the complexities of cellular signaling, protein function, and disease pathogenesis. The chemical synthesis of peptides bearing specific PTMs is an indispensable tool in this field. Fmoc-Ser(Bzl)-OH serves as a key building block in solid-phase peptide synthesis (SPPS) for the incorporation of serine, a residue frequently targeted by PTMs such as phosphorylation and O-glycosylation. This guide provides an objective comparison of strategies utilizing Fmoc-Ser(Bzl)-OH and its alternatives for the synthesis of phosphoserine and O-glycosylated serine-containing peptides, supported by experimental data and detailed protocols.
Comparison of Phosphopeptide Synthesis Strategies
The synthesis of phosphoserine-containing peptides can be broadly approached in two ways: the "building block" method, which utilizes pre-phosphorylated Fmoc-amino acids, and the "global phosphorylation" method, where a serine residue is phosphorylated after its incorporation into the peptide chain.
Quantitative Performance Comparison
Note: The following data is a representative summary compiled from various sources. Direct head-to-head comparisons for the synthesis of the same peptide are not always available in the literature. Yields and purities are highly sequence-dependent.
| Strategy | Key Reagent | Typical Crude Purity (%) | Typical Overall Yield (%) | Key Advantages | Key Disadvantages |
| Building Block | Fmoc-Ser(PO(OBzl)OH)-OH | 7.7 - 37.2[1] | 3.6 - 33.6[1] | Site-specific phosphorylation guaranteed; avoids incomplete phosphorylation and side reactions associated with on-resin phosphorylation.[2][3] | Risk of β-elimination during Fmoc deprotection, especially with microwave heating[4][5][6]; higher cost of the building block. |
| Global Phosphorylation | Fmoc-Ser(tBu)-OH followed by a phosphorylating agent | Sequence-dependent, can be lower due to side reactions | Generally lower than the building block approach for complex peptides | Allows for the synthesis of both phosphorylated and non-phosphorylated peptides from a single batch of resin-bound peptide[2][3]; uses less expensive starting materials. | Risk of incomplete phosphorylation leading to heterogeneous products; potential for side-reactions at other nucleophilic side chains.[2][7] |
Experimental Workflow: Phosphopeptide Synthesis
Comparison of O-Glycopeptide Synthesis Strategies
The synthesis of O-glycopeptides primarily involves two strategies: the use of pre-formed glycosylated amino acid building blocks in SPPS or the chemoenzymatic approach, where a peptide is first synthesized and then glycosylated using enzymes.
Quantitative Performance Comparison
| Strategy | Key Reagent/Method | Typical Crude Purity (%) | Typical Overall Yield (%) | Key Advantages | Key Disadvantages |
| Building Block | Pre-glycosylated Fmoc-Ser-OH (e.g., Fmoc-Ser(Ac3GalNAc)-OH) | 45 - 62% for complex glycopeptides[8] | Sequence-dependent | Precise control over glycan structure and attachment site. | Steric hindrance from the glycan can lead to lower coupling efficiencies[9]; synthesis of complex glycosylated building blocks can be challenging. |
| Chemoenzymatic | Peptide + Glycosyltransferases | High, as enzymatic reactions are highly specific | Can be high, but depends on enzyme efficiency and substrate compatibility | Allows for the synthesis of complex glycans that are difficult to access by chemical synthesis; reactions are performed under mild, aqueous conditions.[9][10] | Requires access to specific glycosyltransferases; potential for incomplete enzymatic conversion; peptide solubility in aqueous buffers can be an issue. |
Experimental Workflow: O-Glycopeptide Synthesis
Signaling Pathway Example: MAPK/ERK Cascade
Serine phosphorylation is a critical event in many signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of this pathway involves a series of phosphorylation events, many of which occur on serine and threonine residues.
Experimental Protocols
Protocol 1: Phosphopeptide Synthesis using Fmoc-Ser(PO(OBzl)OH)-OH (Building Block Approach)
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling (Standard): For standard amino acids, pre-activate Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and couple for 1-2 hours. Monitor completion with a Kaiser test.
-
Fmoc-Ser(PO(OBzl)OH)-OH Coupling:
-
Dissolve Fmoc-Ser(PO(OBzl)OH)-OH (2 eq.), HATU (1.95 eq.) in a minimal amount of DMF.
-
Add DIPEA (4 eq.) and immediately add the mixture to the deprotected peptide-resin.
-
Allow the coupling to proceed for 2-4 hours. Monitor completion with a Kaiser test.
-
-
Fmoc Deprotection after Phosphoserine Incorporation: To minimize β-elimination, use a milder base for the deprotection step immediately following the phosphoserine coupling. A solution of 50% (v/v) cyclohexylamine in DCM for 30 minutes is recommended.[4]
-
Chain Elongation: Continue coupling the remaining amino acids using the standard protocol.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours. This cleaves the peptide from the resin and removes all side-chain protecting groups, including the benzyl group from the phosphate.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Phosphopeptide Synthesis via Global Phosphorylation
-
Peptide Synthesis: Synthesize the peptide on a suitable resin (e.g., Wang resin) using standard Fmoc chemistry, incorporating Fmoc-Ser(tBu)-OH at the desired phosphorylation site.
-
Selective Deprotection: After assembling the full peptide chain, selectively remove the tert-butyl (tBu) protecting group from the serine side chain by treating the resin-bound peptide with a solution of 95% TFA in DCM for 1-2 hours.
-
On-Resin Phosphorylation:
-
Wash the resin thoroughly with DCM and then with a mixture of pyridine/DCM.
-
Prepare the phosphorylating reagent by dissolving dibenzyl N,N-diethylphosphoramidite (5 eq.) and 1H-tetrazole (10 eq.) in anhydrous DCM.
-
Add the phosphorylating solution to the resin and react for 2 hours.
-
Wash the resin with DCM.
-
Oxidize the newly formed phosphite triester to a phosphate triester by treating the resin with a solution of m-chloroperoxybenzoic acid (mCPBA) in DCM for 30 minutes.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups (including the benzyl groups from the phosphate) using a standard TFA cleavage cocktail as described in Protocol 1.
-
Purification: Purify the crude phosphopeptide by RP-HPLC.
Protocol 3: O-Glycopeptide Synthesis using a Glycosylated Building Block
-
Resin Swelling and Initial Deprotection: As described in Protocol 1.
-
Amino Acid Coupling (Standard): As described in Protocol 1.
-
Glycosylated Amino Acid Coupling:
-
Dissolve the pre-synthesized glycosylated amino acid building block (e.g., Fmoc-Ser(Ac₃GalNAc)-OH) (1.5-2 eq.), HATU (1.45 eq.), and DIPEA (3 eq.) in DMF.
-
Add the activated mixture to the deprotected peptide-resin and allow to couple for 2-4 hours, or until a negative Kaiser test is obtained. Due to potential steric hindrance, a second coupling may be necessary.
-
-
Chain Elongation: Continue with the synthesis of the remaining peptide sequence.
-
Cleavage and Deprotection: Treat the resin with a standard TFA cleavage cocktail. Note that some glycosidic linkages can be sensitive to strong acid, so cleavage times may need to be optimized. The acetyl protecting groups on the glycan are typically removed during this step.
-
Purification: Purify the crude glycopeptide by RP-HPLC.
Protocol 4: Chemoenzymatic Synthesis of an O-Glycopeptide
-
Peptide Synthesis and Purification: Synthesize the desired peptide backbone using standard SPPS and purify it to homogeneity by RP-HPLC.
-
Enzymatic Glycosylation Reaction:
-
Dissolve the purified peptide in an appropriate aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the required sugar nucleotide donor (e.g., UDP-GalNAc).
-
Initiate the reaction by adding the specific glycosyltransferase (e.g., a polypeptide N-acetylgalactosaminyltransferase, ppGalNAc-T).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for several hours to overnight.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the resulting glycopeptide from the reaction mixture using RP-HPLC to separate it from the unreacted peptide, enzyme, and other reaction components.
References
- 1. PAK1 primes MEK1 for phosphorylation by Raf-1 kinase during cross-cascade activation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEK-1 phosphorylation by MEK kinase, Raf, and mitogen-activated protein kinase: analysis of phosphopeptides and regulation of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Sequencing of O-Benzyl-Serine Peptides: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise sequencing of peptides containing post-translational or synthetic modifications is a critical step in understanding their structure and function. This guide provides a comprehensive comparison of two primary methodologies for sequencing peptides containing O-benzyl-serine: the classic Edman degradation and the modern mass spectrometry-based approaches. This analysis is supported by available experimental data and detailed protocols to assist in selecting the optimal strategy for specific research needs.
The incorporation of O-benzyl-serine into peptides, often as a protecting group during synthesis, presents unique analytical challenges. The stability of the benzyl group under various sequencing conditions and its influence on the physicochemical properties of the peptide are key considerations. This guide will delve into the performance of Edman degradation and mass spectrometry in handling this specific modification, offering a clear comparison of their capabilities and limitations.
At a Glance: Edman Degradation vs. Mass Spectrometry for O-Benzyl-Serine Peptide Sequencing
| Performance Metric | Edman Degradation | Mass Spectrometry (de novo sequencing) |
| Principle | Sequential chemical cleavage of N-terminal amino acids. | Fragmentation of peptide ions and analysis of mass-to-charge ratios. |
| O-Benzyl-Serine Handling | The O-benzyl group is stable under standard Edman chemistry conditions. The resulting PTH-O-benzyl-serine is identifiable by HPLC. | The modification is detected as a mass shift. Fragmentation patterns can reveal the location of the modified residue. |
| Accuracy | High for determining the N-terminal sequence. | High, with the ability to sequence the entire peptide and identify various modifications simultaneously. |
| Throughput | Low; one sample at a time in a sequential manner. | High; suitable for analyzing complex mixtures and multiple samples. |
| Sample Requirement | Typically requires 10-100 picomoles of purified peptide. | High sensitivity, often requiring femtomole to attomole amounts. |
| Sequence Coverage | Limited to the N-terminus, typically up to 30-50 residues. | Can provide full sequence coverage. |
| Data Interpretation | Direct identification of PTH-amino acids by comparison to standards. | Requires sophisticated software for spectral interpretation and de novo sequencing. |
| Key Advantage | Unambiguous N-terminal sequencing. | High throughput, sensitivity, and ability to characterize complex modifications. |
| Key Limitation | Low throughput and limited sequence length. Potential for sample loss in multi-step protocols. | Interpretation can be complex, especially for novel modifications or unexpected fragmentation. |
Edman Degradation: The N-Terminal Workhorse
Edman degradation provides a reliable method for determining the N-terminal sequence of a peptide through a series of chemical reactions.[1][2] The process involves the labeling of the N-terminal amino acid with phenylisothiocyanate (PITC), followed by its cleavage and conversion into a stable phenylthiohydantoin (PTH) derivative, which is then identified by chromatography.[3][4]
For peptides containing O-benzyl-serine, a key consideration is the stability of the benzyl ether linkage during the repeated cycles of acidic and basic conditions of the Edman chemistry. Fortunately, benzyl-based side-chain protecting groups are generally stable under these conditions.[5] This stability ensures that the O-benzyl-serine residue remains intact throughout the sequencing process, allowing for the identification of its corresponding PTH derivative.
While specific quantitative data on the repetitive yield for O-benzyl-serine is not extensively published, the general efficiency of modern automated Edman sequencers is high, typically in the range of 90-99%.[6] The presence of the bulky benzyl group is not expected to significantly hinder the coupling or cleavage reactions for adjacent amino acids.
dot
Figure 1. Workflow of Edman degradation for a peptide containing O-benzyl-serine.
Mass Spectrometry: A Powerful Alternative for Comprehensive Analysis
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become the cornerstone of modern proteomics and peptide sequencing.[7][8] In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by the mass spectrometer.[9][10] For sequencing, a peptide ion is selected and fragmented, and the resulting fragment ions are measured to deduce the amino acid sequence.
When analyzing peptides with O-benzyl-serine, the modification is readily detected as a mass increase of 90.0524 Da (C₇H₆) compared to a native serine residue. De novo sequencing algorithms can then be employed to piece together the peptide sequence directly from the fragmentation spectrum without relying on a database.[11]
The fragmentation behavior of the O-benzyl-serine residue is a critical aspect of its identification. Under collision-induced dissociation (CID), a common fragmentation technique, the benzyl group can be lost as a neutral fragment. This characteristic neutral loss can be a diagnostic indicator for the presence of O-benzyl-serine. The primary fragmentation of the peptide backbone results in b- and y-type ions, which are used to determine the amino acid sequence.[12]
dot
Figure 2. General workflow for de novo sequencing of a peptide with O-benzyl-serine by mass spectrometry.
Experimental Protocols
Edman Degradation Sequencing of Peptides with O-Benzyl-Serine
This protocol outlines the general steps for automated Edman degradation. Specific parameters may vary depending on the sequencing instrument used.
1. Sample Preparation:
-
Ensure the peptide sample is highly purified (>90%) and free of salts and detergents that can interfere with the chemistry.[13]
-
Dissolve the peptide in an appropriate solvent (e.g., 0.1% trifluoroacetic acid in water) at a concentration suitable for loading onto the sequencer's sample support (typically a PVDF membrane).
2. Automated Edman Degradation Cycles:
-
The peptide is immobilized on a solid support within the sequencer.
-
Coupling: The N-terminal amino acid is reacted with PITC in a basic solution (e.g., 12% trimethylamine) to form a phenylthiocarbamoyl (PTC)-peptide.[1]
-
Cleavage: The PTC-amino acid is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ)-amino acid.[14]
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid using aqueous acid.[4]
-
Extraction and Identification: The PTH-amino acid is extracted and injected into an online HPLC system for identification by comparing its retention time to a standard mixture of PTH-amino acids. The PTH-O-benzyl-serine derivative will have a characteristic retention time.
-
The cycle is repeated to sequence the subsequent amino acids.
De Novo Sequencing of O-Benzyl-Serine Peptides by LC-MS/MS
This protocol provides a general framework for LC-MS/MS analysis. Instrument settings should be optimized for the specific peptide and mass spectrometer.
1. Sample Preparation:
-
If starting from a protein, perform enzymatic digestion (e.g., with trypsin) to generate peptides.
-
Desalt the peptide sample using a suitable method (e.g., C18 ZipTip).
-
Reconstitute the sample in a solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the peptides on a reverse-phase HPLC column (e.g., C18) using a gradient of increasing organic solvent (e.g., acetonitrile) with a constant concentration of an ion-pairing agent (e.g., 0.1% formic acid).[15]
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire MS1 scans to identify the precursor ions of the peptides.
-
Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant precursor ions.
-
Fragmentation: Use collision-induced dissociation (CID) with an appropriate collision energy to fragment the peptide ions.[7]
-
Acquire MS2 scans of the fragment ions.
-
3. Data Analysis:
-
Process the raw MS/MS data using a de novo sequencing software package.
-
The software will identify fragment ion series (b- and y-ions) and deduce the amino acid sequence based on the mass differences between the fragment ions.
-
The mass of the O-benzyl-serine residue (207.0895 Da) will be used by the algorithm to identify its position in the peptide sequence. The potential neutral loss of the benzyl group should also be considered during spectral interpretation.
Conclusion
Both Edman degradation and mass spectrometry are powerful techniques for sequencing peptides containing O-benzyl-serine, each with its own set of advantages and limitations. Edman degradation offers unparalleled accuracy for N-terminal sequencing, making it an excellent choice for quality control and for confirming the identity of synthetic peptides. Its straightforward data interpretation is a significant benefit.
On the other hand, mass spectrometry, particularly with de novo sequencing, provides a high-throughput and highly sensitive method for obtaining complete sequence information. Its ability to analyze complex mixtures and identify multiple post-translational modifications in a single run makes it an indispensable tool in modern proteomics and drug discovery.
The choice between these two methods will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation. For many applications, a combination of both techniques can provide the most comprehensive and reliable characterization of peptides containing O-benzyl-serine.
References
- 1. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. peptide.com [peptide.com]
- 6. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 9. Analysis of post-translational modifications by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 10. rapidnovor.com [rapidnovor.com]
- 11. De Novo Sequencing of Peptides from Tandem Mass Spectra and Applications in Proteogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. msvision.com [msvision.com]
- 13. cib.csic.es [cib.csic.es]
- 14. ehu.eus [ehu.eus]
- 15. books.rsc.org [books.rsc.org]
Comparative study of coupling reagents for Fmoc-Ser(Bzl)-OH
A Comparative Guide to Coupling Reagents for Fmoc-Ser(Bzl)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the efficient and high-fidelity incorporation of amino acids is paramount in solid-phase peptide synthesis (SPPS). The choice of coupling reagent is a critical determinant of success, particularly for amino acids with sensitive side chains like serine. This guide provides a comparative study of commonly used coupling reagents for the incorporation of N-α-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), focusing on their performance, potential side reactions, and experimental protocols.
Introduction to Coupling Reagents
Coupling reagents are essential for the activation of the carboxylic acid group of an incoming Fmoc-amino acid to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide chain. The ideal coupling reagent should promote rapid and complete acylation with minimal side reactions, most notably racemization. This guide focuses on a selection of widely used phosphonium and uronium/aminium salt-based reagents, as well as carbodiimides in the presence of additives.
Performance Comparison
The selection of a coupling reagent for Fmoc-Ser(Bzl)-OH should be guided by a balance of reactivity and the minimization of side reactions. While direct comparative studies on Fmoc-Ser(Bzl)-OH are not extensively documented, data from similar serine derivatives, such as Fmoc-Ser(tBu)-OH, and the general reactivity profiles of these reagents provide valuable insights.
Table 1: Quantitative Comparison of Coupling Reagent Performance
| Coupling Reagent/Additive | Typical Coupling Time | Coupling Efficiency | Racemization Potential | Key Advantages | Key Disadvantages |
| HBTU/DIPEA | 10 - 60 minutes[1][2] | High (typically >90%)[2] | Low to Moderate | Fast, efficient, and well-established.[1][2] | Potential for guanidinylation of the N-terminus if used in excess.[3] |
| HATU/DIPEA | < 30 minutes[2] | Very High (typically >95%)[2] | Very Low | More reactive and faster than HBTU with less epimerization; excellent for difficult couplings.[2][4] | Higher cost compared to HBTU; potential for guanidinylation.[2] |
| HCTU/DIPEA | 10 - 60 minutes[5] | High | Low | More reactive than HBTU, lower cost than HATU.[5] | |
| PyBOP/DIPEA | 30 - 120 minutes[6] | High | Low | Rapid and efficient coupling with low racemization.[6] Avoids carcinogenic byproducts of BOP. | |
| DIC/Oxyma | Variable | High | Low | Cost-effective, low racemization.[7] Oxyma is a non-explosive alternative to HOBt.[8] | Potential for hydrogen cyanide (HCN) formation as a byproduct.[9][10][11] |
Experimental Protocols
Detailed methodologies for the coupling of Fmoc-Ser(Bzl)-OH using various reagents are provided below. These protocols are based on standard procedures in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling using HBTU/DIPEA
Materials:
-
Fmoc-Ser(Bzl)-OH (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
In a separate reaction vessel, dissolve Fmoc-Ser(Bzl)-OH and HBTU in DMF.
-
Add DIPEA to the amino acid/HBTU solution and vortex briefly to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 10-60 minutes.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.
Protocol 2: Coupling using HATU/DIPEA
Materials:
-
Fmoc-Ser(Bzl)-OH (3-5 equivalents)
-
HATU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF
-
Resin with a free N-terminal amine
Procedure:
-
Dissolve Fmoc-Ser(Bzl)-OH and HATU in DMF in a separate reaction vessel.
-
Add DIPEA to the solution and mix for 1-2 minutes for pre-activation.
-
Transfer the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for less than 30 minutes at room temperature with agitation.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Drain the coupling solution and wash the resin with DMF, DCM, and DMF.
Protocol 3: Coupling using PyBOP/DIPEA
Materials:
-
Fmoc-Ser(Bzl)-OH (3-5 equivalents)
-
PyBOP (3-5 equivalents)[6]
-
DIPEA (6-10 equivalents)[6]
-
DMF
-
Resin with a free N-terminal amine
Procedure:
-
In a separate vial, dissolve the Fmoc-Ser(Bzl)-OH and PyBOP in DMF.[6]
-
Add DIPEA to the amino acid/PyBOP solution and vortex briefly for activation.[6]
-
Immediately add the activated amino acid solution to the deprotected resin.[6]
-
Agitate the reaction mixture at room temperature for 30-120 minutes.[6]
-
After the coupling is complete (as indicated by a negative Kaiser test), drain the reaction solution.[6]
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[6]
Protocol 4: Coupling using DIC/Oxyma
Materials:
-
Fmoc-Ser(Bzl)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) (3 equivalents)
-
DMF
-
Resin with a free N-terminal amine
Procedure:
-
Dissolve Fmoc-Ser(Bzl)-OH and Oxyma in DMF.
-
Add DIC to the solution and allow for a brief pre-activation period of 1-5 minutes.
-
Add the activated mixture to the resin.
-
Shake the reaction mixture at room temperature for the required coupling time, monitoring with the Kaiser test.
-
Once the coupling is complete, filter and wash the resin with DMF, DCM, and DMF.
Reaction Mechanisms and Workflows
Visualizing the chemical pathways and experimental processes can aid in understanding the function of these reagents.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. polypeptide.com [polypeptide.com]
A Comparative Guide to Serine Protecting Groups: Assessing the Impact of Fmoc-Ser(Bzl)-OH on Final Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate side-chain protecting group for serine is a critical decision in Solid-Phase Peptide Synthesis (SPPS), directly influencing coupling efficiency, the propensity for side reactions, and ultimately, the conformation and purity of the final peptide. This guide provides an objective comparison of Fmoc-Ser(Bzl)-OH with its common alternatives, Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH, supported by established principles and experimental considerations in peptide chemistry.
Performance Comparison of Serine Protecting Groups
While comprehensive, direct quantitative comparisons under identical conditions are not always readily available in the literature, the following tables summarize the expected performance of each protecting group based on established principles of peptide chemistry.[1] The data presented is illustrative for a model hexapeptide containing a single serine residue.
Table 1: Performance in a Standard Peptide Sequence (e.g., Ac-Gly-Ala-Val-Ser-Leu-Ile-NH2)
| Parameter | Fmoc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Crude Peptide Purity (%) | ~85-90 | ~90-95 | ~90-95 |
| Overall Yield (%) | ~65 | ~70 | ~70 |
| Racemization (%) | < 1 | < 1 | < 1 |
| β-Elimination (%) | < 0.5 | < 0.5 | < 0.5 |
Table 2: Performance in an Aggregation-Prone Sequence (e.g., Ac-Val-Ser-Val-Ser-Val-Ser-NH2)
| Parameter | Fmoc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Crude Peptide Purity (%) | ~50-60 | ~60-70 | ~75-85 |
| Overall Yield (%) | ~30 | ~40 | ~55 |
| Racemization (%) | < 2 | < 2 | < 2 |
| β-Elimination (%) | < 1 | < 1 | < 1 |
Key Considerations for Protecting Group Selection
Fmoc-Ser(Bzl)-OH (Benzyl ether):
The benzyl (Bzl) protecting group is historically significant but is less commonly used in modern Fmoc-based SPPS.[1] Its primary drawback is the requirement for harsh cleavage conditions, typically strong acids like hydrogen fluoride (HF), which are not compatible with standard Fmoc-SPPS cleavage from the resin.[1][2] While stable to the basic conditions of Fmoc removal (piperidine) and the mild acids used for cleavage from some resins, its utility is limited in routine Fmoc strategies.[1]
Fmoc-Ser(tBu)-OH (tert-Butyl ether):
The tert-butyl (tBu) group is considered the gold standard for serine protection in routine Fmoc-SPPS.[1] It is highly stable to the basic conditions used for Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and global deprotection step.[1][2][3] This orthogonality makes it a reliable choice for a wide range of peptide sequences.[1] However, the use of N,N-Diisopropylethylamine (DIPEA) as a base during coupling has been reported to potentially induce racemization with Fmoc-Ser(tBu)-OH.[4][5]
Fmoc-Ser(Trt)-OH (Trityl ether):
The trityl (Trt) group offers a key advantage in its acid lability, allowing for removal under milder acidic conditions than the tBu group.[1] This is particularly beneficial for the synthesis of protected peptide fragments where the side-chain protecting group needs to be removed while the peptide remains attached to the resin. The bulky nature of the Trityl group can also be advantageous in disrupting interchain hydrogen bonding, which is a primary cause of aggregation in "difficult" sequences, often leading to higher purity and yield in such cases.[4] However, the steric hindrance of the Trt group can sometimes slightly reduce coupling efficiency.[1]
Impact on Final Peptide Conformation
The choice of protecting group can indirectly impact the final peptide conformation primarily through its effect on the purity of the crude peptide. Side reactions during synthesis can lead to impurities that may interfere with proper folding.
-
Aggregation-prone sequences: For peptides that have a tendency to aggregate during synthesis, the use of a bulky protecting group like Trityl on serine residues can be crucial. By disrupting the formation of intermolecular hydrogen bonds, Fmoc-Ser(Trt)-OH can lead to a higher yield of the full-length peptide, which is a prerequisite for correct folding into its native conformation.[4]
-
Side Reactions: While racemization and β-elimination are generally low for all three protecting groups under optimized conditions, their occurrence can introduce conformational heterogeneity into the final peptide sample. β-elimination leads to the formation of dehydroalanine, which can alter the peptide backbone and its folding propensity.[1]
Experimental Protocols
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for the addition of an amino acid in Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times) to ensure complete removal of piperidine and dibenzofulvene adducts.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave irradiation can be used to accelerate the reaction.[6]
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A yellow/brown bead color indicates a complete reaction, while a blue/purple color signifies the presence of free primary amines, indicating an incomplete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Analysis of Crude Peptide Purity by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of 0.1% TFA in water and acetonitrile.[7]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for peptide analysis.[7][8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient is 5-60% Mobile Phase B over 30 minutes.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).[7]
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the target peptide as the percentage of its peak area relative to the total area of all peaks.[7]
Protocol 3: Assessment of Final Peptide Conformation by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
CD Measurement:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the CD spectrum in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25°C).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting CD spectrum provides information about the secondary structure of the peptide.[9][10]
Visualizing Workflows and Key Concepts
Caption: A single cycle of amino acid addition in Fmoc-SPPS.
Caption: Potential side reactions involving serine during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. rsc.org [rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-Ser-OBzl: A Guide for Laboratory Professionals
Essential guidelines for the responsible management of Fmoc-Ser(OBzl)-OH waste, ensuring laboratory safety and environmental compliance.
For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of Fmoc-Ser(OBzl)-OH (N-α-Fmoc-O-benzyl-L-serine), a commonly used protected amino acid. Adherence to these procedures is essential to mitigate risks and ensure the protection of both laboratory personnel and the environment.
Fmoc-Ser(OBzl)-OH may cause irritation to the skin, eyes, and respiratory tract, necessitating careful handling and the use of appropriate personal protective equipment (PPE).[1] As with all chemical waste, the generator is responsible for proper characterization and disposal in accordance with local, regional, and national regulations.[2][3]
Key Chemical and Safety Data
A summary of important data for Fmoc-Ser(OBzl)-OH is provided below to inform safe handling and disposal practices.
| Property | Data |
| Chemical Name | N-α-Fmoc-O-benzyl-L-serine |
| CAS Number | 73724-46-6 |
| Molecular Formula | C25H23NO5 |
| Molecular Weight | 417.45 g/mol |
| Appearance | White to yellow crystalline powder |
| Solubility | Soluble in organic solvents like DMSO and methylene chloride |
| Hazards | May cause skin, eye, and respiratory irritation[1] |
| Storage | Sealed in a dry place at 2-8°C[4] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of Fmoc-Ser-Obzl waste.
Figure 1. Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
1. Waste Characterization and Segregation:
-
Identify the Waste Stream: Determine if the waste is pure Fmoc-Ser(OBzl)-OH, a solution containing the compound, or materials contaminated with it (e.g., gloves, weighing paper, glassware).
-
Segregation: Do not mix Fmoc-Ser(OBzl)-OH waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Store in a designated, properly labeled, and sealed hazardous waste container.[5]
2. Packaging and Labeling:
-
Container: Use a chemically resistant container with a secure lid. Ensure the container is compatible with the waste.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "Fmoc-Ser(OBzl)-OH". Include the date of accumulation and any other information required by your institution.
3. Storage:
-
Location: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from drains and sources of ignition.[6]
-
Secondary Containment: Place the waste container in secondary containment to prevent spills.
4. Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3]
-
Regulatory Compliance: It is the responsibility of the waste generator to ensure that the disposal method complies with all applicable local, regional, and national regulations.[2][3]
Experimental Protocol: Chemical Neutralization (for consideration by authorized personnel)
In some instances, chemical treatment to reduce the hazard of the waste may be an option. The following protocol for the hydrolysis of the benzyl ester is based on general procedures for similar compounds and should only be performed by trained personnel in a designated and properly equipped area, such as a fume hood, and in strict accordance with institutional safety policies.[5]
Objective: To hydrolyze the benzyl ester of Fmoc-Ser(OBzl)-OH to the less hazardous Fmoc-serine and benzyl alcohol.
Materials:
-
Fmoc-Ser(OBzl)-OH waste
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethanol (or a suitable co-solvent)
-
pH indicator paper or a calibrated pH meter
-
Appropriate reaction vessel and stir bar
-
Personal Protective Equipment (chemical-resistant gloves, safety goggles, lab coat)
Procedure:
-
Preparation: In a chemical fume hood, carefully transfer the Fmoc-Ser(OBzl)-OH waste to a suitable reaction vessel. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent like ethanol.
-
Hydrolysis: Slowly add a 1 M sodium hydroxide solution to the waste while stirring. The reaction may be gently heated to facilitate hydrolysis.
-
Monitoring: Monitor the reaction for completion. This may involve techniques such as Thin Layer Chromatography (TLC).
-
Neutralization: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully neutralize the basic solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.[5]
-
Final Disposal: The resulting neutralized aqueous solution, containing Fmoc-serine, benzyl alcohol, and salts, can then be disposed of as aqueous chemical waste in accordance with institutional and local regulations.[5] Benzyl alcohol itself is considered readily biodegradable but also toxic to aquatic life, so it should not be released into the environment without proper treatment.[3][7]
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of Fmoc-Ser(OBzl)-OH, contributing to a secure and environmentally responsible research environment.
References
- 1. chembk.com [chembk.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. 73724-46-6|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Ser(Bzl)-OH
Researchers and scientists engaged in drug development and peptide synthesis must adhere to stringent safety protocols to ensure both personal safety and the integrity of their experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of N-α-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), a common reagent in solid-phase peptide synthesis (SPPS). The following operational and disposal plans offer procedural, step-by-step guidance to address specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling Fmoc-Ser(Bzl)-OH, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the required PPE and other essential safety information.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices.[1][2] |
| Respiratory Protection | Respirator/Fume Hood | Necessary when working with the lyophilized powder to avoid inhalation of fine particles. Operations should be carried out in a well-ventilated laboratory or under a certified fume hood.[3] |
| General Hygiene | Hand Washing | Wash hands before breaks and at the end of the workday.[2] |
Hazard and Precautionary Statements:
| Hazard Class | Hazard Statements | Precautionary Statements |
| Irritant | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H332: Harmful if inhaled.[4] H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of Fmoc-Ser(Bzl)-OH from reception to use in synthesis.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is 2-8°C.[4]
-
Keep the container tightly closed.[2]
2. Preparation for Synthesis:
-
Before opening the container, ensure you are in a well-ventilated area, preferably within a fume hood.[3]
-
Don all required PPE as detailed in the table above.
-
Weigh the desired amount of the powdered Fmoc-Ser(Bzl)-OH. Avoid creating dust.
3. Use in Solid-Phase Peptide Synthesis (SPPS):
-
Fmoc-Ser(Bzl)-OH is typically dissolved in an organic solvent such as dimethylformamide (DMF) for use in SPPS.[5]
-
The process involves coupling the amino acid to a resin, followed by the removal of the Fmoc protecting group with a mild base, usually piperidine in DMF.[5][6]
-
All steps should be performed in a designated reaction vessel within a fume hood.
4. Spill Response:
-
In case of a spill, avoid breathing the dust.
-
Use personal protective equipment.[2]
-
Sweep up the spilled solid carefully, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan: Waste Management Protocol
Proper disposal of Fmoc-Ser(Bzl)-OH and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Unused Reagent:
-
Dispose of unused Fmoc-Ser(Bzl)-OH as chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
2. Contaminated Materials:
-
All materials that have come into contact with Fmoc-Ser(Bzl)-OH, including gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place these materials in a designated, sealed waste container for chemical waste.
3. Liquid Waste:
-
Liquid waste from the synthesis process, such as solutions containing DMF and piperidine, must be collected in a labeled, sealed container.
-
This waste should be disposed of as hazardous chemical waste according to institutional and regulatory guidelines. Discharge into the environment must be avoided.[2]
Workflow for Safe Handling of Fmoc-Ser(Bzl)-OH
Caption: This diagram outlines the key stages for the safe handling of Fmoc-Ser(Bzl)-OH.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
